8-(N-Boc-aminomethyl)guanosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H24N6O7 |
|---|---|
Molecular Weight |
412.40 g/mol |
IUPAC Name |
tert-butyl N-[[2-amino-9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-8-yl]methyl]carbamate |
InChI |
InChI=1S/C16H24N6O7/c1-16(2,3)29-15(27)18-4-7-19-8-11(20-14(17)21-12(8)26)22(7)13-10(25)9(24)6(5-23)28-13/h6,9-10,13,23-25H,4-5H2,1-3H3,(H,18,27)(H3,17,20,21,26)/t6-,9-,10-,13-/m0/s1 |
InChI Key |
XMBZFGOJQQXHRI-VHMYRRENSA-N |
Origin of Product |
United States |
Foundational & Exploratory
8-(N-Boc-aminomethyl)guanosine structure and properties
An In-depth Technical Guide to 8-(N-Boc-aminomethyl)guanosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic analog of the purine (B94841) nucleoside guanosine (B1672433). As a member of the C8-substituted guanosine analogs, it is recognized for its potential as an immunostimulatory agent. The primary mechanism of its biological activity is attributed to the activation of Toll-like receptor 7 (TLR7).[1][2] This activation triggers downstream signaling cascades, leading to the production of type I interferons and other pro-inflammatory cytokines, which in turn can elicit antiviral and antitumor immune responses. This technical guide provides a comprehensive overview of the structure, properties, and biological activity of this compound, including detailed (proposed) experimental protocols and visualizations of the relevant biological pathways.
Structure and Properties
This compound is characterized by a guanosine core with a tert-butoxycarbonyl (Boc) protected aminomethyl group attached at the C8 position of the guanine (B1146940) base. The Boc protecting group is a common feature in synthetic chemistry, used to prevent the primary amine from participating in unwanted side reactions during multi-step syntheses.
Chemical Structure
IUPAC Name: tert-butyl (([2-amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-8-yl]methyl)carbamate)
Molecular Formula: C₁₆H₂₄N₆O₇
Molecular Weight: 412.40 g/mol
Physicochemical Properties
Table 1: Summary of Physicochemical and Biological Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₄N₆O₇ | [2] |
| Molecular Weight | 412.40 g/mol | [2] |
| Target | Toll-like receptor 7 (TLR7) | [1][2] |
| Biological Activity | Immunostimulatory, Antiviral | [1][2] |
| Mechanism of Action | TLR7 Agonist, Induction of Type I IFN | [1][2] |
Synthesis
A detailed, peer-reviewed synthesis protocol for this compound is not currently published. However, a plausible synthetic route can be proposed based on established methods for the synthesis of 8-substituted guanosine derivatives. The most common starting material for such syntheses is 8-bromoguanosine (B14676).
Proposed Synthetic Pathway
The synthesis would likely involve a two-step process:
-
Nucleophilic substitution: Reaction of 8-bromoguanosine with a suitable aminomethyl synthon.
-
Boc protection: Protection of the resulting primary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Alternatively, a more direct route would involve the reaction of 8-bromoguanosine with N-Boc-aminomethane.
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed synthetic route to this compound.
Biological Activity and Mechanism of Action
This compound is a guanosine analog with reported immunostimulatory activity.[1][2] Studies have indicated that the functional activity of such guanosine analogs is dependent on the activation of Toll-like receptor 7 (TLR7).[1][2]
TLR7 Activation
TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), particularly guanosine- and uridine-rich sequences, which are common in viral genomes. Upon binding of a ligand, TLR7 dimerizes and initiates a signaling cascade that leads to the activation of transcription factors, such as NF-κB and IRF7.
Diagram 2: TLR7 Signaling Pathway
Caption: Simplified TLR7 signaling pathway activated by guanosine analogs.
Immunostimulatory Effects
The activation of TLR7 by this compound is expected to lead to:
-
Induction of Type I Interferons (IFN-α/β): These cytokines play a crucial role in antiviral immunity.
-
Production of Pro-inflammatory Cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which contribute to the activation and recruitment of immune cells.
-
Activation of Antigen-Presenting Cells (APCs): Including dendritic cells and macrophages, leading to enhanced antigen presentation and T-cell activation.
Experimental Protocols
While specific experimental data for this compound is not available in the public domain, this section provides detailed, generalized protocols for the synthesis and biological evaluation of 8-substituted guanosine analogs, based on established methodologies.
General Synthesis of 8-Substituted Guanosine Analogs
This protocol is adapted from the synthesis of similar compounds and represents a plausible method for obtaining 8-aminomethylguanosine, which can then be Boc-protected.
Materials:
-
8-Bromoguanosine
-
N-Boc-aminomethane
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., Dimethylformamide, DMF)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of this compound: a. To a solution of 8-bromoguanosine (1 equivalent) in DMF, add N-Boc-aminomethane (1.2 equivalents), a palladium catalyst (0.1 equivalents), and a base (2 equivalents). b. Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-100 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). c. After completion, cool the reaction mixture, filter to remove the catalyst, and evaporate the solvent under reduced pressure. d. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).
-
Characterization: a. Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure of the synthesized compound. b. Perform High-Resolution Mass Spectrometry (HRMS) to determine the exact mass and confirm the molecular formula. c. Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC).
In Vitro TLR7 Activation Assay
This protocol describes a cell-based reporter assay to determine the TLR7 agonist activity of this compound.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen) or a similar reporter cell line expressing human TLR7 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.
-
This compound (test compound)
-
R848 (positive control)
-
Vehicle control (e.g., DMSO)
-
HEK-Blue™ Detection medium (InvivoGen)
-
96-well cell culture plates
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Seeding: a. Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions. b. Seed the cells in a 96-well plate at a density of approximately 5 x 10⁴ cells per well and incubate overnight.
-
Compound Treatment: a. Prepare serial dilutions of this compound and the positive control (R848) in cell culture medium. b. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control. c. Incubate the plate for 16-24 hours at 37 °C in a CO₂ incubator.
-
SEAP Reporter Assay: a. Add HEK-Blue™ Detection medium to a new 96-well plate. b. Transfer the supernatant from the cell plate to the plate containing the detection medium. c. Incubate for 1-3 hours at 37 °C and measure the absorbance at 620-655 nm.
-
Data Analysis: a. Calculate the fold-change in SEAP activity relative to the vehicle control. b. Plot the dose-response curve and determine the EC₅₀ value for TLR7 activation.
Diagram 3: Workflow for TLR7 Activation Assay
Caption: Workflow for the in vitro TLR7 activation assay.
Conclusion
This compound represents a promising lead compound for the development of novel immunomodulatory therapies. Its activity as a TLR7 agonist positions it as a candidate for applications in antiviral treatments, vaccine adjuvants, and cancer immunotherapy. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in preclinical and clinical studies. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to advance the understanding and application of this and similar guanosine-based immunomodulators.
References
8-(N-Boc-aminomethyl)guanosine: A Technical Guide for Researchers
An In-depth Examination of a Potent Immunostimulatory Guanosine (B1672433) Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-(N-Boc-aminomethyl)guanosine is a synthetic analog of the purine (B94841) nucleoside guanosine, characterized by the presence of a tert-butoxycarbonyl (Boc) protected aminomethyl group at the 8-position of the guanine (B1146940) base. This modification confers significant immunostimulatory properties, primarily through the activation of Toll-like receptor 7 (TLR7).[1][2] As a TLR7 agonist, this compound stimulates the innate immune system, leading to the production of type I interferons and other cytokines, which in turn can elicit potent antiviral and potential antitumor responses.[1][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, its mechanism of action through TLR7 signaling, and a summary of its biological activities. This document is intended to serve as a valuable resource for researchers in immunology, virology, and medicinal chemistry who are interested in the development of novel TLR7-targeted therapeutics.
Core Chemical and Physical Properties
This compound is a white to off-white solid. Its chemical structure is distinguished by the guanosine core with a Boc-protected aminomethyl substituent at the C8 position of the purine ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₄N₆O₇ | --INVALID-LINK-- |
| Molecular Weight | 412.40 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | Commercially available data |
| Solubility | Soluble in DMSO | Commercially available data |
| Storage | Store at -20°C for long-term stability | Commercially available data |
Synthesis and Purification
The synthesis of this compound is a multi-step process that typically begins with the modification of guanosine at the 8-position. A common strategy involves the initial bromination of guanosine, followed by a nucleophilic substitution to introduce the aminomethyl group, and subsequent protection of the amino functionality with a Boc group.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general synthetic route. Optimization of reaction conditions, including solvents, temperatures, and reaction times, may be necessary to achieve desired yields and purity.
Step 1: Synthesis of 8-Bromoguanosine (B14676)
-
Materials: Guanosine, N-bromosuccinimide (NBS), dimethylformamide (DMF).
-
Procedure:
-
Dissolve guanosine in DMF.
-
Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Precipitate the product by adding the reaction mixture to ice-cold water.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 8-bromoguanosine.
-
Step 2: Synthesis of 8-(Azidomethyl)guanosine
-
Materials: 8-Bromoguanosine, sodium azide (B81097) (NaN₃), DMF.
-
Procedure:
-
Suspend 8-bromoguanosine in DMF.
-
Add sodium azide to the suspension.
-
Heat the reaction mixture to 80-90°C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Step 3: Synthesis of 8-(Aminomethyl)guanosine
-
Materials: 8-(Azidomethyl)guanosine, triphenylphosphine (B44618) (PPh₃), tetrahydrofuran (B95107) (THF), water.
-
Procedure (Staudinger Reduction):
-
Dissolve 8-(azidomethyl)guanosine in a mixture of THF and water.
-
Add triphenylphosphine and stir the mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 8-(aminomethyl)guanosine.
-
Step 4: Synthesis of this compound
-
Materials: 8-(Aminomethyl)guanosine, di-tert-butyl dicarbonate (B1257347) (Boc₂O), triethylamine (B128534) (TEA), methanol.
-
Procedure:
-
Dissolve 8-(aminomethyl)guanosine in methanol.
-
Add triethylamine to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield this compound.
-
Workflow Diagram
References
In-Depth Technical Guide: 8-(N-Boc-aminomethyl)guanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(N-Boc-aminomethyl)guanosine is a synthetic derivative of guanosine (B1672433), a fundamental component of nucleic acids. This modification at the 8-position of the purine (B94841) ring places it within a class of compounds known for their potent immunomodulatory activities. These activities are primarily mediated through the activation of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system. As a TLR7 agonist, this compound holds significant potential in various therapeutic areas, including vaccine adjuvants, antiviral therapies, and cancer immunotherapy. The tert-butyloxycarbonyl (Boc) protecting group on the aminomethyl substituent offers a strategic advantage in synthetic chemistry, allowing for further modifications or controlled deprotection to reveal the primary amine. This guide provides a comprehensive overview of the available technical information on this compound, focusing on its chemical properties, biological activity, and the experimental protocols relevant to its study.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₆H₂₄N₆O₇ |
| Molecular Weight | 412.40 g/mol |
| IUPAC Name | tert-butyl N-(((2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)carbamate |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=C2N=C(NC2=O)N=CN1[C@H]3--INVALID-LINK--CO)O">C@@HO |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in DMSO and DMF (predicted) |
Synthesis
A detailed, peer-reviewed synthesis protocol specifically for this compound is not extensively documented in publicly accessible literature. However, its synthesis can be logically derived from established methods for the preparation of 8-substituted guanosine analogs. A plausible synthetic route would involve two key steps: the introduction of an aminomethyl group at the 8-position of guanosine, followed by the protection of the resulting primary amine with a Boc group.
A common precursor for such syntheses is 8-bromoguanosine, which can be subjected to a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction to introduce the aminomethyl moiety. The subsequent Boc protection is a standard procedure in organic chemistry, typically carried out using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base.
Biological Activity: TLR7 Agonism
The primary biological function of interest for this compound and related 8-substituted guanosine analogs is their ability to act as agonists for Toll-like receptor 7 (TLR7).[1] TLR7 is an endosomal receptor that recognizes single-stranded RNA, particularly from viral pathogens, and initiates an innate immune response.[1]
Mechanism of Action: The TLR7 Signaling Pathway
Upon binding of an agonist like an 8-substituted guanosine analog, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88.[2][3][4] This initiates a downstream signaling cascade involving IRAK (Interleukin-1 Receptor-Associated Kinase) family kinases and TRAF6 (TNF Receptor-Associated Factor 6). Ultimately, this cascade leads to the activation of key transcription factors, including NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and IRFs (Interferon Regulatory Factors).[2][3][4]
The activation of these transcription factors results in the production of a variety of pro-inflammatory cytokines (such as TNF-α, IL-6, and IL-12) and type I interferons (IFN-α and IFN-β).[1][5] This cytokine and interferon response is central to the antiviral and antitumor effects observed with TLR7 agonists.
Below is a diagram illustrating the MyD88-dependent TLR7 signaling pathway.
Caption: MyD88-dependent TLR7 signaling pathway.
Experimental Protocols
This section details key experimental methodologies for characterizing the biological activity of this compound.
TLR7 Activation Reporter Assay in HEK293 Cells
This assay is a standard method to determine if a compound activates a specific TLR. It utilizes a human embryonic kidney (HEK) 293 cell line that is engineered to express a specific human TLR (in this case, TLR7) and a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of an NF-κB promoter.[6][7][8][9]
Materials:
-
HEK293 cells stably co-transfected with human TLR7 and an NF-κB-inducible reporter construct.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
96-well cell culture plates.
-
This compound and other control TLR7 agonists (e.g., R848).
-
Reporter lysis buffer and substrate (e.g., luciferase assay system).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HEK293-TLR7 reporter cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.
-
Compound Stimulation: Prepare serial dilutions of this compound and control compounds in cell culture medium. Add the diluted compounds to the cells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Lysis: Aspirate the medium and lyse the cells using the reporter lysis buffer.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., vehicle-treated cells) and plot the fold induction against the compound concentration to determine the EC₅₀ value.
Below is a workflow diagram for the TLR7 activation reporter assay.
Caption: Workflow for TLR7 Activation Reporter Assay.
Cytokine Production Assay in Human PBMCs
This assay measures the production of cytokines by primary human immune cells in response to stimulation with the test compound, providing a more physiologically relevant assessment of its immunomodulatory activity.[5][10]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs), isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.
-
24-well or 96-well cell culture plates.
-
This compound and control stimuli (e.g., LPS for TLR4, R848 for TLR7/8).
-
Enzyme-linked immunosorbent assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-6, IFN-α).
-
Microplate reader.
Procedure:
-
Cell Seeding: Plate the isolated PBMCs in a 24-well or 96-well plate at a density of 1 x 10⁶ cells per well.
-
Compound Stimulation: Add various concentrations of this compound or control stimuli to the cells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatants.
-
Cytokine Measurement: Quantify the concentration of specific cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the compound concentrations to generate dose-response curves.
Quantitative Data
Quantitative data for this compound is not extensively published. However, data from studies on closely related 8-substituted guanosine analogs can provide an indication of the expected activity. The table below presents representative data for other guanosine-based TLR7 agonists.
| Compound | Assay | Cell Type | Readout | EC₅₀ / Activity | Reference |
| 7-Thia-8-oxoguanosine (TOG) | Cytokine Production | Mouse Splenocytes | IL-12 p40 | ~30 µM | Lee et al., PNAS, 2003[5] |
| Loxoribine | Cytokine Production | Mouse Splenocytes | IL-12 p40 | ~50 µM | Lee et al., PNAS, 2003[5] |
| R848 (Resiquimod) | TLR7 Activation | HEK293-hTLR7 | NF-κB Reporter | ~0.1 µM | Lee et al., PNAS, 2003[5] |
| Imiquimod | TLR7 Activation | HEK293-hTLR7 | NF-κB Reporter | ~10 µM | Lee et al., PNAS, 2003[1] |
Conclusion
This compound is a promising synthetic guanosine analog with the potential for significant immunomodulatory activity through the activation of TLR7. While a dedicated CAS number and extensive characterization data are not yet widely available, its synthesis is feasible through established chemical methodologies. The provided experimental protocols for assessing TLR7 activation and cytokine production offer a robust framework for its biological evaluation. The understanding of its mechanism of action via the MyD88-dependent TLR7 signaling pathway provides a solid basis for its further investigation and development as a potential therapeutic agent in immunology and drug discovery. Researchers and drug development professionals are encouraged to utilize the information and methodologies presented in this guide to explore the full therapeutic potential of this and related compounds.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MyD88 and beyond: a perspective on MyD88-targeted therapeutic approach for modulation of host immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Assay in Summary_ki [bindingdb.org]
- 8. bosterbio.com [bosterbio.com]
- 9. abgenex.com [abgenex.com]
- 10. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - DE [thermofisher.com]
An In-depth Technical Guide to 8-(N-Boc-aminomethyl)guanosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-(N-Boc-aminomethyl)guanosine is a synthetic analog of the purine (B94841) nucleoside guanosine (B1672433), characterized by a tert-butyloxycarbonyl (Boc) protected aminomethyl group at the C8 position. This modification confers specific chemical properties and biological activities, positioning it as a molecule of interest in immunology and drug development. Primarily, it functions as an agonist for Toll-like receptor 7 (TLR7), a key component of the innate immune system. Activation of TLR7 by this guanosine analog triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and Type I interferons, thereby eliciting a potent immune response. This guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis and biological evaluation, and a summary of its mechanism of action.
Physicochemical Properties
The fundamental properties of this compound are crucial for its application in experimental settings. These characteristics are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₄N₆O₇ | [1][2] |
| Molecular Weight | 412.40 g/mol | [1][2][3] |
| Chemical Class | Nucleoside Analog | [1][4] |
| Biological Target | Toll-like Receptor 7 (TLR7) | [1][4][5] |
| Primary Pathway | Innate Immunity / Cell Cycle/DNA Damage | [1] |
Synthesis and Characterization
Experimental Protocol: Synthesis of this compound
This protocol is a representative method and may require optimization.
Step 1: Synthesis of 8-Bromoguanosine (B14676)
-
Suspend guanosine in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add N-Bromosuccinimide (NBS) portion-wise to the suspension at room temperature.
-
Stir the reaction mixture for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium thiosulfate (B1220275) solution.
-
The product, 8-bromoguanosine, can be isolated by filtration and purified by recrystallization.
Step 2: Synthesis of 8-(Aminomethyl)guanosine
-
Protect the hydroxyl groups of 8-bromoguanosine using a suitable protecting group like TBDMS (tert-butyldimethylsilyl) to prevent side reactions.
-
The C8-position of the protected 8-bromoguanosine can be functionalized via a suitable cross-coupling reaction. For instance, a Sonogashira coupling with a protected propargylamine (B41283) followed by reduction.
-
Alternatively, a more direct approach involves nucleophilic substitution with an appropriate aminomethyl synthon.
-
Following the introduction of the aminomethyl group, deprotect the hydroxyl groups to yield 8-(aminomethyl)guanosine.
Step 3: Boc Protection of 8-(Aminomethyl)guanosine
-
Dissolve 8-(aminomethyl)guanosine in a solvent mixture, for example, a combination of dioxane and water.
-
Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base such as sodium bicarbonate.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with an organic solvent like ethyl acetate.
-
Purify the final product, this compound, using column chromatography on silica (B1680970) gel.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Biological Activity and Mechanism of Action
This compound is an immunostimulatory compound that acts as a TLR7 agonist.[1][4] TLR7 is an endosomal receptor that recognizes single-stranded RNA, particularly from viruses, initiating an innate immune response.[1] Guanosine analogs like this compound mimic these natural ligands, activating TLR7 and triggering downstream signaling.[4][5]
TLR7 Signaling Pathway
The binding of this compound to TLR7 in the endosome initiates a signaling cascade that involves the recruitment of the adaptor protein MyD88. This leads to the activation of transcription factors, most notably NF-κB (Nuclear Factor-kappa B), which translocates to the nucleus and induces the expression of genes for pro-inflammatory cytokines (e.g., IL-6, IL-12, TNF-α) and Type I interferons (IFN-α/β).[5][6]
Caption: TLR7 Signaling Pathway Activated by this compound.
Experimental Protocol: TLR7 Activation Assay
This protocol describes a method to quantify the activation of TLR7 using a reporter cell line.
1. Cell Line and Reagents:
-
HEK-Blue™ hTLR7 cells (InvivoGen): HEK293 cells co-transfected with human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
This compound (test compound).
-
Imiquimod or R848 (positive control TLR7 agonists).
-
HEK-Blue™ Detection medium (InvivoGen).
2. Procedure:
-
Cell Culture: Culture HEK-Blue™ hTLR7 cells in DMEM supplemented with 10% FBS and penicillin-streptomycin.
-
Seeding: Seed the cells in a 96-well plate at an appropriate density and incubate overnight.
-
Stimulation: Prepare serial dilutions of this compound and the positive control. Replace the cell culture medium with fresh medium containing the different concentrations of the compounds. Include a vehicle-only control.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Transfer a sample of the cell culture supernatant to a new 96-well plate.
-
Add HEK-Blue™ Detection medium to the supernatant.
-
Quantification: Incubate for 1-4 hours at 37°C and measure the optical density at 620-650 nm using a spectrophotometer. The SEAP activity is directly proportional to NF-κB activation, indicating the level of TLR7 stimulation.
Experimental Protocol: Cytokine Quantification by ELISA
This protocol measures the production of specific cytokines from immune cells in response to the compound.
1. Cell and Reagents:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or mouse splenocytes.
-
RPMI-1640 medium, FBS, Penicillin-Streptomycin.
-
This compound (test compound).
-
LPS (lipopolysaccharide) or R848 (positive controls).
-
ELISA kits for specific cytokines (e.g., IL-6, IL-12, TNF-α).
2. Procedure:
-
Cell Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation: Seed the cells in a 24- or 96-well plate in RPMI-1640 medium. Stimulate the cells with various concentrations of this compound, positive controls, and a vehicle control for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Perform the ELISA for the desired cytokines according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the absorbance.
-
Data Analysis: Calculate the concentration of cytokines in each sample based on a standard curve.
Therapeutic Potential
The ability of this compound to stimulate a potent immune response through TLR7 activation suggests its potential application in various therapeutic areas. These include its use as a vaccine adjuvant to enhance immune responses to antigens, as an antiviral agent by inducing an interferon-rich environment, and in cancer immunotherapy to stimulate an anti-tumor immune response. Further research is warranted to fully explore the therapeutic utility of this and related guanosine analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. [PDF] Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7 | Semantic Scholar [semanticscholar.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
Synthesis of 8-(N-Boc-aminomethyl)guanosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 8-(N-Boc-aminomethyl)guanosine, a guanosine (B1672433) analog with potential applications in immunology and antiviral research. Some guanosine analogs have been shown to exhibit immunostimulatory activity through the activation of Toll-like receptor 7 (TLR7), leading to the induction of type I interferons and subsequent antiviral effects[1][2]. This document outlines a plausible synthetic pathway, detailed experimental protocols based on analogous reactions, and relevant data presented for clarity.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a multi-step process commencing with the commercially available precursor, 8-bromoguanosine (B14676). The general strategy involves the introduction of an aminomethyl group at the C8 position of the guanine (B1146940) nucleobase, followed by the protection of the newly introduced amino group with a tert-butyloxycarbonyl (Boc) group.
The proposed synthetic route is as follows:
-
Nucleophilic Substitution: Reaction of 8-bromoguanosine with a suitable aminomethyl synthon to yield 8-(aminomethyl)guanosine.
-
N-Boc Protection: Protection of the primary amino group of 8-(aminomethyl)guanosine using di-tert-butyl dicarbonate (B1257347) (Boc)₂O to afford the final product, this compound.
Experimental Protocols
The following protocols are based on established methodologies for the modification of guanosine and related nucleosides.
Synthesis of 8-(Aminomethyl)guanosine
This step involves a nucleophilic substitution reaction at the C8 position of 8-bromoguanosine.
Materials and Reagents:
| Reagent/Material | Purpose |
| 8-Bromoguanosine | Starting material |
| Phthalimide (B116566) potassium salt | Source of the protected amino group |
| Dimethylformamide (DMF) | Reaction solvent |
| Hydrazine (B178648) hydrate (B1144303) | Deprotection of the phthalimide group |
| Ethanol | Solvent for deprotection |
| Dichloromethane (B109758) (DCM) | Extraction solvent |
| Saturated aq. NaHCO₃ | Aqueous solution for workup |
| Brine | Washing agent |
| Anhydrous Na₂SO₄ | Drying agent |
| Silica (B1680970) gel | Stationary phase for column chromatography |
Procedure:
-
To a solution of 8-bromoguanosine (1.0 eq) in anhydrous DMF, add potassium phthalimide (1.5 eq).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure to obtain the crude 8-(phthalimidomethyl)guanosine intermediate.
-
Purify the intermediate by silica gel column chromatography.
-
Dissolve the purified 8-(phthalimidomethyl)guanosine in ethanol.
-
Add hydrazine hydrate (5.0 eq) to the solution and reflux for 4-6 hours.
-
Monitor the deprotection by TLC.
-
After completion, cool the mixture and filter to remove the phthalhydrazide (B32825) precipitate.
-
Concentrate the filtrate under reduced pressure to yield crude 8-(aminomethyl)guanosine.
-
Purify the product by a suitable method, such as recrystallization or column chromatography.
Synthesis of this compound
This step involves the protection of the primary amine of 8-(aminomethyl)guanosine.
Materials and Reagents:
| Reagent/Material | Purpose |
| 8-(Aminomethyl)guanosine | Starting material |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Boc-protecting agent |
| Triethylamine (B128534) (TEA) | Base |
| Dichloromethane (DCM) | Reaction solvent |
| Saturated aq. NaHCO₃ | Aqueous solution for workup |
| Brine | Washing agent |
| Anhydrous Na₂SO₄ | Drying agent |
| Silica gel | Stationary phase for column chromatography |
Procedure:
-
Suspend 8-(aminomethyl)guanosine (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (TEA) (2.0 eq) to the suspension and stir until the starting material dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Data Presentation
Table 1: Summary of Reagents and Expected Products
| Step | Starting Material | Key Reagents | Intermediate/Product | Expected Molecular Weight ( g/mol ) |
| 1 | 8-Bromoguanosine | Potassium phthalimide, Hydrazine hydrate | 8-(Aminomethyl)guanosine | 312.28 |
| 2 | 8-(Aminomethyl)guanosine | Di-tert-butyl dicarbonate ((Boc)₂O) | This compound | 412.40 |
Note: The yields for these reactions are expected to be moderate to good, based on similar transformations in nucleoside chemistry. Optimization of reaction conditions may be required to achieve higher yields.
Mandatory Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Proposed Signaling Pathway
Caption: Proposed TLR7 signaling pathway for guanosine analogs.
References
Aminomethyl Functionalized Guanosine Derivatives: A Technical Guide for Drug Development Professionals
Introduction
Guanosine (B1672433), a fundamental purine (B94841) nucleoside, and its derivatives have long been a cornerstone in the development of therapeutic agents, particularly in the fields of antiviral and anticancer research. The strategic functionalization of the guanosine scaffold allows for the modulation of its biological activity, leading to the discovery of potent and selective drug candidates. Among the various modifications, the introduction of an aminomethyl group at specific positions on the guanine (B1146940) base, such as the N² and C8 positions, has emerged as a promising strategy for developing novel therapeutics. These aminomethyl functionalized guanosine derivatives have demonstrated significant potential as immunomodulators, particularly as agonists of the Stimulator of Interferon Genes (STING) pathway, and as antiviral agents.
This in-depth technical guide provides a comprehensive overview of aminomethyl functionalized guanosine derivatives for researchers, scientists, and drug development professionals. It covers their synthesis, biochemical properties, and therapeutic applications, with a focus on their role as STING agonists. This document includes detailed experimental protocols, quantitative data on their biological activity, and visualizations of key pathways and workflows to facilitate a deeper understanding and further research in this exciting area of drug discovery.
Core Concepts: Synthesis and Functionalization
The synthesis of aminomethyl functionalized guanosine derivatives typically involves multi-step chemical processes. The primary sites for functionalization on the guanine base are the exocyclic N² amine and the C8 position.
N²-Functionalization: The N² position can be selectively modified through methods like reductive amination. This approach involves the reaction of guanosine or a protected derivative with an aldehyde, followed by reduction of the resulting Schiff base to yield the N²-alkylated product. For aminomethylation, formaldehyde (B43269) or a protected equivalent can be utilized.
C8-Functionalization: The C8 position is amenable to functionalization, often starting from an 8-halogenated guanosine derivative, such as 8-bromoguanosine (B14676). Nucleophilic substitution reactions can then be employed to introduce the desired aminomethyl group. Palladium-catalyzed cross-coupling reactions are also a powerful tool for creating C-C or C-N bonds at this position.[1][2]
Data Summary: Biological Activity
The biological activity of aminomethyl functionalized guanosine derivatives is a key aspect of their therapeutic potential. Quantitative data from various studies are summarized below to facilitate comparison.
| Compound Class | Target | Assay | Activity Metric | Value | Reference |
| Guanosine Analogue | Herpes Simplex Virus 1 (HSV-1) | Cytopathic Effect (CPE) Assay | IC50 | 10-50 nM | [3] |
| Guanosine Analogue | Herpes Simplex Virus 2 (HSV-2) | Cytopathic Effect (CPE) Assay | IC50 | 10-50 nM | [3] |
| Guanosine Analogue | Acyclovir-resistant HSV-1 | Cytopathic Effect (CPE) Assay | IC50 | 10-50 nM | [3] |
| Guanosine Analogue | Epstein-Barr Virus (EBV) | VCA Elisa | EC50 | 0.78 µg/mL | [4] |
| cGAMP Analogue (IMSA172) | STING | ISG-luciferase reporter assay | EC50 | 35 µM | [5] |
| cGAMP | STING | ISG-luciferase reporter assay | EC50 | 23 µM | [5] |
| Guanosine Analogue (Forodesine) | Purine Nucleoside Phosphorylase (PNP) | Enzyme Inhibition Assay | IC50 | 1.2 ± 0.21 nM | [6] |
| Guanosine Nucleotide Prodrug (AT-511) | Human Coronavirus 229E (HCoV-229E) | Cytopathic Effect (CPE) Assay | EC50 | 1.8 ± 0.3 µM | [7] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of novel compounds. The following protocols provide a general framework for the synthesis of N²- and C8-aminomethyl guanosine derivatives.
Protocol 1: Synthesis of N²-Aminomethyl Guanosine via Reductive Amination
Materials:
-
Guanosine
-
Paraformaldehyde
-
Sodium cyanoborohydride (NaBH₃CN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Methanol (B129727) (MeOH)
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of Ribose Hydroxyls (Optional but Recommended): To avoid side reactions, the 2', 3', and 5' hydroxyl groups of guanosine can be protected using standard methods, for example, with acetyl or silyl (B83357) protecting groups.
-
Schiff Base Formation: Dissolve protected guanosine (1 equivalent) and paraformaldehyde (excess, e.g., 5-10 equivalents) in a mixture of DMSO and methanol. Add a catalytic amount of acetic acid. Heat the mixture at a moderate temperature (e.g., 50-60 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Reduction: Cool the reaction mixture to room temperature. Add sodium cyanoborohydride (excess, e.g., 3-5 equivalents) portion-wise. Stir the reaction at room temperature overnight.
-
Work-up: Quench the reaction by adding water. Extract the product with dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Deprotection (if necessary): Remove the protecting groups from the ribose hydroxyls using appropriate conditions (e.g., sodium methoxide (B1231860) in methanol for acetyl groups or TBAF for silyl groups).
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[10][11][12][13]
Protocol 2: Synthesis of C8-Aminomethyl Guanosine from 8-Bromoguanosine
This protocol is a conceptual adaptation based on known C8 functionalization methods.[14][15]
Materials:
-
8-Bromoguanosine
-
Phthalimide (B116566) potassium salt
-
Dimethylformamide (DMF)
-
Ethanol
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Protection of Ribose Hydroxyls: Protect the hydroxyl groups of 8-bromoguanosine as described in Protocol 1.
-
Nucleophilic Substitution: Dissolve protected 8-bromoguanosine (1 equivalent) and phthalimide potassium salt (1.2 equivalents) in anhydrous DMF. Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor by TLC.
-
Work-up: After completion, cool the reaction to room temperature. Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification of Phthalimide Intermediate: Purify the crude product by silica gel column chromatography.
-
Deprotection of Phthalimide: Dissolve the purified intermediate in ethanol. Add hydrazine hydrate (excess) and reflux the mixture. Monitor the reaction by TLC.
-
Work-up of Amine: After the reaction is complete, cool the mixture and filter off the precipitate. Concentrate the filtrate and purify the crude C8-aminomethyl guanosine derivative by column chromatography or HPLC.
-
Deprotection of Ribose Hydroxyls: Remove the protecting groups from the ribose moiety.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams are provided below to illustrate key biological pathways and experimental procedures.
Caption: Synthetic workflows for N²- and C8-aminomethyl guanosine derivatives.
Caption: The cGAS-STING signaling pathway and potential activation by guanosine derivatives.[5][16][17][18][19][20][21][22][23]
Mechanism of Action: STING Pathway Activation
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage.[17][20] Upon activation, STING triggers the production of type I interferons and other pro-inflammatory cytokines, leading to a robust anti-pathogen and anti-tumor immune response.
Aminomethyl functionalized guanosine derivatives, particularly cyclic dinucleotide analogues, can act as direct agonists of STING.[5] They are thought to mimic the natural STING ligand, cyclic GMP-AMP (cGAMP), binding to the STING dimer and inducing a conformational change that initiates downstream signaling.[21] This activation leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[20] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons.
Conclusion and Future Directions
Aminomethyl functionalized guanosine derivatives represent a versatile and promising class of compounds for drug development. Their potential to act as potent STING agonists opens up new avenues for cancer immunotherapy and the treatment of infectious diseases. The synthetic routes outlined in this guide provide a foundation for the generation of diverse libraries of these compounds for structure-activity relationship (SAR) studies.
Future research should focus on:
-
Optimization of STING Agonist Potency and Selectivity: Fine-tuning the structure of the aminomethyl group and its point of attachment to the guanosine scaffold could lead to more potent and selective STING agonists.
-
Improving Drug-like Properties: Enhancing the pharmacokinetic and pharmacodynamic properties of these derivatives is crucial for their clinical translation. This includes improving their cell permeability and metabolic stability.
-
Exploring Other Therapeutic Applications: Beyond STING agonism, the unique chemical properties of aminomethyl functionalized guanosine derivatives may lend them to other therapeutic applications, such as targeting other purine-binding proteins or acting as antiviral agents through different mechanisms.
The continued exploration of this chemical space is expected to yield novel and effective therapeutic agents for a range of diseases.
References
- 1. Late-stage guanine C8–H alkylation of nucleosides, nucleotides, and oligonucleotides via photo-mediated Minisci reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. | BioWorld [bioworld.com]
- 4. The enantiomers of carbocyclic 5'-norguanosine: activity towards Epstein-Barr virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumor-targeted delivery of a STING agonist improves cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient chemical synthesis of N2-modified guanosine derivatives: a versatile probes for mRNA labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient chemical synthesis of N2 -modified guanosine derivatives: a versatile probes for mRNA labeling | Semantic Scholar [semanticscholar.org]
- 10. hmdb.ca [hmdb.ca]
- 11. A 1H nuclear magnetic resonance spectroscopic study of some N-methyl and N-acyl derivatives of guanosine. The structure of N,O(2′),O(3′),O(5′)-tetra-acetylguanosine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Guanosine(118-00-3) 1H NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Self-Assembly of Functionalized Lipophilic Guanosines into Cation-Free Stacked Guanine-Quartets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. STING activation promotes robust immune response and NK cell–mediated tumor regression in glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. STING Agonists as Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Emerging mechanisms and implications of cGAS-STING signaling in cancer immunotherapy strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Regulation and Function of the cGAS-STING Pathway: Mechanisms, Post-Translational Modifications, and Therapeutic Potential in Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility and Biological Activity of 8-(N-Boc-aminomethyl)guanosine: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the physicochemical properties and biological interactions of novel compounds is paramount. This technical guide provides an in-depth analysis of 8-(N-Boc-aminomethyl)guanosine, a modified nucleoside with potential applications in immunotherapy. The document outlines its expected solubility profile, provides a detailed experimental protocol for precise solubility determination, and elucidates its likely mechanism of action through the Toll-like receptor 7 (TLR7) signaling pathway.
Expected Solubility Profile
| Solvent | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | High | Guanosine itself is soluble in DMSO, and the Boc group enhances solubility in organic solvents.[1] |
| Methanol | Moderate to High | N-Boc protected compounds often exhibit good solubility in alcohols. |
| Ethanol | Moderate | Similar to methanol, good solubility is expected. |
| Water | Low to Sparingly Soluble | The hydrophobic Boc group is likely to reduce the already limited aqueous solubility of guanosine.[1] |
| Phosphate-Buffered Saline (PBS) | Very Low | Solubility in aqueous buffers is expected to be minimal. For enhanced solubility, initial dissolution in a minimal amount of DMSO followed by dilution in the aqueous buffer is recommended.[1] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain quantitative solubility data for this compound, the "gold standard" shake-flask method is recommended. This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.
Materials and Reagents:
-
This compound (solid)
-
Selected solvents (e.g., DMSO, Methanol, Water, PBS pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of the desired solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For aqueous solutions, centrifugation at a high speed can be used to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect a known volume of the clear supernatant from each vial. It is crucial to avoid disturbing the undissolved solid. Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A standard curve prepared from known concentrations of the compound should be used for accurate quantification.
-
Calculation: Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or µg/mL.
Workflow for Solubility Determination
Biological Activity: Activation of the TLR7 Signaling Pathway
Guanosine analogs have been identified as agonists of Toll-like receptor 7 (TLR7), a key receptor in the innate immune system that recognizes single-stranded RNA. The activation of TLR7 by compounds like this compound is expected to trigger a downstream signaling cascade, leading to the production of type I interferons and pro-inflammatory cytokines. This immunostimulatory activity is of significant interest in the development of vaccine adjuvants and cancer immunotherapies.
The binding of this compound to TLR7, located in the endosomal compartment of immune cells such as plasmacytoid dendritic cells (pDCs), initiates the recruitment of the adaptor protein MyD88. This leads to the formation of a complex with IRAK4, IRAK1, and TRAF6. Subsequent activation of downstream pathways, including the NF-κB and IRF7 pathways, results in the transcription of genes encoding for inflammatory cytokines and type I interferons, respectively.
TLR7 Signaling Pathway Activation
References
Stability of 8-(N-Boc-aminomethyl)guanosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential stability characteristics of 8-(N-Boc-aminomethyl)guanosine, a significant guanosine (B1672433) analog. In the absence of specific empirical stability data for this molecule in publicly accessible literature, this document extrapolates likely degradation pathways and stability profiles based on the known chemical liabilities of its constituent moieties: the guanosine core and the N-tert-butoxycarbonyl (Boc) protecting group. This guide outlines potential degradation mechanisms under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. Furthermore, it presents detailed, adaptable experimental protocols for conducting forced degradation studies and for the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method to analyze this compound and its potential degradation products. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the development and handling of this and structurally related compounds.
Introduction to this compound
This compound is a chemically modified nucleoside analog. The core structure is guanosine, a fundamental component of nucleic acids. The modification at the 8-position with an N-Boc-aminomethyl group can confer unique biological activities. Guanosine analogs are a class of molecules with demonstrated therapeutic potential, including immunostimulatory and antiviral effects, often mediated through interactions with cellular receptors like Toll-like receptor 7 (TLR7). The stability of such a molecule is a critical parameter for its development as a potential therapeutic agent, influencing its synthesis, formulation, storage, and ultimately, its safety and efficacy.
The stability profile of this compound is predicted to be primarily influenced by two key structural features:
-
The N-Boc protecting group: The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group in organic synthesis, known for its stability in basic and nucleophilic conditions but pronounced lability in acidic environments.[1][2]
-
The guanosine moiety: This purine (B94841) nucleoside is susceptible to several degradation pathways, including hydrolysis of the N-glycosidic bond that links the guanine (B1146940) base to the ribose sugar, and oxidation of the guanine base.[3][4]
Potential Degradation Pathways
Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of a drug substance.[5] Based on the structure of this compound, the following degradation pathways under various stress conditions can be anticipated.
Acidic Hydrolysis
Under acidic conditions, two primary degradation pathways are plausible:
-
Cleavage of the N-Boc group: The Boc group is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), leading to the formation of 8-(aminomethyl)guanosine, isobutene, and carbon dioxide.[1][2] This is often the most facile degradation pathway under acidic conditions.
-
Hydrolysis of the N-glycosidic bond: Acid-catalyzed hydrolysis can cleave the bond between the guanine base and the ribose sugar, resulting in the formation of 8-(N-Boc-aminomethyl)guanine and D-ribose.[4] Pyrimidine nucleosides are generally more stable to acid hydrolysis than purine nucleosides.[6]
Basic Hydrolysis
While the Boc group is generally stable to basic conditions, the guanosine moiety can be susceptible to degradation.[7]
-
Hydrolysis of the N-glycosidic bond: Similar to acidic conditions, basic conditions can also promote the hydrolysis of the N-glycosidic bond, although typically to a lesser extent for guanosine. This would yield 8-(N-Boc-aminomethyl)guanine and D-ribose.
Oxidative Degradation
Guanine has the lowest oxidation potential among the DNA bases, making it particularly susceptible to oxidation.[3][8]
-
Oxidation of the Guanine Ring: The C8 position of the guanine ring is a common site of oxidation.[8][9] In this molecule, the C8 position is substituted, which may alter its susceptibility. However, oxidation at other positions of the purine ring system can still occur, potentially leading to the formation of various oxidized derivatives. The presence of an aminomethyl substituent at C8 may influence the oxidative degradation profile.
Thermal Degradation
Elevated temperatures can provide the energy to overcome activation barriers for various degradation reactions. For this compound, thermal stress may accelerate the hydrolytic pathways mentioned above.
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce photochemical reactions. While specific data for this compound is unavailable, guanosine itself can undergo photosensitized degradation.[10][11] The nature of the degradation products would depend on the wavelength of light and the presence of photosensitizers.
The following diagram illustrates the potential degradation pathways of this compound.
Caption: Potential degradation pathways of this compound under various stress conditions.
Quantitative Data Summary (Hypothetical)
As no specific quantitative stability data for this compound is publicly available, the following tables are presented as templates for organizing experimental results from forced degradation studies.
Table 1: Summary of Forced Degradation Studies (Hypothetical Data)
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradant(s) |
| Acidic Hydrolysis | 0.1 M HCl | 24 | 60 | 85% | 8-(aminomethyl)guanosine |
| 0.1 M HCl | 72 | 60 | >95% | 8-(aminomethyl)guanosine, 8-(N-Boc-aminomethyl)guanine | |
| Basic Hydrolysis | 0.1 M NaOH | 72 | 60 | 15% | 8-(N-Boc-aminomethyl)guanine |
| Oxidation | 3% H₂O₂ | 24 | RT | 25% | Oxidized Derivatives |
| Thermal (Solid) | Dry Heat | 168 | 80 | <5% | No major degradants |
| Thermal (Solution) | Water | 168 | 80 | 30% | 8-(N-Boc-aminomethyl)guanine |
| Photolytic (Solid) | ICH Option 1 | - | - | <2% | No major degradants |
| Photolytic (Solution) | ICH Option 1 | - | - | 10% | Photodegradation Products |
Experimental Protocols
The following are detailed, generalized protocols for conducting forced degradation studies and developing a stability-indicating HPLC method for this compound.
Forced Degradation Study Protocol
This protocol outlines the general procedure for subjecting this compound to various stress conditions.[5][12] The extent of degradation should ideally be in the range of 5-20% to ensure that the analytical method can effectively separate the parent compound from its degradation products.[5]
Objective: To generate potential degradation products of this compound under forced stress conditions to facilitate the development and validation of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
pH meter
-
Calibrated oven
-
Photostability chamber
General Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Cool the samples to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time points.
-
Cool and neutralize with 0.1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at appropriate time points.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial.
-
Expose the sample to dry heat at 80°C in an oven.
-
At specified time points, dissolve a portion of the sample in the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solution State):
-
Heat the stock solution at 80°C.
-
Withdraw samples at appropriate time points.
-
Cool and dilute with the mobile phase for HPLC analysis.
-
-
Photostability Testing:
-
Expose solid and solution samples of this compound to light conditions as specified in ICH guideline Q1B. A control sample should be kept in the dark.
-
After exposure, prepare the samples for HPLC analysis.
-
The following diagram illustrates the experimental workflow for a forced degradation study.
Caption: A generalized workflow for conducting forced degradation studies on a drug substance.
Stability-Indicating HPLC Method Development Protocol
Objective: To develop a stability-indicating reversed-phase HPLC (RP-HPLC) method capable of separating this compound from its potential degradation products, process impurities, and other related substances.[13][14]
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions (Starting Point):
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point for nucleoside analogs.
-
Mobile Phase A: 0.1% Formic acid in water or an appropriate buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.0).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a suitable time (e.g., 5% to 95% B in 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound and also scan a wider UV range with the PDA detector to detect impurities with different chromophores.
-
Injection Volume: 10 µL.
Method Development and Optimization:
-
Initial Screening: Analyze the unstressed this compound solution to determine its retention time and peak shape.
-
Analysis of Stressed Samples: Inject the samples from the forced degradation studies.
-
Method Optimization:
-
Peak Purity: Assess the peak purity of the parent compound in the stressed samples using the PDA detector.
-
Resolution: Adjust the gradient slope, mobile phase composition (organic solvent, pH, buffer strength), and column chemistry to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks.
-
-
Method Validation: Once the method is optimized, it should be validated according to ICH guideline Q2(R1) for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
The following diagram illustrates the logical workflow for developing a stability-indicating HPLC method.
Caption: A logical workflow for the development and validation of a stability-indicating HPLC method.
Conclusion
This technical guide provides a predictive analysis of the stability of this compound based on fundamental chemical principles and data from related compounds. The primary anticipated points of lability are the acid-sensitive N-Boc group and the N-glycosidic bond of the guanosine core, which is susceptible to hydrolysis and oxidation. The provided experimental protocols for forced degradation studies and the development of a stability-indicating HPLC method offer a robust framework for researchers to empirically determine the stability profile of this molecule. A thorough understanding of the stability of this compound is paramount for its successful development as a potential therapeutic agent, ensuring the quality, safety, and efficacy of the final drug product. The methodologies and theoretical considerations presented here serve as a critical starting point for these essential investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Guanine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. On the epigenetic role of guanosine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Intrinsic DNA fluorescence - Wikipedia [en.wikipedia.org]
- 11. The photosensitized degradation of guanosine by acridine orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
An In-depth Technical Guide to 8-(N-Boc-aminomethyl)guanosine: Spectral Data, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-(N-Boc-aminomethyl)guanosine, a notable guanosine (B1672433) analog investigated for its immunostimulatory properties. Due to the limited availability of experimentally derived spectral data in peer-reviewed literature, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the analysis of its constituent chemical moieties. A detailed, plausible experimental protocol for its synthesis is also provided, adapted from established methods for similar 8-substituted guanosine derivatives. Furthermore, this guide elucidates the compound's role as a Toll-like Receptor 7 (TLR7) agonist through a detailed signaling pathway diagram.
Compound Overview
This compound is a synthetic derivative of guanosine, a fundamental component of RNA. The key modification is the attachment of an N-Boc-protected aminomethyl group at the C8 position of the purine (B94841) ring. This modification is crucial for its biological activity, particularly its ability to activate the innate immune system.
Molecular Structure:
-
IUPAC Name: tert-butyl (([9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl)-2-amino-6-oxo-6,9-dihydro-1H-purin-8-yl]methyl))carbamate
-
Molecular Formula: C₁₆H₂₄N₆O₇
-
Molecular Weight: 412.40 g/mol
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on known spectral data for guanosine, N-Boc-protected amines, and general principles of NMR and mass spectrometry.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.6 | br s | 1H | N1-H (purine) |
| ~7.9 | s | 1H | H-1' (anomeric) |
| ~6.8 | t | 1H | NH (Boc-amine) |
| ~6.5 | br s | 2H | NH₂ (C2-amine) |
| ~5.7 | d | 1H | 2'-OH |
| ~5.4 | d | 1H | 3'-OH |
| ~5.1 | t | 1H | 5'-OH |
| ~4.4 | m | 1H | H-2' |
| ~4.2 | d | 2H | C8-CH₂-N |
| ~4.1 | m | 1H | H-3' |
| ~3.9 | m | 1H | H-4' |
| ~3.6 | m | 1H | H-5'a |
| ~3.5 | m | 1H | H-5'b |
| 1.38 | s | 9H | C(CH₃)₃ (Boc) |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~156.5 | C=O (Boc) |
| ~156.0 | C6 (purine) |
| ~153.5 | C2 (purine) |
| ~151.0 | C4 (purine) |
| ~148.5 | C8 (purine) |
| ~116.5 | C5 (purine) |
| ~86.0 | C1' (ribose) |
| ~85.5 | C4' (ribose) |
| ~78.0 | C(CH₃)₃ (Boc) |
| ~73.5 | C2' (ribose) |
| ~70.0 | C3' (ribose) |
| ~61.0 | C5' (ribose) |
| ~38.0 | C8-CH₂-N |
| ~28.0 | C(CH₃)₃ (Boc) |
Table 3: Predicted Mass Spectrometry Data (ESI+)
| m/z | Interpretation |
| 413.17 | [M+H]⁺ |
| 435.15 | [M+Na]⁺ |
| 313.12 | [M+H - Boc]⁺ |
| 281.10 | [M+H - Ribose]⁺ (cleavage of glycosidic bond) |
Experimental Protocols
The following are plausible, detailed methodologies for the synthesis of this compound and the acquisition of its spectral data, based on established chemical literature for related compounds.
3.1. Synthesis of this compound
This synthesis protocol is a multi-step process starting from guanosine.
Step 1: Protection of Guanosine Hydroxyl Groups
-
Dissolve guanosine in anhydrous N,N-dimethylformamide (DMF).
-
Add imidazole, followed by the dropwise addition of tert-butyldimethylsilyl chloride (TBDMSCl) at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with methanol (B129727) and extract the product with ethyl acetate (B1210297).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected guanosine.
Step 2: Bromination at the C8 Position
-
Dissolve the protected guanosine in anhydrous DMF.
-
Add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture for several hours, monitoring by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium thiosulfate (B1220275) solution and brine, dry over anhydrous sodium sulfate, and concentrate to give 8-bromo-2',3',5'-tris-O-(tert-butyldimethylsilyl)guanosine.
Step 3: Nucleophilic Substitution with Boc-aminomethylamine
-
To a solution of the 8-bromoguanosine (B14676) derivative in a suitable solvent such as DMF, add tert-butyl (aminomethyl)carbamate and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Heat the reaction mixture and stir overnight.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and partition between ethyl acetate and water.
-
Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography.
Step 4: Deprotection of the Hydroxyl Groups
-
Dissolve the protected this compound derivative in tetrahydrofuran (B95107) (THF).
-
Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF.
-
Stir at room temperature until TLC indicates complete deprotection.
-
Concentrate the reaction mixture and purify the residue by column chromatography on silica (B1680970) gel to afford the final product, this compound.
3.2. NMR Spectroscopy
-
Prepare a sample by dissolving approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) NMR spectrometer.
-
Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
3.3. Mass Spectrometry
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Introduce the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
Biological Activity and Signaling Pathway
This compound and related C8-substituted guanosine analogs are known to be agonists of Toll-like Receptor 7 (TLR7). TLR7 is an endosomal receptor that plays a critical role in the innate immune response to single-stranded viral RNA. Activation of TLR7 initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, which are essential for antiviral defense.
This guide serves as a foundational resource for researchers working with this compound. While the spectral data provided are predictive, they offer a robust framework for the characterization of this compound. The detailed synthetic protocol and the elucidation of its biological pathway are intended to facilitate further investigation into its therapeutic potential.
The Enigmatic Role of C8-Guanosine Modifications in RNA: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
The landscape of RNA biology is profoundly shaped by a diverse array of post-transcriptional modifications, now numbering over 170. These chemical alterations are not mere decorations; they are critical regulators of RNA structure, function, and metabolism. Among these, modifications to the guanosine (B1672433) nucleobase are particularly significant, influencing everything from tRNA decoding accuracy to the immunogenicity of viral RNAs. While a vast body of research has illuminated the functions of many guanosine analogs, the specific role of 8-aminomethylguanosine in RNA remains largely uncharted territory within the current scientific literature.
This technical guide, therefore, ventures into the broader, yet highly relevant, domain of C8-position guanosine modifications in RNA. By examining the established functions of related analogs such as 8-oxoguanine and 8-methylguanosine, we can infer the potential biological significance and functional implications of an aminomethyl group at this critical position. This document serves as a foundational resource for researchers interested in exploring this novel modification, providing a framework for its potential discovery, characterization, and functional analysis. We will delve into the known impacts of C8 modifications on RNA structure and translation, present relevant quantitative data from analogous modifications, detail pertinent experimental methodologies, and propose a workflow for the investigation of novel RNA modifications like 8-aminomethylguanosine.
The Significance of the C8 Position in Guanosine
The C8 position of guanine (B1146940) is a frequent target for chemical modification. Alterations at this site can have profound effects on the nucleoside's properties, primarily by influencing the glycosidic bond conformation. The two primary conformations are anti, which is typical for Watson-Crick base pairing, and syn, which can lead to alternative structures like Z-DNA and Z-RNA. Modifications at C8 can favor the syn conformation, thereby inducing significant structural changes in the RNA molecule.
Functional Roles of C8-Guanosine Modifications in RNA
While specific data on 8-aminomethylguanosine is not available, the study of other C8-modified guanosines provides a strong basis for predicting its potential functions.
Impact on RNA Structure and Stability
Modifications at the C8 position are known to stabilize alternative RNA conformations. For instance, the methylation of the C8 position of guanosine significantly stabilizes Z-DNA by favoring the syn conformation of the nucleobase.[1] A similar effect is observed in RNA, where 2'-O-methyl-8-methylguanosine (m⁸Gm) has been shown to markedly stabilize Z-RNA at low salt conditions.[1] This stabilization is attributed to the methyl group favoring the syn conformation and the 2'-O-methyl group favoring a C3'-endo sugar pucker, both of which are characteristic of Z-form helices. The introduction of an aminomethyl group at the C8 position could similarly be expected to influence the local RNA structure.
Role in Translation
Modified nucleosides in transfer RNA (tRNA) are crucial for the fidelity and efficiency of translation.[2][3][4][5] They play roles in codon recognition, maintaining the correct reading frame, and stabilizing the tRNA structure.[6] While the direct involvement of a C8-guanosine modification in the anticodon loop is less common than modifications at other positions (like position 34 or 37), its presence elsewhere in the tRNA body could influence the overall tRNA architecture and its interaction with the ribosome.
For example, 8-azaguanine, a guanine analog with a nitrogen at the C8 position, has been shown to interfere with the initiation of translation by suppressing the formation of the 43S and 80S ribosome initiation complexes, thereby inhibiting protein synthesis.[7] This highlights the potential for modifications at the C8 position to have a significant impact on the translational machinery.
Quantitative Data on Related C8-Guanosine Modifications
To provide a quantitative perspective on the potential effects of an 8-aminomethyl modification, the following table summarizes data on the thermodynamic stabilization of Z-RNA by 2'-O-methyl-8-methylguanosine (m⁸Gm).
| RNA Sequence (Hexamer) | Modification | Melting Temperature (T_m) (°C) | ΔT_m (°C) |
| 5'-CGCGCG-3' | None | 55.4 | - |
| 5'-CG(m⁸G)CGCG-3' | One m⁸G | 61.8 | +6.4 |
| 5'-(m⁸G)C(m⁸G)C(m⁸G)C(m⁸G)-3' | Four m⁸G | 70.1 | +14.7 |
Data extracted from a study on Z-RNA stabilization by m⁸Gm.[1]
This data clearly demonstrates that the incorporation of a methyl group at the C8 position leads to a significant increase in the thermal stability of the RNA duplex, with the effect being more pronounced with a higher number of modifications. It is plausible that an aminomethyl group at the C8 position would have a comparable, if not more pronounced, effect due to its potential for additional hydrogen bonding interactions.
Experimental Protocols for the Study of RNA Modifications
The investigation of a novel RNA modification such as 8-aminomethylguanosine would require a multi-pronged approach, employing a combination of analytical, biochemical, and molecular biology techniques. Below are detailed methodologies for key experiments that would be central to its characterization.
Identification and Quantification of 8-aminomethylguanosine
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
RNA Isolation: Isolate total RNA or specific RNA species (e.g., tRNA) from the biological source of interest using standard protocols (e.g., TRIzol extraction followed by column purification).
-
RNA Digestion: Digest the purified RNA to its constituent nucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).
-
LC Separation: Separate the resulting nucleosides using a reverse-phase high-performance liquid chromatography (HPLC) system. A C18 column is typically used with a gradient of aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
MS/MS Detection and Quantification: The eluent from the HPLC is directed into a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap instrument) operating in positive ion mode.
-
Parent Ion Scan: Identify the precursor ion (the protonated molecule, [M+H]⁺) corresponding to the predicted mass of 8-aminomethylguanosine.
-
Product Ion Scan: Fragment the precursor ion and identify characteristic product ions. The transition from the precursor ion to a specific product ion is used for selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for highly sensitive and specific quantification.
-
Quantification: Generate a standard curve using a chemically synthesized 8-aminomethylguanosine standard of known concentration to quantify its abundance in the biological sample.
-
Analysis of Translational Effects
Methodology: In Vitro Translation Assay
-
Template Preparation: Prepare messenger RNA (mRNA) templates encoding a reporter protein (e.g., luciferase or green fluorescent protein). One template will be the unmodified control, while the other will contain site-specifically incorporated 8-aminomethylguanosine at a desired position. This can be achieved through solid-phase chemical synthesis of the modified RNA oligonucleotide followed by ligation to the rest of the mRNA, or through in vitro transcription with a modified GTP analog (if the polymerase can accept it).
-
In Vitro Translation System: Use a commercially available cell-free translation system (e.g., rabbit reticulocyte lysate or wheat germ extract). These systems contain all the necessary components for translation (ribosomes, tRNAs, amino acids, initiation and elongation factors, etc.).
-
Translation Reaction: Set up parallel translation reactions for the unmodified and modified mRNA templates. Incubate the reactions at the recommended temperature (e.g., 30°C or 37°C) for a specific time (e.g., 60-90 minutes).
-
Quantification of Protein Synthesis: Measure the amount of reporter protein synthesized in each reaction.
-
For luciferase, add the luciferin (B1168401) substrate and measure the resulting luminescence using a luminometer.
-
For GFP, measure the fluorescence using a fluorometer.
-
-
Data Analysis: Compare the protein yield from the modified mRNA to that of the unmodified control to determine the effect of 8-aminomethylguanosine on translation efficiency. A decrease in protein yield would suggest inhibition of translation, while an increase would indicate enhancement.
Assessment of RNA Structural Changes
Methodology: Circular Dichroism (CD) Spectroscopy
-
Oligonucleotide Synthesis: Chemically synthesize short RNA oligonucleotides (e.g., 10-20 nucleotides) with and without the 8-aminomethylguanosine modification at a specific site.
-
Sample Preparation: Dissolve the RNA oligonucleotides in a suitable buffer (e.g., phosphate (B84403) buffer with NaCl). Anneal duplex RNA samples by heating to 95°C and slowly cooling to room temperature.
-
CD Spectra Acquisition: Record the CD spectra of the RNA samples over a wavelength range of approximately 200-320 nm using a CD spectropolarimeter.
-
Data Analysis:
-
A-form RNA , the most common RNA helix, typically shows a positive peak around 260 nm and a negative peak around 210 nm.
-
Z-form RNA exhibits a characteristic inverted spectrum with a negative peak around 290 nm and a positive peak around 260 nm.[1]
-
Compare the spectra of the modified and unmodified RNA to detect any significant conformational changes induced by the 8-aminomethylguanosine.
-
-
Thermal Melting Studies: To assess thermodynamic stability, perform a thermal melt by monitoring the CD signal at a fixed wavelength (e.g., 260 nm) while gradually increasing the temperature. The melting temperature (T_m), the temperature at which 50% of the duplex is denatured, can be determined from the resulting melting curve. An increase in T_m for the modified RNA would indicate stabilization.
Proposed Workflow for Characterization of 8-aminomethylguanosine
The following diagram illustrates a logical workflow for the discovery and functional characterization of 8-aminomethylguanosine in RNA.
Caption: A proposed workflow for the discovery and characterization of 8-aminomethylguanosine.
Conclusion and Future Directions
The precise function of 8-aminomethylguanosine in RNA is yet to be elucidated. However, by drawing parallels with other C8-modified guanosines, we can hypothesize that it plays a significant role in modulating RNA structure and function. Its presence could stabilize local RNA structures, potentially favoring non-canonical conformations like Z-RNA, and influence key cellular processes such as translation.
The path forward for researchers in this field is clear. The first step will be the definitive identification of 8-aminomethylguanosine in natural RNA using sensitive and specific techniques like LC-MS/MS. Should this modification be discovered, the subsequent characterization of its biosynthetic pathway, its impact on RNA structure and stability, and its role in translation will be of paramount importance. The experimental frameworks detailed in this guide provide a robust starting point for these investigations. Unraveling the function of 8-aminomethylguanosine will not only add a new chapter to our understanding of the "RNA epigenome" but may also open new avenues for therapeutic intervention and the development of novel RNA-based technologies.
References
- 1. 2′-O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AtTrm5a catalyses 1-methylguanosine and 1-methylinosine formation on tRNAs and is important for vegetative and reproductive growth in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. Protein translation: biological processes and therapeutic strategies for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translation of mRNA - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Transfer RNA - Wikipedia [en.wikipedia.org]
- 7. Identification of 8-Azaguanine Biosynthesis–Related Genes Provides Insight Into the Enzymatic and Non-enzymatic Biosynthetic Pathway for 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
potential applications of 8-modified guanosines
An In-depth Technical Guide to the Potential Applications of 8-Modified Guanosines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine (B1672433), a fundamental component of nucleic acids, can be chemically modified at the 8-position of the purine (B94841) ring to generate a diverse class of molecules known as 8-modified guanosines. These modifications significantly alter the molecule's chemical and physical properties, leading to a wide range of biological activities. This technical guide provides a comprehensive overview of the burgeoning field of 8-modified guanosines, focusing on their potential therapeutic applications, underlying mechanisms of action, and the experimental methodologies used for their evaluation.
Core Applications of 8-Modified Guanosines
Modifications at the 8-position of guanosine can profoundly influence its biological activity, leading to promising applications in immunology, virology, and oncology.
Immunomodulation via Toll-Like Receptor (TLR) Agonism
A significant area of research for 8-modified guanosines is their role as agonists for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). TLRs are key components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs)[1]. TLR7 and TLR8 are endosomal receptors that typically recognize single-stranded RNA (ssRNA) from viruses[2][3]. Activation of these receptors initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, mounting an effective immune response[1].
Several 8-substituted guanosine derivatives have been identified as potent TLR7 and/or TLR8 agonists. For instance, 8-hydroxyguanosine (B14389) (8-OHG) and its deoxy counterpart, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), are recognized by TLR7 and can induce strong cytokine production[2][4]. The binding affinity of these modified nucleosides to TLR7 is enhanced in the presence of ssRNA[2][5]. This immunomodulatory activity makes 8-modified guanosines attractive candidates for development as vaccine adjuvants and immunotherapies for cancer and infectious diseases.
Antiviral Therapy
The immunomodulatory properties of 8-modified guanosines, particularly their ability to induce interferon production via TLR7/8 activation, form the basis of their antiviral potential[6][7]. Interferons are critical cytokines in the host's defense against viral infections. One notable example is 7-thia-8-oxoguanosine, which has demonstrated broad-spectrum antiviral activity in vivo against a range of RNA viruses[6][8]. This activity is attributed to its ability to induce interferon and potentiate immune functions like natural killer cell activity[6]. The development of orally bioavailable derivatives, such as 8-chloro-7-deazaguanosine, further enhances their clinical potential as broad-spectrum antiviral agents[6][7][9].
Cancer Therapy
The applications of 8-modified guanosines in oncology are multifaceted. Their immunostimulatory properties can be harnessed to enhance anti-tumor immunity. TLR7/8 agonists can activate dendritic cells and other immune cells to promote a robust T-cell response against cancer cells[10].
Furthermore, some 8-substituted guanosines have been shown to directly induce differentiation and inhibit the proliferation of cancer cells. For example, a variety of 8-substituted guanosine and 2'-deoxyguanosine (B1662781) derivatives have been shown to induce the differentiation of Friend murine erythroleukemia cells, suggesting a potential to halt leukemia cell proliferation by promoting their maturation into non-dividing cells[11]. Specifically, 8-hydroxy-2'-deoxyguanosine was found to be a potent inducer of this differentiation[11]. Additionally, 8-oxoguanine, a product of oxidative DNA damage, has a complex role in carcinogenesis. While its accumulation can be mutagenic, targeting the repair systems for 8-oxoguanine is being explored as a cancer therapy strategy[12][13][14]. Some studies have also investigated C-8 substituted guanine (B1146940) derivatives as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers[15].
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activity of various 8-modified guanosines.
Table 1: Binding Affinities and Activation of TLR7
| Compound | Receptor | Assay Type | Value (Kd/EC50) | Cell Line/System | Reference |
| Guanosine (G) | Simian TLR7 + polyU | Isothermal Titration Calorimetry (ITC) | 1.5 µM (Kd) | Purified protein | [2] |
| 2'-deoxyguanosine (dG) | Simian TLR7 + polyU | Isothermal Titration Calorimetry (ITC) | 1.8 µM (Kd) | Purified protein | [2] |
| 8-hydroxyguanosine (8-OHG) | Simian TLR7 + polyU | Isothermal Titration Calorimetry (ITC) | 11 µM (Kd) | Purified protein | [2] |
| 8-hydroxydeoxyguanosine (8-OHdG) | Simian TLR7 + polyU | Isothermal Titration Calorimetry (ITC) | 11 µM (Kd) | Purified protein | [2] |
| TLR 3/8/9 Agonist (Compound 1) | Human TLR8 | NF-κB Reporter Assay | 13.4 µM (EC50) | HEK293 cells | [9] |
Table 2: Anticancer Activity of 8-Modified Guanine Derivatives
| Compound | Target/Assay | Value (IC50) | Cell Line | Reference |
| N-[8-(4-bromo-1H-indol-3-yl)-6-hydroxy-9H-purin-2-yl]-acetamide | FGFR1 Kinase Inhibition | 1.56 µM | Enzyme assay | [15] |
| N-[8-(4-bromo-1H-indol-3-yl)-6-hydroxy-9H-purin-2-yl]-acetamide | Cell Viability (Antiproliferative) | 8.28 µM | A549 cells | [15] |
| N-[8-(4-bromo-1H-indol-3-yl)-6-hydroxy-9H-purin-2-yl]-acetamide | Cell Viability (Antiproliferative) | 6.59 µM | B16-F10 cells | [15] |
| TLR 3/8/9 Agonist (Compound 1) | Cytotoxicity | 2.7 µM | HeLa cells | [9] |
Key Signaling Pathways
The immunomodulatory effects of many 8-modified guanosines are mediated through the TLR7/8 signaling pathway. Upon ligand binding in the endosome, TLR7/8 recruits the adaptor protein MyD88. This initiates a signaling cascade involving IRAK (Interleukin-1 receptor-associated kinase) and TRAF6 (TNF receptor-associated factor 6), ultimately leading to the activation of the transcription factors NF-κB and IRF7. NF-κB activation drives the expression of pro-inflammatory cytokines, while IRF7 activation leads to the production of type I interferons.
Caption: TLR7/8 Signaling Pathway.
Experimental Protocols
TLR7/8 Activation Assay using HEK-Blue™ hTLR7/8 Cells
This protocol describes a method to screen for TLR7 or TLR8 agonists using HEK-Blue™ human TLR7 or TLR8 reporter cell lines. These cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter[16].
Materials:
-
HEK-Blue™ hTLR7 or hTLR8 cells[16]
-
HEK-Blue™ Detection medium
-
Test compounds (8-modified guanosines)
-
Positive control (e.g., R848)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Preparation: Culture HEK-Blue™ cells according to the supplier's instructions. On the day of the assay, wash cells with PBS and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium to the recommended cell density (e.g., 280,000 cells/mL)[16].
-
Plating: Add 180 µL of the cell suspension to each well of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of the test compounds and controls. Add 20 µL of each dilution to the appropriate wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Measurement: Measure the SEAP activity by reading the absorbance at 620-655 nm using a spectrophotometer. The color change in the medium is proportional to the level of NF-κB activation.
-
Data Analysis: Calculate the EC50 values for each compound by plotting the absorbance against the compound concentration and fitting the data to a dose-response curve.
Cancer Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[17].
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (8-modified guanosines)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration.
General Workflow for Synthesis and Evaluation
The development of novel 8-modified guanosine therapeutics follows a general workflow from chemical synthesis to biological evaluation.
Caption: Synthesis and Evaluation Workflow.
Conclusion
8-modified guanosines represent a versatile class of molecules with significant therapeutic potential. Their ability to modulate the innate immune system through TLR7 and TLR8 agonism has paved the way for their investigation as vaccine adjuvants and antiviral agents. Furthermore, their direct effects on cancer cell differentiation and proliferation, along with their role in immunomodulation, highlight their promise in oncology. The continued exploration of novel substitutions at the 8-position, coupled with detailed structure-activity relationship studies, will undoubtedly lead to the development of next-generation therapeutics for a wide range of diseases. This guide provides a foundational understanding for researchers and drug development professionals to navigate this exciting and rapidly evolving field.
References
- 1. mdpi.com [mdpi.com]
- 2. Guanosine and its modified derivatives are endogenous ligands for TLR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TLR8 activation and inhibition by guanosine analogs in RNA: importance of functional groups and chain length - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guanosine and its modified derivatives are endogenous ligands for TLR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Broad-spectrum activity of 8-chloro-7-deazaguanosine against RNA virus infections in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broad-spectrum activity of 8-chloro-7-deazaguanosine against RNA virus infections in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broad-spectrum antiviral inhibitors targeting pandemic potential RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, structure-activity relationship studies and evaluation of a TLR 3/8/9 agonist and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a novel TLR8 agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Role of 8-oxoG Repair Systems in Tumorigenesis and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. invivogen.com [invivogen.com]
- 17. merckmillipore.com [merckmillipore.com]
Methodological & Application
Application Notes and Protocols for the Incorporation of 8-(N-Boc-aminomethyl)guanosine into DNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the site-specific incorporation of 8-(N-Boc-aminomethyl)guanosine into synthetic DNA oligonucleotides. This modification introduces a primary amine with a tert-butyloxycarbonyl (Boc) protecting group at the C8 position of guanine (B1146940), offering a versatile handle for post-synthetic modifications or for studying the impact of C8 substituents on DNA structure and function. Applications of the resulting 8-(aminomethyl)guanine-modified DNA include its potential use as an immunomodulatory agent through the activation of Toll-like Receptor 7 (TLR7).[1][2][3] This document outlines the synthesis of the necessary phosphoramidite (B1245037) building block, its incorporation into DNA via automated solid-phase synthesis, and the subsequent deprotection and purification steps.
Introduction
The modification of oligonucleotides at specific positions is a powerful tool in molecular biology, diagnostics, and therapeutics. The C8 position of guanine is a common target for modification as it protrudes into the major groove of the DNA double helix, making it accessible for interactions with proteins and other molecules. Modifications at this position can influence DNA conformation, such as promoting the transition from B-form to Z-form DNA.
The introduction of an aminomethyl group at the C8 position provides a reactive primary amine that can be used for conjugation to a variety of molecules, including fluorescent dyes, biotin, or therapeutic agents, after the removal of the Boc protecting group. Furthermore, oligonucleotides containing modified guanosine (B1672433) analogs have been shown to act as ligands for TLR7, an endosomal receptor of the innate immune system.[1][2][3] Activation of TLR7 can trigger an immune response, making these modified oligonucleotides interesting candidates for vaccine adjuvants and immunotherapies.
This document provides the necessary protocols for researchers to synthesize and utilize DNA containing this compound.
Data Presentation
Table 1: Thermal Stability of DNA Duplexes Containing C8-Modified Guanosine
The introduction of a modification at the C8 position of guanine can impact the thermal stability of the DNA duplex. The following table presents representative melting temperature (Tm) data for a DNA duplex containing an 8-amino-2'-deoxyguanosine (B8737438) modification, which is structurally related to the deprotected form of this compound. This data illustrates the potential impact of such modifications on duplex stability.
| Sequence Context | Modification | Tm (°C) at pH 7.0 | ΔTm (°C) vs. Unmodified |
| 5'-GAAGG AGGA-3' | Unmodified Guanine | 55.0 | - |
| 5'-GAAGX AGGA-3' | 8-amino-2'-deoxyguanosine | 53.5 | -1.5 |
Data adapted from Aviñó, A. et al. Nucleic Acids Research (1998). The data indicates a slight destabilization of the duplex upon introduction of the 8-amino group. The effect of the N-Boc-aminomethyl group may differ and should be determined empirically for the specific sequence context.
Experimental Protocols
Protocol 1: Synthesis of 8-(N-Boc-aminomethyl)-2'-deoxyguanosine Phosphoramidite
This protocol outlines a general strategy for the synthesis of the phosphoramidite building block required for solid-phase DNA synthesis. The synthesis starts from the commercially available 8-bromo-2'-deoxyguanosine.
Materials:
-
8-bromo-2'-deoxyguanosine
-
N-Boc-1,2-diaminoethane
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Copper(I) iodide (CuI)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous pyridine (B92270)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Anhydrous dichloromethane (B109758) (DCM)
-
Standard solvents for organic synthesis and chromatography
Procedure:
-
Sonogashira Coupling:
-
In an oven-dried flask under an inert atmosphere (e.g., argon), dissolve 8-bromo-2'-deoxyguanosine, N-Boc-propargylamine, Pd(PPh3)4, and CuI in a mixture of anhydrous DMF and DIPEA.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, remove the solvent under reduced pressure and purify the resulting 8-(N-Boc-propargylamino)-2'-deoxyguanosine by silica (B1680970) gel chromatography.
-
-
Reduction of the Alkyne:
-
Dissolve the product from the previous step in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Add a catalyst for hydrogenation (e.g., Palladium on carbon, Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere until the alkyne is fully reduced to an alkane (monitor by TLC or LC-MS).
-
Filter off the catalyst and concentrate the solvent to yield 8-(N-Boc-aminomethyl)-2'-deoxyguanosine.
-
-
5'-O-DMT Protection:
-
Co-evaporate the dried nucleoside with anhydrous pyridine.
-
Dissolve the nucleoside in anhydrous pyridine and cool to 0 °C.
-
Add DMT-Cl portion-wise and allow the reaction to warm to room temperature. Stir until completion.
-
Quench the reaction with methanol and remove the solvent.
-
Purify the 5'-O-DMT-8-(N-Boc-aminomethyl)-2'-deoxyguanosine by silica gel chromatography.
-
-
Phosphitylation:
-
Dissolve the 5'-O-DMT protected nucleoside in anhydrous DCM under an inert atmosphere.
-
Add DIPEA and cool to 0 °C.
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and stir the reaction at room temperature until completion.
-
Quench the reaction with methanol and purify the crude product by precipitation into cold hexane (B92381) or by silica gel chromatography to obtain the final phosphoramidite.
-
Protocol 2: Incorporation into DNA by Solid-Phase Synthesis
The synthesized phosphoramidite can be incorporated into DNA using a standard automated DNA synthesizer.
Materials:
-
8-(N-Boc-aminomethyl)-2'-deoxyguanosine phosphoramidite dissolved in anhydrous acetonitrile (B52724) (e.g., 0.1 M solution)
-
Standard DNA phosphoramidites (dA, dC, dG, T)
-
Controlled pore glass (CPG) solid support
-
Standard reagents for DNA synthesis (activator, capping reagents, oxidizing agent, deblocking solution)
-
Automated DNA synthesizer
Procedure:
-
Dissolve the 8-(N-Boc-aminomethyl)-2'-deoxyguanosine phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M).
-
Install the phosphoramidite solution on a designated port on the DNA synthesizer.
-
Program the desired DNA sequence into the synthesizer, using a specific base code for the modified guanosine.
-
Initiate the solid-phase synthesis protocol. A standard coupling time of 3-5 minutes is recommended for the modified phosphoramidite, though optimization may be required to achieve high coupling efficiency.
-
After the synthesis is complete, the CPG support with the fully protected oligonucleotide is dried and collected.
Protocol 3: Deprotection and Purification of the Modified Oligonucleotide
A two-step deprotection procedure is recommended to first remove the acid-labile Boc group and then the base-labile protecting groups from the DNA backbone and nucleobases.
Materials:
-
CPG-bound oligonucleotide
-
Trifluoroacetic acid (TFA) solution (e.g., 50% TFA in DCM)
-
Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA)
-
HPLC system with a reverse-phase column
-
Desalting columns
Procedure:
-
Boc Deprotection (Acidic Step):
-
Place the CPG support in a sealed vial.
-
Add a solution of 50% TFA in DCM and incubate at room temperature for 30-60 minutes.
-
Carefully remove the TFA solution and wash the CPG support thoroughly with DCM, followed by acetonitrile, and then dry the support under a stream of argon or nitrogen.
-
-
Oligonucleotide Cleavage and Deprotection (Basic Step):
-
Treat the CPG support with concentrated ammonium hydroxide or AMA at 55 °C for 8-16 hours.[4]
-
After cooling, transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the ammonia (B1221849) solution to dryness.
-
-
Purification:
-
Resuspend the crude oligonucleotide in water.
-
Purify the oligonucleotide by reverse-phase HPLC. The DMT-on option can be used for purification if the final DMT group was not removed during synthesis.
-
After purification, detritylate the oligonucleotide (if DMT-on) using an acidic solution (e.g., 80% acetic acid).
-
Desalt the purified oligonucleotide using a desalting column or by ethanol (B145695) precipitation.
-
Verify the identity and purity of the final product by mass spectrometry and analytical HPLC or PAGE.
-
Application: Activation of TLR7
Oligonucleotides containing 8-aminomethyl-guanosine (after Boc deprotection) can be investigated for their ability to activate TLR7.
Experimental Workflow: In Vitro TLR7 Activation Assay
This workflow describes a cell-based reporter assay to quantify TLR7 activation.
Materials:
-
HEK293 cells stably expressing human or mouse TLR7 and a secreted alkaline phosphatase (SEAP) or luciferase reporter gene under the control of an NF-κB promoter.
-
Purified oligonucleotide containing 8-aminomethyl-guanosine.
-
Control oligonucleotides (e.g., unmodified sequence, known TLR7 agonist like R848).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Reporter assay detection reagent (e.g., QUANTI-Blue™ for SEAP or luciferase substrate).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the TLR7 reporter cells in a 96-well plate at a density that allows for optimal growth during the experiment.
-
Stimulation: The following day, treat the cells with varying concentrations of the modified oligonucleotide, control oligonucleotides, and a known TLR7 agonist.
-
Incubation: Incubate the plate at 37 °C in a CO2 incubator for 18-24 hours.
-
Reporter Gene Assay:
-
For a SEAP reporter, collect a small aliquot of the cell culture supernatant and add it to the SEAP detection reagent.
-
For a luciferase reporter, lyse the cells and add the luciferase substrate.
-
-
Data Acquisition: Measure the absorbance (for SEAP) or luminescence (for luciferase) using a plate reader.
-
Data Analysis: Plot the reporter signal as a function of the oligonucleotide concentration to determine the dose-response relationship and calculate the EC50 value.
Visualizations
Experimental Workflow for Solid-Phase Synthesis of Modified DNA
Caption: Workflow for the synthesis and application of DNA containing this compound.
TLR7 Signaling Pathway
References
Application Notes and Protocols for 8-(N-Boc-aminomethyl)guanosine Phosphoramidite in RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified nucleosides into RNA oligonucleotides is a powerful tool for elucidating RNA structure and function, as well as for developing novel RNA-based therapeutics and diagnostics. The introduction of an aminomethyl group at the C8 position of guanosine (B1672433) can serve as a versatile handle for the post-synthetic conjugation of various functionalities, such as fluorescent dyes, cross-linking agents, or other bioactive molecules. The use of 8-(N-Boc-aminomethyl)guanosine phosphoramidite (B1245037) allows for the direct incorporation of this protected amino-linker into RNA sequences during standard solid-phase synthesis. The tert-butyloxycarbonyl (Boc) protecting group provides stability during oligonucleotide synthesis and can be efficiently removed under specific acidic conditions after the synthesis and standard deprotection are complete.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound phosphoramidite in automated RNA synthesis.
Data Presentation
Table 1: Synthesis and Coupling Efficiency of this compound Phosphoramidite
| Parameter | Value/Range | Reference |
| Starting Material | 8-Bromoguanosine (B14676) | [1] |
| Key Synthesis Steps | Sonogashira coupling, 5'-DMT protection, 2'-O-silylation, 3'-phosphitylation | [1] |
| Overall Yield of Phosphoramidite | ~15-20% (over multiple steps) | [1] |
| Recommended Activator | Benzylmercaptotetrazole (BMT) or 5-(Ethylthio)-1H-tetrazole (ETT) | [1][2] |
| Recommended Coupling Time | 5-10 minutes | [2] |
| Typical Coupling Efficiency | >98% | [3] |
Table 2: Deprotection Conditions for RNA Containing this compound
| Step | Reagent | Conditions | Purpose | Reference |
| 1. Cleavage and Base Deprotection | Ammonium (B1175870) hydroxide (B78521)/Methylamine (B109427) (AMA) | 65°C, 10-20 minutes | Cleavage from solid support and removal of acyl protecting groups | [4][5] |
| 2. 2'-O-Silyl Group Removal | Triethylamine (B128534) trihydrofluoride (TEA·3HF) in DMSO | 65°C, 2.5 hours | Removal of 2'-O-TBDMS or similar silyl (B83357) groups | [4] |
| 3. N-Boc Group Removal | Trifluoroacetic acid (TFA) in water or Oxalyl chloride in methanol (B129727) | Room temperature, 1-4 hours | Selective deprotection of the Boc group to yield the primary amine | [6][7] |
Experimental Protocols
Protocol 1: Synthesis of this compound Phosphoramidite
This protocol outlines the key synthetic steps starting from 8-bromoguanosine. The synthesis involves the introduction of the aminomethyl linker, protection of the functional groups, and final phosphitylation.
Diagram: Synthesis Workflow
Caption: Synthetic pathway for this compound phosphoramidite.
Methodology:
-
Protection of 8-Bromoguanosine: Protect the exocyclic amine and hydroxyl groups of 8-bromoguanosine using standard procedures, for example, with isobutyric anhydride (B1165640) for the N2 position.[1]
-
Sonogashira Coupling: Introduce the N-Boc protected aminomethyl linker via a Sonogashira cross-coupling reaction between the protected 8-bromoguanosine and N-Boc-propargylamine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[1]
-
5'-DMT Protection: Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group using DMT-Cl in pyridine.[1]
-
Selective 2'-O-Silylation: Selectively protect the 2'-hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group using TBDMS-Cl and a silver nitrate (B79036) catalyst in THF.[1]
-
Phosphitylation: Convert the free 3'-hydroxyl group to the phosphoramidite by reacting the nucleoside with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a mild base like diisopropylethylamine (DIPEA).[1]
-
Purification: Purify the final phosphoramidite product using silica (B1680970) gel column chromatography.
Protocol 2: Solid-Phase RNA Synthesis
This protocol describes the incorporation of this compound phosphoramidite into an RNA oligonucleotide using an automated synthesizer.
Diagram: Solid-Phase RNA Synthesis Cycle
Caption: Automated solid-phase RNA synthesis cycle.
Methodology:
-
Preparation: Dissolve the this compound phosphoramidite in anhydrous acetonitrile (B52724) to a concentration of 0.1 M. Install the vial on the RNA synthesizer.
-
Synthesis Cycle: Program the RNA synthesizer to perform the standard synthesis cycle (deblocking, coupling, capping, and oxidation).[2][5]
-
Deblocking: Removal of the 5'-DMT group from the growing RNA chain using trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.
-
Coupling: Activation of the phosphoramidite with an activator (e.g., BMT) and coupling to the 5'-hydroxyl of the growing chain. A longer coupling time of 5-10 minutes is recommended for this modified phosphoramidite.[2]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups using acetic anhydride and N-methylimidazole to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester using an iodine solution.
-
-
Final Deblocking: After the final coupling step, the terminal 5'-DMT group can either be removed on the synthesizer (DMT-off) or left on for purification purposes (DMT-on).
Protocol 3: Deprotection and Purification of the Modified RNA
This protocol details the steps for cleaving the synthesized RNA from the solid support, removing all protecting groups, and purifying the final product.
Diagram: Deprotection and Purification Workflow
Caption: Post-synthesis deprotection and purification workflow.
Methodology:
-
Cleavage and Base Deprotection:
-
Transfer the solid support to a screw-cap vial.
-
Add a 1:1 mixture of aqueous ammonium hydroxide (28-30%) and aqueous methylamine (40%) (AMA).[4][5]
-
Heat the vial at 65°C for 10-20 minutes.
-
Cool the vial and transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.
-
Evaporate the solution to dryness.
-
-
2'-O-Silyl Group Removal:
-
Resuspend the dried RNA pellet in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Add triethylamine trihydrofluoride (TEA·3HF).[4]
-
Heat the mixture at 65°C for 2.5 hours.
-
Quench the reaction and desalt the RNA using ethanol (B145695) precipitation or a desalting column.
-
-
N-Boc Group Removal:
-
Resuspend the desalted RNA pellet in a solution of 80% trifluoroacetic acid (TFA) in water.
-
Incubate at room temperature for 1-4 hours, monitoring the reaction by HPLC or mass spectrometry.[6][7]
-
Alternatively, for a milder deprotection, treat the RNA with oxalyl chloride in methanol at room temperature.[6]
-
Lyophilize the sample to remove the acid.
-
-
Purification:
-
Purify the fully deprotected RNA oligonucleotide containing the free 8-aminomethylguanosine moiety by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Verify the final product by mass spectrometry.
-
Applications
The resulting RNA containing a site-specific 8-aminomethylguanosine modification can be used in a variety of applications, including:
-
Fluorescent Labeling: The primary amine serves as a reactive handle for conjugation with amine-reactive fluorescent dyes (e.g., NHS esters) for use in fluorescence resonance energy transfer (FRET) studies, fluorescence microscopy, and flow cytometry.
-
Bioconjugation: Attachment of biotin (B1667282) for affinity purification or immobilization, or conjugation with peptides, proteins, or other small molecules to create functional RNA conjugates.
-
Cross-linking Studies: Introduction of photoreactive cross-linking agents to study RNA-protein or RNA-RNA interactions.
-
Structural Biology: The modification can be used to introduce probes for NMR or X-ray crystallography studies to investigate the local and global structure of RNA.
-
Therapeutic Development: The amino linker can be used to attach drug molecules or delivery agents to therapeutic RNAs such as siRNAs or aptamers.
By following these detailed protocols, researchers can successfully synthesize and utilize RNA oligonucleotides modified with 8-aminomethylguanosine for a wide range of applications in molecular biology, chemical biology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. mdpi.com [mdpi.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
protocol for solid-phase synthesis with 8-(N-Boc-aminomethyl)guanosine
An Application Note on the Solid-Phase Synthesis of Oligonucleotides Containing 8-(N-Boc-aminomethyl)guanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of oligonucleotides is a powerful tool in molecular biology, diagnostics, and the development of therapeutic agents. Introducing functional groups, such as primary amines, at specific positions within a nucleic acid sequence allows for the conjugation of various molecules like fluorophores, biotin, or therapeutic payloads. The 8-position of purines is an attractive site for modification as it protrudes into the major groove of the DNA duplex, minimizing disruption of Watson-Crick base pairing.
This document provides a detailed protocol for the synthesis and incorporation of an this compound phosphoramidite (B1245037) into oligonucleotides using standard solid-phase synthesis techniques. The tert-butyloxycarbonyl (Boc) protecting group provides a stable, acid-labile handle for the primary amine, allowing for deprotection under conditions orthogonal to standard oligonucleotide deprotection.
Part 1: Synthesis of this compound Phosphoramidite
The synthesis of the key phosphoramidite building block is a multi-step process that begins with commercially available 8-bromoguanosine (B14676). The general strategy involves the protection of reactive functional groups, introduction of the aminomethyl linker at the C8 position, and finally, phosphitylation to yield the phosphoramidite ready for automated synthesis. The workflow is adapted from established protocols for the synthesis of other C8-modified guanosine (B1672433) analogues.[1][2]
Experimental Protocol
-
Protection of 8-bromoguanosine : The exocyclic amine (N²) and the 2'-hydroxyl group of 8-bromoguanosine are protected to prevent side reactions. The N² is typically protected with an isobutyryl (iBu) group, and the 2'-hydroxyl with a tert-butyldimethylsilyl (TBDMS) group.[1]
-
5'-DMT Protection : The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group to allow for monitoring during automated synthesis and to enable purification.[1][2][3]
-
Introduction of the Linker at C8 : A palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling with N-Boc-propargylamine, is performed. This introduces a propargyl group with the protected amine.
-
Reduction of Alkyne : The triple bond of the propargyl group is reduced to a single bond to form the aminomethyl linker.
-
Phosphitylation : The final step is the phosphitylation of the 3'-hydroxyl group using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to generate the phosphoramidite building block compatible with standard DNA/RNA synthesizers.[1][4]
Part 2: Solid-Phase Oligonucleotide Synthesis
The incorporation of the modified phosphoramidite into an oligonucleotide sequence is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.[3][]
Experimental Protocol
-
Resin Preparation : The solid support (e.g., controlled pore glass, CPG) is swelled in an appropriate solvent like dichloromethane (B109758) (DCM) or acetonitrile (B52724) (ACN) within the synthesis column.[6]
-
Automated Synthesis Cycle : The synthesis proceeds in the 3' to 5' direction through repeated cycles of deprotection, coupling, capping, and oxidation.
-
Detritylation : Removal of the 5'-DMT group from the growing chain using an acidic solution (e.g., trichloroacetic acid in DCM).
-
Coupling : The this compound phosphoramidite is activated (e.g., with 5-ethylthiotetrazole) and coupled to the free 5'-hydroxyl group. Note: The coupling time for modified phosphoramidites may need to be extended to ensure high efficiency.[4][7]
-
Capping : Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion-mutant sequences.[]
-
Oxidation : The phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester using an iodine solution.
-
Part 3: Cleavage and Deprotection
Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. This is a critical stage that requires careful selection of reagents and conditions to preserve the integrity of the modified oligonucleotide.[8]
Experimental Protocol
-
Cleavage and Base/Phosphate Deprotection : The solid support is treated with a basic solution to cleave the oligonucleotide and remove the protecting groups from the nucleobases (e.g., iBu, Ac) and the phosphate backbone (cyanoethyl). The Boc group on the C8-linker is stable to these basic conditions.
-
2'-OH Deprotection (for RNA) : If synthesizing RNA, the 2'-TBDMS groups are removed, typically using a fluoride (B91410) source like triethylamine (B128534) trihydrofluoride.[1]
-
Boc-Group Deprotection : After purification of the Boc-protected oligonucleotide, the Boc group is removed by treatment with an acid, such as 80% aqueous trifluoroacetic acid (TFA), followed by precipitation or desalting.[9]
Table 1: Deprotection Conditions
| Protecting Group | Reagent | Typical Conditions | Target |
| Cyanoethyl | Ammonium Hydroxide or AMA | Room Temp to 55°C | Phosphate Backbone |
| Acyl (Ac, iBu) | Ammonium Hydroxide or AMA | 55°C, 4-16 hours | Nucleobases (dC, dG, dA) |
| TBDMS | Triethylamine trihydrofluoride/DMF | 55°C, 1.5 hours | 2'-Hydroxyl (RNA) |
| Boc | 80% Trifluoroacetic Acid (TFA) | Room Temp, 20-30 min | 8-aminomethyl linker |
AMA is a 1:1 mixture of aqueous Ammonium Hydroxide and aqueous Methylamine, allowing for faster deprotection.[10]
Part 4: Purification and Characterization
Purification is essential to isolate the full-length, modified oligonucleotide from shorter sequences and other impurities. Subsequent characterization confirms the identity and purity of the final product.
Experimental Protocol
-
Purification : High-Performance Liquid Chromatography (HPLC) is the most common method for purifying modified oligonucleotides.[11][12]
-
Reversed-Phase (RP-HPLC) : Often performed with the 5'-DMT group intact ("DMT-on") to separate the full-length product from truncated failures. The DMT group is then removed with acid, and the oligonucleotide may be desalted or purified again.
-
Anion-Exchange (AEX-HPLC) : Separates oligonucleotides based on the number of phosphate charges, providing excellent resolution for full-length product purification.
-
-
Characterization :
-
Mass Spectrometry : MALDI-TOF or ESI-MS is used to confirm the molecular weight of the synthesized oligonucleotide, verifying the successful incorporation of the modification.[2][11]
-
UV-Vis Spectroscopy : Used to determine the concentration of the oligonucleotide solution.
-
Purity Analysis : Analytical HPLC or Capillary Gel Electrophoresis (CGE) is used to assess the purity of the final product.[12]
-
Table 2: Typical Analytical Parameters
| Analysis Method | Purpose | Expected Outcome |
| Analytical RP-HPLC | Purity Assessment | A single major peak corresponding to the product. |
| MALDI-TOF MS | Identity Confirmation | Observed mass matches the calculated mass of the modified oligonucleotide. |
| UV Spectroscopy (A₂₆₀) | Quantification | Absorbance reading used to calculate concentration. |
By following these protocols, researchers can reliably synthesize high-quality oligonucleotides functionalized with a primary amine at the 8-position of guanosine, opening avenues for a wide range of applications in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. BJOC - Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases [beilstein-journals.org]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Purification, and Characterization of Immune-Modulatory Oligodeoxynucleotides that Act as Agonists of Toll-Like Receptor 9 | Springer Nature Experiments [experiments.springernature.com]
Application Note: Post-Synthetic Labeling of Oligonucleotides Using 8-Aminomethylguanosine
Audience: Researchers, scientists, and drug development professionals.
Introduction Post-synthetic modification is a powerful strategy for introducing a wide variety of functional molecules, such as fluorescent dyes, quenchers, biotin, or cross-linking agents, into synthetic oligonucleotides.[1][2] This approach offers significant flexibility by allowing a common, modified oligonucleotide precursor to be conjugated with various labels. Incorporating a reactive functional group at a specific nucleobase position, such as the C8 position of guanosine, provides a site for modification that minimally perturbs the standard Watson-Crick base pairing. The 8-aminomethylguanosine modification introduces a primary aliphatic amine via a linker, which serves as a versatile nucleophilic handle for conjugation with amine-reactive electrophiles, most commonly N-hydroxysuccinimide (NHS) esters.[3][4] This method is crucial for applications in molecular diagnostics, fluorescence resonance energy transfer (FRET) studies, structural biology, and the development of therapeutic oligonucleotides.[2][5][6]
This document provides a detailed protocol for the post-synthetic labeling of oligonucleotides containing a single 8-aminomethylguanosine modification with an NHS-ester-activated fluorescent dye.
Principle and Workflow
The overall process involves a two-stage strategy. First, the 8-aminomethylguanosine, protected as a phosphoramidite (B1245037) building block, is incorporated at a desired position during standard automated solid-phase oligonucleotide synthesis.[7] Following synthesis, deprotection, and purification of the amino-modified oligonucleotide, the second stage involves the post-synthetic conjugation of the primary amine with an amine-reactive label in solution. The final labeled oligonucleotide is then purified to remove excess, unreacted label.
Caption: Overall workflow from synthesis to final labeled product.
Experimental Protocols
Protocol 1: Post-Synthetic Conjugation with NHS-Ester Dyes
This protocol describes the reaction between an oligonucleotide containing a single 8-aminomethylguanosine and an amine-reactive NHS-ester dye.
Materials and Reagents:
-
Amino-modified oligonucleotide (dried, purified)
-
Amine-reactive NHS-ester dye (e.g., Cy5-NHS ester, Alexa Fluor 488 NHS ester)
-
Conjugation Buffer: 0.1 M Sodium borate (B1201080) (Borax) buffer, pH 8.5-9.0[2][8]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Nuclease-free water
-
3 M Sodium Acetate (B1210297) (NaOAc), pH 5.2
-
Cold 100% Ethanol (EtOH)
-
Cold 70% Ethanol (EtOH)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Prepare the Oligonucleotide:
-
Prepare the NHS-Ester Dye Solution:
-
Conjugation Reaction:
-
Add the NHS-ester dye solution to the dissolved oligonucleotide. A 20- to 50-fold molar excess of the dye over the oligonucleotide is recommended to drive the reaction to completion.
-
Vortex the mixture gently and briefly centrifuge to collect the contents.
-
Incubate the reaction overnight (12-16 hours) at room temperature in the dark.[2]
-
Caption: Amide bond formation between the amine and NHS ester.
Protocol 2: Purification of Labeled Oligonucleotide
Purification is essential to remove unreacted dye, which can interfere with downstream applications. Ethanol precipitation is a quick method to remove the bulk of unconjugated dye, while HPLC is required for achieving high purity.[8]
A. Ethanol Precipitation (for rough cleanup):
-
Precipitate the Oligonucleotide:
-
To the conjugation reaction mixture, add 0.1 volumes of 3 M NaOAc, pH 5.2.
-
Add 3 volumes of cold 100% ethanol.
-
Vortex thoroughly and incubate at -20°C for at least 1 hour.
-
-
Pellet and Wash:
-
Centrifuge at ≥16,000 x g for 30 minutes at 4°C.[9]
-
Carefully aspirate and discard the supernatant, which contains the unreacted dye.
-
Gently wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge again for 15 minutes at 4°C.
-
-
Dry and Resuspend:
-
Carefully remove the supernatant and air-dry or speed-vac the pellet to remove residual ethanol.
-
Resuspend the purified, labeled oligonucleotide in a suitable buffer (e.g., nuclease-free water or TE buffer).
-
B. High-Performance Liquid Chromatography (HPLC) (for high purity):
For applications requiring highly pure product, reverse-phase HPLC is the recommended method. The labeled oligonucleotide will be more hydrophobic than the unlabeled starting material and will thus have a longer retention time.
-
Setup: Use a C18 reverse-phase column.
-
Mobile Phases:
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Buffer B: 100% Acetonitrile
-
-
Gradient: Run a linear gradient to elute the oligonucleotides. The exact gradient depends on the dye's hydrophobicity and oligonucleotide length.
-
Detection: Monitor the elution profile at 260 nm (for the oligonucleotide) and the absorbance maximum of the dye.
-
Collection: Collect the peak corresponding to the dual-absorbed labeled product and verify its identity via mass spectrometry (MALDI-TOF).
Data Presentation
Quantitative data for labeling reactions are critical for optimization and consistency.
Table 1: Example Reagent Setup for a 10 nmol Conjugation Reaction
| Reagent | Stock Concentration | Volume to Add | Final Concentration (in reaction) | Molar Excess (vs. Oligo) |
| Amino-Oligonucleotide | 1.0 mM | 10 µL | ~0.5 mM | 1X |
| Conjugation Buffer | 0.1 M Borax, pH 8.7 | - | ~0.1 M | - |
| NHS-Ester Dye | 20 mM (in DMSO) | 2.5 µL | ~2.5 mM | 50X |
| Total Volume | - | ~20 µL | - | - |
Note: The total reaction volume includes the volume of the dye in DMSO. The final oligo concentration is an approximation.
Table 2: Typical Post-Synthetic Labeling Efficiencies for Amine-Modified Oligonucleotides
| Label Type | Reactive Group | Typical Labeling Efficiency | Common Application |
| Fluorescein | NHS Ester | > 80% | FISH, Microarrays |
| Cyanine 5 (Cy5) | NHS Ester | > 75% | FRET, qPCR Probes |
| Biotin | NHS Ester | > 90% | Affinity Purification, Detection |
| ATTO 647N | NHS Ester | > 70% | Single-Molecule Spectroscopy |
Data presented are representative values for standard amino-modified oligonucleotides and may vary based on the specific oligonucleotide sequence, linker length, and precise reaction conditions.[2][5] Labeling efficiency should be determined empirically.
Table 3: Example HPLC Purification Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 50 mm) |
| Flow Rate | 1.0 mL/min |
| Buffer A | 0.1 M TEAA, pH 7.0 |
| Buffer B | 100% Acetonitrile |
| Gradient | 5% to 65% Buffer B over 30 minutes |
| Detection | 260 nm and Dye-specific λmax |
Applications
Oligonucleotides labeled at the 8-aminomethylguanosine position are valuable tools for a range of applications:
-
Fluorescence In Situ Hybridization (FISH): Labeled probes enable the detection and localization of specific DNA or RNA sequences within cells.[5]
-
FRET Analysis: Dual-labeled oligonucleotides with a donor and acceptor fluorophore can be used to study nucleic acid conformational changes and interactions.[10]
-
Affinity Purification: Biotin-labeled oligonucleotides can be used to isolate binding partners (proteins or other nucleic acids) from complex mixtures.[1][9]
-
Drug Development: Conjugation of therapeutic oligonucleotides (e.g., siRNA, ASOs) to targeting ligands or delivery vehicles can improve their pharmacokinetic and pharmacodynamic properties.[6][11]
References
- 1. End-labeling oligonucleotides with chemical tags after synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Labeling Oligonucleotides and Nucleic Acids—Section 8.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Oligonucleotides Containing 1-Aminomethyl or 1-Mercaptomethyl-2-deoxy-d-ribofuranoses: Synthesis, Purification, Characterization, and Conjugation with Fluorophores and Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 8. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
- 9. End-Labeling Oligonucleotides with Chemical Tags After Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent Oligonucleotide Labeling Reagents | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation to RNA via 8-(N-Boc-aminomethyl)guanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted chemical modification of RNA is a cornerstone of modern molecular biology and therapeutic development. The ability to attach functional moieties such as fluorophores, affinity tags, or therapeutic payloads to specific RNA molecules enables detailed investigations into RNA structure and function, and facilitates the development of novel RNA-based diagnostics and therapeutics. This document provides detailed application notes and protocols for a chemoenzymatic strategy to achieve site-specific bioconjugation to RNA. This method utilizes the enzymatic incorporation of a modified guanosine (B1672433) analog, 8-(N-Boc-aminomethyl)guanosine, into an RNA transcript, followed by the deprotection of the Boc group to reveal a reactive primary amine, which serves as a handle for subsequent conjugation.
This approach offers a versatile platform for RNA labeling and modification, combining the precision of enzymatic incorporation with the flexibility of amine-reactive chemistry. The following sections provide detailed experimental protocols, data presentation guidelines, and visual workflows to enable researchers to successfully implement this powerful technique.
Data Presentation
The efficiency of each step in the chemoenzymatic bioconjugation workflow is critical for obtaining a high yield of the final, functionalized RNA product. The following tables summarize representative quantitative data for the key steps. It is important to note that the specific efficiencies can be sequence-dependent and may require optimization for a particular RNA of interest.
Table 1: Representative Incorporation Efficiency of Modified Guanosine Triphosphates by T7 RNA Polymerase
| Modified GTP Analog | Concentration Ratio (Modified:Natural GTP) | Incorporation Efficiency (%) | Analytical Method |
| 8-azido-GTP | 1:1 | 70-85 | Gel electrophoresis, Densitometry |
| 8-amino-GTP | 1:1 | 60-80 | HPLC, Mass Spectrometry |
| 8-(N-Boc-aminomethyl)GTP | 1:1 (estimated) | 50-75 (expected) | Requires empirical determination |
| N2-modified GTP analogs | 1:1 | 78-92[1] | HPLC, Mass Spectrometry |
Table 2: Representative Deprotection and Conjugation Yields
| Step | Substrate | Reagent | Typical Yield (%) | Analytical Method |
| Boc Deprotection | This compound-RNA | Trifluoroacetic acid (TFA) | >95 | Mass Spectrometry |
| NHS Ester Conjugation | 8-(aminomethyl)guanosine-RNA | Fluorescent NHS Ester | 50-80[2][3] | Fluorimetry, Gel electrophoresis |
Experimental Protocols
This section provides detailed methodologies for the key experiments in the bioconjugation workflow.
Protocol 1: Synthesis of this compound-5'-triphosphate
Materials:
-
Hexamethylenetetramine (HMTA)
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Proton sponge
-
Metaphosphoric acid
-
Tripolyphosphate
-
Appropriate solvents and buffers
Procedure (Conceptual):
-
Synthesis of 8-(aminomethyl)guanosine: This can be achieved by reacting 8-bromoguanosine with a suitable aminomethylating agent.
-
Boc Protection: The resulting 8-(aminomethyl)guanosine is then reacted with (Boc)₂O in the presence of a non-nucleophilic base to yield this compound.
-
Triphosphorylation: The protected nucleoside is then phosphorylated at the 5'-hydroxyl group to yield the triphosphate. A common method is the one-pot Yoshikawa phosphorylation protocol.
-
Purification: The final product is purified by anion-exchange chromatography.
Protocol 2: Enzymatic Incorporation of 8-(N-Boc-aminomethyl)GTP into RNA
This protocol describes the in vitro transcription of a target RNA with the site-specific incorporation of this compound.
Materials:
-
Linearized DNA template with a T7 promoter upstream of the target sequence
-
T7 RNA Polymerase
-
ATP, CTP, UTP, and GTP solutions
-
8-(N-Boc-aminomethyl)GTP solution
-
Transcription buffer (40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)[4]
-
RNase inhibitor
-
DNase I (RNase-free)
-
RNA purification kit or reagents for phenol-chloroform extraction and ethanol (B145695) precipitation
Procedure:
-
Set up the transcription reaction on ice. For a 20 µL reaction:
-
4 µL 5x Transcription Buffer
-
2 µL 100 mM DTT
-
1 µL RNase Inhibitor
-
2 µL of a 10 mM solution of ATP, CTP, UTP
-
1 µL of a 10 mM solution of GTP
-
1 µL of a 10 mM solution of 8-(N-Boc-aminomethyl)GTP (adjust ratio as needed)
-
1 µg linearized DNA template
-
2 µL T7 RNA Polymerase
-
Nuclease-free water to 20 µL
-
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.
-
Purify the RNA using a suitable RNA purification kit or by phenol-chloroform extraction followed by ethanol precipitation.
-
Resuspend the purified RNA in nuclease-free water and quantify using a spectrophotometer.
Protocol 3: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Lyophilized this compound-modified RNA
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES) (as a scavenger)
-
Dichloromethane (DCM)
-
Nuclease-free water
-
RNA precipitation reagents (e.g., sodium acetate (B1210297) and ethanol)
Procedure:
-
Resuspend the lyophilized RNA in a solution of 95% TFA, 2.5% water, and 2.5% TES.
-
Incubate the reaction at room temperature for 1 hour.
-
Remove the TFA by evaporation under a stream of nitrogen.
-
Resuspend the RNA in nuclease-free water and purify by ethanol precipitation to remove residual acid and scavenger.
-
Wash the RNA pellet with 70% ethanol and resuspend in nuclease-free water.
Protocol 4: Bioconjugation with an NHS-Ester Functionalized Molecule
This protocol describes the conjugation of an amine-reactive molecule (e.g., a fluorescent dye with an NHS ester group) to the aminomethyl-modified RNA.
Materials:
-
8-(aminomethyl)guanosine-modified RNA
-
NHS-ester functionalized molecule (e.g., Cy5-NHS ester) dissolved in anhydrous DMSO
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)[5]
-
RNA purification kit or size-exclusion chromatography column
Procedure:
-
Resuspend the aminomethyl-modified RNA in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Add a 10-20 fold molar excess of the NHS-ester solution to the RNA solution.
-
Incubate the reaction for 2-4 hours at room temperature in the dark.
-
Purify the conjugated RNA from the unreacted label using an RNA purification kit or a size-exclusion chromatography column.
-
Assess the labeling efficiency by measuring the absorbance of the RNA (260 nm) and the conjugated molecule at its specific absorbance maximum.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the bioconjugation process.
Caption: Overall experimental workflow for RNA bioconjugation.
References
Application Notes and Protocols for Fluorescent Labeling of DNA with 8-Aminomethylguanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific fluorescent labeling of deoxyribonucleic acid (DNA) is a cornerstone of modern molecular biology and diagnostics. Fluorescently labeled oligonucleotides are indispensable tools for a wide array of applications, including DNA sequencing, polymerase chain reaction (PCR), fluorescence in situ hybridization (FISH), and single-molecule studies.[1][2] Modification of the guanine (B1146940) base at the C8 position offers a unique site for attaching functional groups with minimal disruption to the Watson-Crick base pairing. This document provides detailed protocols for the incorporation of 8-aminomethylguanosine into synthetic DNA and its subsequent fluorescent labeling.
The strategy involves a two-step process:
-
Solid-phase synthesis of an oligonucleotide containing an 8-aminomethylguanosine modification. This is achieved by incorporating a protected 8-aminomethylguanosine phosphoramidite (B1245037) during automated DNA synthesis.
-
Post-synthetic labeling of the amine-modified oligonucleotide with an amine-reactive fluorescent dye. This chemical conjugation step provides a stable, fluorescently tagged DNA molecule.
Applications
The unique placement of the fluorophore via an 8-aminomethyl linker on guanosine (B1672433) can be leveraged for several applications:
-
Probing DNA-Protein Interactions: The C8 position of guanine is located in the major groove of the DNA double helix. A fluorescent probe at this position can be used to monitor conformational changes upon protein binding or to study the proximity of specific protein domains to the DNA major groove.
-
Development of Novel Diagnostic Probes: Oligonucleotides with fluorescent labels at specific internal positions can be designed as highly specific probes for detecting target DNA or RNA sequences in diagnostic assays.
-
Fundamental Studies of DNA Structure and Dynamics: The introduction of a fluorescent reporter can aid in studying local DNA structure, flexibility, and dynamics through techniques like fluorescence resonance energy transfer (FRET) and fluorescence anisotropy.
Experimental Protocols
Protocol 1: Synthesis of Oligonucleotides Containing 8-Aminomethylguanosine
This protocol outlines the incorporation of an 8-aminomethylguanosine analog into a DNA oligonucleotide using standard phosphoramidite chemistry on an automated DNA synthesizer.[3][4] The key reagent is a protected 8-(N-trifluoroacetylaminomethyl)-2'-deoxyguanosine phosphoramidite, which can be synthesized from 8-bromo-2'-deoxyguanosine (B1139848) as a starting material, following multi-step organic synthesis procedures that are analogous to the synthesis of other modified guanosine phosphoramidites.[5]
Materials:
-
Automated DNA/RNA synthesizer
-
Standard deoxynucleoside phosphoramidites (dA, dC, dG, dT)
-
Protected 8-(N-trifluoroacetylaminomethyl)-2'-deoxyguanosine phosphoramidite
-
Solid support (e.g., Controlled Pore Glass - CPG)
-
Standard DNA synthesis reagents (activator, capping reagents, oxidizing solution, deblocking solution)
-
Anhydrous acetonitrile (B52724)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
Procedure:
-
Phosphoramidite Preparation: Dissolve the protected 8-(N-trifluoroacetylaminomethyl)-2'-deoxyguanosine phosphoramidite and standard nucleoside phosphoramidites in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer.
-
Synthesizer Setup: Load the phosphoramidites, solid support, and all necessary reagents onto the automated synthesizer according to the manufacturer's instructions.
-
Oligonucleotide Synthesis: Program the desired DNA sequence into the synthesizer. The synthesis cycle for incorporating the modified guanosine is identical to that of the standard bases and consists of four steps: deblocking, coupling, capping, and oxidation.
-
Cleavage and Deprotection:
-
Following synthesis, transfer the solid support to a screw-cap vial.
-
Add ammonium hydroxide solution to cleave the oligonucleotide from the support and remove the protecting groups from the bases and the phosphate (B84403) backbone. The trifluoroacetyl protecting group on the 8-aminomethyl moiety is also removed during this step.
-
Incubate the vial at 55°C for 8-12 hours.
-
-
Purification of the Amine-Modified Oligonucleotide:
-
After cooling, centrifuge the vial and carefully transfer the supernatant containing the crude oligonucleotide to a new tube.
-
Evaporate the ammonia (B1221849) solution to dryness using a centrifugal evaporator.
-
Resuspend the oligonucleotide pellet in nuclease-free water.
-
Purify the amine-modified oligonucleotide by reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE) to remove truncated sequences and other impurities.[6][7][8]
-
-
Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.
Protocol 2: Fluorescent Labeling of Amine-Modified Oligonucleotides
This protocol describes the chemical conjugation of an amine-reactive fluorescent dye to the primary amine of the 8-aminomethylguanosine within the purified oligonucleotide. N-hydroxysuccinimidyl (NHS) esters of fluorescent dyes are commonly used for this purpose.
Materials:
-
Purified amine-modified oligonucleotide
-
Amine-reactive fluorescent dye (e.g., NHS ester of fluorescein, rhodamine, or a cyanine (B1664457) dye)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling buffer: 0.1 M sodium tetraborate (B1243019) or sodium bicarbonate buffer, pH 8.5-9.0
-
Nuclease-free water
-
Size-exclusion chromatography columns or ethanol (B145695) precipitation reagents for purification
Procedure:
-
Prepare Dye Stock Solution: Dissolve the amine-reactive fluorescent dye in anhydrous DMSO to a concentration of 10-20 mg/mL. This stock solution should be prepared fresh.
-
Labeling Reaction:
-
Dissolve the purified amine-modified oligonucleotide in the labeling buffer to a final concentration of 1-5 µg/µL.
-
Add the fluorescent dye stock solution to the oligonucleotide solution. A 10- to 50-fold molar excess of the dye over the oligonucleotide is typically recommended to ensure efficient labeling.
-
Vortex the reaction mixture gently and incubate in the dark at room temperature for 2-4 hours, or overnight at 4°C.
-
-
Purification of the Fluorescently Labeled Oligonucleotide:
-
Remove the unreacted, hydrolyzed dye by size-exclusion chromatography (e.g., a NAP-10 column) or by ethanol precipitation.
-
For higher purity, RP-HPLC is the recommended method. The labeled oligonucleotide will have a longer retention time than the unlabeled one due to the hydrophobicity of the dye.[6][7]
-
-
Characterization and Quantification:
-
Confirm the successful labeling by UV-Vis spectrophotometry. The spectrum should show two absorbance maxima: one at 260 nm (DNA) and one at the characteristic absorbance maximum of the fluorescent dye.
-
The degree of labeling (DOL), which is the ratio of dye molecules to oligonucleotide molecules, can be calculated from the absorbance values.
-
Verify the purity and integrity of the final product by PAGE or mass spectrometry.
-
Quantitative Data Summary
The spectroscopic properties of fluorescently labeled oligonucleotides are influenced by the local environment of the dye. The following table summarizes representative quantitative data for commonly used fluorescent dyes when attached to DNA. While specific data for 8-aminomethylguanosine is not extensively published, these values provide a useful reference.
| Parameter | Fluorescein (FAM) | Tetramethylrhodamine (TMR) | Cyanine 3 (Cy3) | Cyanine 5 (Cy5) |
| Excitation Max (nm) | ~495 | ~555 | ~550 | ~649 |
| Emission Max (nm) | ~520 | ~575 | ~570 | ~670 |
| Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹) | ~75,000 | ~90,000 | ~150,000 | ~250,000 |
| Quantum Yield (Φ) | 0.2 - 0.9 | 0.1 - 0.4 | 0.1 - 0.3 | 0.2 - 0.3 |
| Typical Labeling Efficiency (%) | > 90 | > 90 | > 90 | > 90 |
Note: Quantum yield is highly dependent on the local DNA sequence and structure. Values are approximate ranges.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis and labeling of DNA with 8-aminomethylguanosine.
Caption: Experimental workflow for the synthesis and fluorescent labeling of DNA.
Caption: Logical progression from starting material to final labeled product.
References
- 1. Synthesis and characterization of 5'-fluorescent-dye-labeled oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Automated DNA profiling by fluorescent labeling of PCR products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 4. twistbioscience.com [twistbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Annealing and purification of fluorescently labeled DNA substrates for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Annealing and purification of fluorescently labeled DNA substrates for in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-(N-Boc-aminomethyl)guanosine Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of oligonucleotides is a cornerstone of modern molecular biology, therapeutic development, and diagnostics. Modified oligonucleotides are instrumental in a variety of applications, including antisense therapy, siRNA, aptamers, and probes for molecular diagnostics. The introduction of functional groups at specific positions within the oligonucleotide sequence allows for the attachment of labels, cross-linking agents, or other moieties that can enhance the therapeutic properties or diagnostic utility of the molecule.
The C8 position of guanosine (B1672433) is a particularly attractive site for modification as it is located in the major groove of the DNA double helix and does not interfere with Watson-Crick base pairing. The 8-(N-Boc-aminomethyl)guanosine phosphoramidite (B1245037) is a key reagent for introducing a primary amine functionality at the C8 position of guanosine. The tert-butyloxycarbonyl (Boc) protecting group provides a stable, yet readily cleavable, protection for the amine, making it compatible with standard oligonucleotide synthesis chemistry.
This document provides detailed application notes and protocols for the use of this compound phosphoramidite in automated oligonucleotide synthesis, with a focus on assessing its coupling efficiency.
Product Information
-
Product Name: this compound phosphoramidite
-
Chemical Structure:
Application Notes and Protocols for the Deprotection of 8-(N-Boc-aminomethyl)guanosine in Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified nucleosides is a cornerstone of therapeutic oligonucleotide development, enabling enhanced functionality, binding affinity, and stability. 8-(Aminomethyl)guanosine is a valuable modification for introducing a primary amine into an oligonucleotide, which can serve as a versatile attachment point for labels, cross-linking agents, or other functional moieties. To achieve this, the amine is typically protected during solid-phase synthesis using the acid-labile tert-butyloxycarbonyl (Boc) group.
This document provides a detailed protocol for the selective, on-support deprotection of the 8-(N-Boc-aminomethyl)guanosine modification, followed by the standard basic cleavage and deprotection of the full oligonucleotide. This two-step, orthogonal strategy is critical for preserving the integrity of the oligonucleotide while ensuring the complete removal of all protecting groups.
Application Notes
The deprotection of oligonucleotides containing this compound requires a sequential, orthogonal strategy due to the different chemical labilities of the protecting groups involved. The Boc group on the modified guanosine (B1672433) is sensitive to acid, while the protecting groups on the standard nucleobases (e.g., benzoyl, isobutyryl) and the succinyl linker for solid support cleavage are base-labile.
Key Considerations:
-
Orthogonal Deprotection: The Boc group must be removed with an acidic solution while the oligonucleotide is still attached to the solid support (e.g., Controlled Pore Glass, CPG). This is followed by a separate basic treatment to remove the remaining protecting groups and cleave the oligonucleotide from the support.
-
Risk of Depurination: Acidic treatment, particularly with strong acids like Trifluoroacetic Acid (TFA), can lead to the hydrolysis of the N-glycosidic bond of purine (B94841) nucleosides (depurination), especially guanosine.[1][2] This creates abasic sites, which are subsequently cleaved during the basic deprotection step, resulting in truncated oligonucleotide fragments.[3]
-
Optimization of Acidic Deprotection: To minimize depurination, the conditions for Boc deprotection must be carefully optimized. This involves using the mildest effective acid concentration and the shortest possible reaction time. Dichloroacetic acid (DCA) is a weaker acid than TFA and can be a better choice for minimizing depurination during repeated acid exposures in synthesis, though TFA is commonly used for the final, single Boc deprotection step.[4]
-
Washing: Thorough washing of the solid support after the acid treatment is crucial to remove all traces of acid before proceeding to the basic cleavage and deprotection step. Residual acid will neutralize the basic solution and lead to incomplete deprotection of the nucleobases.
Data Presentation
The following tables summarize typical conditions for the two-stage deprotection process. The selection of the specific conditions should be optimized based on the sequence of the oligonucleotide and the scale of the synthesis.
Table 1: On-Support Acidic Deprotection of this compound
| Parameter | Condition A (Recommended for Sensitive Sequences) | Condition B (Standard) | Rationale & Remarks |
| Reagent | 10-20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Lower TFA concentration reduces the risk of depurination.[4] |
| Temperature | Room Temperature | Room Temperature | Reaction is typically efficient at ambient temperature. |
| Time | 30 - 60 minutes | 30 minutes | Reaction progress should be monitored to avoid prolonged acid exposure. |
| Expected Outcome | Complete Boc removal with minimized risk of depurination. | Complete and rapid Boc removal; may increase risk of depurination. | The goal is to balance complete deprotection with oligonucleotide integrity. |
| Washing Protocol | Dichloromethane (DCM), followed by Acetonitrile (ACN) | Dichloromethane (DCM), followed by Acetonitrile (ACN) | Essential to completely remove acid before basic deprotection. |
Table 2: Cleavage and Final Base Deprotection
| Parameter | Condition A (Standard) | Condition B (UltraFAST) | Rationale & Remarks |
| Reagent | Concentrated Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) | Ammonium Hydroxide/40% Methylamine (AMA) 1:1 (v/v) | AMA significantly reduces deprotection time.[5][6][7] |
| Temperature | 55 °C | 65 °C | Higher temperature accelerates the removal of base protecting groups. |
| Time | 8 - 16 hours | 10 - 15 minutes | AMA allows for a dramatic reduction in deprotection time.[6][8] |
| Expected Outcome | Complete cleavage from support and removal of base protecting groups. | Complete cleavage and deprotection in a significantly shorter timeframe. | AMA is preferred for high-throughput applications. Note: Use of Acetyl-dC is recommended with AMA to prevent side reactions.[7] |
Experimental Protocols
This protocol describes the sequential deprotection of an oligonucleotide containing one or more this compound residues synthesized on a CPG solid support.
Materials and Reagents:
-
Oligonucleotide synthesized on CPG support in a synthesis column.
-
Dichloromethane (DCM), anhydrous.
-
Trifluoroacetic Acid (TFA).
-
Acetonitrile (ACN), anhydrous.
-
Concentrated Ammonium Hydroxide (28-30%).
-
40% Aqueous Methylamine solution (optional, for AMA).
-
Sterile, nuclease-free water.
-
Microcentrifuge tubes.
Protocol 1: On-Support Acidic Deprotection of Boc Group
Objective: To selectively remove the Boc protecting group from the 8-aminomethyl moiety while the oligonucleotide remains on the solid support.
-
Preparation:
-
Acid Treatment:
-
Using a syringe, pass the TFA/DCM solution (approx. 1 mL for a 1 µmol scale synthesis) back and forth through the CPG support for 30-60 minutes at room temperature. Ensure the support is fully wetted by the solution.
-
-
Washing:
-
Expel the acidic solution from the column.
-
Wash the CPG support thoroughly by passing anhydrous DCM (5 x 2 mL) through the column using a syringe.
-
Perform a final wash with anhydrous Acetonitrile (3 x 2 mL) to remove the DCM.
-
Thoroughly dry the CPG support with a stream of argon or nitrogen. The support is now ready for the final cleavage and deprotection.
-
Protocol 2: Cleavage from Support and Final Base Deprotection
Objective: To cleave the oligonucleotide from the CPG support and remove the remaining protecting groups from the nucleobases and phosphate (B84403) backbone.
Method A: Standard Deprotection with Ammonium Hydroxide
-
Cleavage and Deprotection:
-
Transfer the dried CPG support from the synthesis column to a 2 mL screw-cap microcentrifuge tube.
-
Add 1-2 mL of concentrated ammonium hydroxide.
-
Seal the tube tightly and incubate at 55 °C for 8-16 hours.[7]
-
-
Work-up:
-
Allow the tube to cool to room temperature.
-
Centrifuge the tube briefly to pellet the CPG support.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new sterile tube.
-
Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in sterile, nuclease-free water for quantification and analysis.
-
Method B: UltraFAST Deprotection with AMA
-
Preparation of AMA:
-
In a fume hood, prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine.
-
-
Cleavage and Deprotection:
-
Work-up:
-
Follow the same work-up procedure as described in Protocol 2, Method A, steps 2-5.
-
Quality Control
After deprotection and work-up, the purity and identity of the final oligonucleotide should be verified using methods such as:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the oligonucleotide and identify any potential failure sequences or products of depurination.
-
Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the final product, ensuring complete removal of all protecting groups and the absence of undesired modifications.[11][12][13]
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow of the orthogonal deprotection strategy.
References
- 1. phenomenex.com [phenomenex.com]
- 2. Quantification of synthetic errors during chemical synthesis of DNA and its suppression by non-canonical nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. users.ox.ac.uk [users.ox.ac.uk]
- 12. Analysis of Oligonucleotides by HPLC-Electrospray Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Orthogonal Deprotection of Boc and DMT in Oligonucleotide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the chemical synthesis of oligonucleotides, protecting groups are essential for ensuring the specific and controlled formation of phosphodiester bonds between nucleoside monomers. The 4,4'-dimethoxytrityl (DMT) group is the standard choice for the protection of the 5'-hydroxyl function of nucleosides due to its acid lability, which allows for its removal at the beginning of each synthesis cycle. The tert-butyloxycarbonyl (Boc) group is another acid-labile protecting group, commonly used for the protection of amino groups on nucleobases or on functional linkers.
The concept of orthogonal deprotection is critical when multiple protecting groups are present in a molecule, requiring the selective removal of one group without affecting the others. This is particularly relevant in the synthesis of modified oligonucleotides where specific functionalities, protected by Boc, need to be unmasked at a desired step while the 5'-DMT group remains intact for subsequent chain elongation or for purification purposes. This application note provides a detailed overview and experimental protocols for the orthogonal deprotection of Boc and DMT groups in oligonucleotide synthesis.
Properties of DMT and Boc Protecting Groups
Both DMT and Boc groups are susceptible to acidic cleavage, however, their relative lability differs significantly, which forms the basis for their orthogonal removal.
-
DMT (4,4'-Dimethoxytrityl) Group: The DMT group is highly sensitive to mild acidic conditions. The mechanism of its removal involves the protonation of one of the methoxy (B1213986) groups, leading to the formation of a stable and intensely colored dimethoxytrityl cation (DMT+), which allows for the spectrophotometric monitoring of coupling efficiency during synthesis.[1][2][3]
-
Boc (tert-Butyloxycarbonyl) Group: The Boc group is also acid-labile but generally requires stronger acidic conditions for efficient removal compared to the DMT group.[4] Traditional methods for Boc deprotection involve the use of strong acids like trifluoroacetic acid (TFA).
The differential acid sensitivity is the key to achieving selective deprotection. The challenge lies in identifying conditions that are strong enough to cleave the Boc group quantitatively while being mild enough to leave the DMT group untouched.
Strategies for Orthogonal Deprotection
Several strategies can be employed to achieve the orthogonal deprotection of Boc and DMT groups. These strategies are based on exploiting the differential lability of the two groups towards different acidic reagents or by using alternative, non-acidic deprotection methods for one of the groups.
Strategy 1: Differential Acid Lability
This strategy relies on the fine-tuning of acidic conditions to selectively cleave the more labile DMT group in the presence of the Boc group, or in some specific contexts, the Boc group in the presence of DMT.
3.1.1. Selective Deprotection of DMT with Retention of Boc
This is the more common scenario in standard oligonucleotide synthesis where a Boc-protected modified nucleotide is incorporated. The 5'-DMT group is selectively removed in each cycle to allow for chain elongation.
Experimental Protocol: Standard DMT Deprotection
-
Reagent: 3% Trichloroacetic acid (TCA) or 3% Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).
-
Procedure (on solid support):
-
The solid support-bound oligonucleotide is treated with the deblocking solution (3% TCA or DCA in DCM) for 2-3 minutes at room temperature.
-
The support is then washed thoroughly with anhydrous acetonitrile (B52724) to remove the acid and the cleaved DMT cation.
-
The free 5'-hydroxyl group is now available for the next coupling reaction.
-
-
Expected Outcome: Quantitative removal of the DMT group with the Boc group remaining intact.
Table 1: Comparison of Reagents for DMT Deprotection
| Reagent | Concentration | Solvent | Deprotection Time | Remarks |
| Trichloroacetic Acid (TCA) | 3% (w/v) | Dichloromethane (DCM) | 2-3 minutes | Highly efficient but can cause some depurination. |
| Dichloroacetic Acid (DCA) | 3% (w/v) | Dichloromethane (DCM) | 3-5 minutes | Milder than TCA, reduces the risk of depurination. |
3.1.2. Selective Deprotection of Boc with Retention of DMT (Context-Dependent)
While less common, in specific instances, it might be desirable to remove a particularly labile Boc group while retaining the DMT group. This is highly dependent on the electronic environment of the Boc-protected amine.
Strategy 2: Lewis Acid-Mediated DMT Deprotection with Boc Retention
Lewis acids can offer different selectivity profiles compared to protic acids for the cleavage of acid-labile protecting groups. Zinc bromide (ZnBr₂) has been shown to be effective for the removal of DMT groups under conditions where certain Boc groups remain stable.
Experimental Protocol: ZnBr₂-Mediated DMT Deprotection
-
Reagent: 1 M Zinc Bromide (ZnBr₂) in dichloromethane (DCM).
-
Procedure (on a Boc-protected nucleoside):
-
Dissolve the 5'-DMT, N-Boc protected nucleoside in anhydrous DCM.
-
Add a solution of 1 M ZnBr₂ in DCM (typically 1.5-2 equivalents).
-
Stir the reaction at room temperature and monitor by TLC until the DMT group is completely removed.
-
Quench the reaction with a suitable buffer (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent and purify as required.
-
-
Expected Outcome: Selective removal of the DMT group with the Boc group intact. A study has shown that a Boc group on the N(3) position of thymidine (B127349) is stable under these conditions.
Strategy 3: Mild, Non-Acidic Boc Deprotection with DMT Retention
To achieve orthogonality, an alternative approach is to use non-acidic conditions for the removal of the Boc group, thereby leaving the acid-sensitive DMT group unaffected. A mild method using oxalyl chloride in methanol (B129727) has been reported for Boc deprotection.
Experimental Protocol: Oxalyl Chloride-Mediated Boc Deprotection
-
Reagent: Oxalyl chloride in methanol.
-
Procedure (on a DMT-protected, Boc-modified oligonucleotide on solid support):
-
Wash the solid support-bound oligonucleotide with anhydrous methanol.
-
Treat the support with a solution of oxalyl chloride (e.g., 3 equivalents) in methanol at room temperature for 1-4 hours.[5][6][7]
-
Monitor the reaction for the complete removal of the Boc group.
-
Wash the support thoroughly with methanol and then with acetonitrile.
-
-
Expected Outcome: Selective removal of the Boc group, leaving the 5'-DMT group intact for subsequent synthesis steps or for purification. This method's compatibility with the full oligonucleotide and solid support needs to be carefully evaluated for specific applications.
Experimental Workflows and Signaling Pathways (Diagrams)
The following diagrams illustrate the logical workflows for the orthogonal deprotection of Boc and DMT groups.
Caption: Workflow for orthogonal deprotection of Boc and DMT.
Caption: Chemical pathways for DMT and Boc deprotection.
Quantitative Data Summary
The efficiency of deprotection is highly dependent on the specific substrate, reaction conditions, and the presence of other functional groups. The following table summarizes typical conditions and expected outcomes.
Table 2: Summary of Orthogonal Deprotection Conditions
| Protecting Group to be Removed | Reagent | Conditions | Intact Protecting Group | Yield | Purity |
| DMT | 3% TCA in DCM | Room Temp, 2-3 min | Boc | >99% | High |
| DMT | 3% DCA in DCM | Room Temp, 3-5 min | Boc | >99% | High |
| DMT | 1M ZnBr₂ in DCM | Room Temp, variable | Boc (on N(3) of T) | Good | Good |
| Boc | Oxalyl Chloride in MeOH | Room Temp, 1-4 hours | DMT | up to 90% | Good |
Yields and purity are substrate-dependent and may require optimization for specific oligonucleotides.
Conclusion
The orthogonal deprotection of Boc and DMT protecting groups is a crucial technique for the synthesis of complex and modified oligonucleotides. By carefully selecting the deprotection reagents and conditions, it is possible to selectively remove one group while preserving the other, enabling advanced applications in research and drug development. The strategies outlined in this application note, including differential acid lability, Lewis acid-mediated cleavage, and mild, non-acidic Boc removal, provide a versatile toolkit for chemists to achieve their synthetic goals with high efficiency and purity. Researchers should carefully consider the specific nature of their modified oligonucleotide to choose the most appropriate orthogonal deprotection strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. digital.csic.es [digital.csic.es]
- 4. researchgate.net [researchgate.net]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. awuahlab.com [awuahlab.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of Oligonucleotides with 8-Aminomethylguanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. The introduction of moieties such as 8-aminomethylguanosine can confer unique properties, including enhanced binding affinity and stability. Accurate and robust analytical methods are therefore essential for the characterization and quantification of these modified oligonucleotides. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for the detailed structural elucidation and quantitative analysis of synthetic oligonucleotides and their impurities.[1][2]
This document provides detailed application notes and protocols for the mass spectrometry analysis of oligonucleotides containing the 8-aminomethylguanosine modification.
Core Principles of Oligonucleotide Mass Spectrometry
The analysis of oligonucleotides by mass spectrometry typically involves three main steps:
-
Sample Preparation: This may include purification of the oligonucleotide, desalting, and, in some quantitative workflows, enzymatic digestion to constituent nucleosides.
-
Separation (optional but recommended): Liquid chromatography is often employed to separate the target oligonucleotide from impurities and matrix components prior to mass analysis. Ion-pair reversed-phase (IP-RP) and hydrophilic interaction liquid chromatography (HILIC) are common approaches.[3][4]
-
Mass Analysis: Electrospray ionization (ESI) is the most common technique for ionizing oligonucleotides, typically in negative ion mode, which takes advantage of the acidic phosphate (B84403) backbone.[5] High-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap instruments, are used to determine the accurate mass of the intact oligonucleotide. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation, providing sequence information and localization of modifications.[2][6]
Characterization of 8-Aminomethylguanosine Oligonucleotides
The incorporation of an 8-aminomethylguanosine moiety into an oligonucleotide results in a specific mass shift that can be readily detected by mass spectrometry. The 8-aminomethyl modification adds a -CH2NH2 group at the C8 position of the guanine (B1146940) base.
Molecular Weight Calculation
The first step in the analysis is the accurate calculation of the expected molecular weight of the modified oligonucleotide. The molecular weight of the 8-Amino-dG-CE Phosphoramidite is a key parameter in this calculation.
Table 1: Properties of 8-Amino-dG-CE Phosphoramidite
| Property | Value | Reference |
| Chemical Formula | C46H59N10O7P | [7] |
| Molecular Weight (M.W.) | 895.01 g/mol | [7] |
| CAS Number | 166092-91-7 | [7] |
The mass of the 8-aminomethyl-2'-deoxyguanosine monophosphate residue within the oligonucleotide is 344.22 Da.[8]
Table 2: Theoretical Mass of an Exemplar Modified Oligonucleotide
Here, we calculate the theoretical mass of a hypothetical 10-mer DNA oligonucleotide with the sequence 5'-TGC G(8-NH2-Me)T ACG T-3'.
| Nucleobase | Monoisotopic Mass (Da) | Count | Total Mass (Da) |
| dAMP | 313.21 | 1 | 313.21 |
| dCMP | 289.18 | 2 | 578.36 |
| dGMP | 329.21 | 2 | 658.42 |
| dTMP | 304.20 | 3 | 912.60 |
| 8-aminomethyl-dGMP | 344.22 | 1 | 344.22 |
| Total | 9 | 2806.81 | |
| Correction | |||
| Phosphodiester Linkages | 9 x -18.01 (H2O) | -162.09 | |
| 5' and 3' Termini | +18.01 (H2O) | +18.01 | |
| Final Molecular Weight | 3027.03 |
Note: This is a simplified calculation. For precise mass determination, specialized oligonucleotide mass calculators should be used.
Experimental Protocols
Protocol 1: Intact Mass Analysis of 8-Aminomethylguanosine Oligonucleotides by LC-MS
This protocol is designed for the confirmation of the molecular weight and assessment of the purity of a synthetic oligonucleotide containing 8-aminomethylguanosine.
1. Sample Preparation: a. Reconstitute the lyophilized oligonucleotide in nuclease-free water to a stock concentration of 100 µM. b. For LC-MS analysis, dilute the stock solution to 1-10 µM in the initial mobile phase.
2. Liquid Chromatography (Ion-Pair Reversed-Phase): a. LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. b. Column: A C18 reversed-phase column suitable for oligonucleotide analysis (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, Agilent PLRP-S). c. Mobile Phase A: 100 mM 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) and 15 mM Triethylamine (TEA) in water. d. Mobile Phase B: 100 mM HFIP and 15 mM TEA in methanol. e. Gradient: A linear gradient from 5% to 50% Mobile Phase B over 15 minutes. f. Flow Rate: 0.2-0.4 mL/min. g. Column Temperature: 50-60 °C.
3. Mass Spectrometry: a. Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap). b. Ionization Mode: Electrospray Ionization (ESI) in negative ion mode. c. Mass Range: m/z 400-2000. d. Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the oligonucleotide. Compare the experimental mass with the theoretical mass.
Protocol 2: Fragmentation Analysis of 8-Aminomethylguanosine Oligonucleotides by LC-MS/MS
This protocol is used to confirm the sequence of the oligonucleotide and to pinpoint the location of the 8-aminomethylguanosine modification.
1. Sample Preparation and LC: a. Follow the same procedure as in Protocol 1.
2. Tandem Mass Spectrometry (MS/MS): a. Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF, Orbitrap, Triple Quadrupole) capable of collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). b. Acquisition Mode: Data-dependent acquisition (DDA) or targeted MS/MS. c. Precursor Ion Selection: Select the most abundant charge states of the intact oligonucleotide for fragmentation. d. Collision Energy: Optimize the collision energy to achieve a good distribution of fragment ions. This is typically ramped based on the m/z and charge state of the precursor ion. e. Data Analysis: Analyze the fragmentation spectrum to identify the a, b, c, d (5' fragments) and w, x, y, z (3' fragments) ion series. The mass shift corresponding to the 8-aminomethylguanosine modification will be observed in the fragment ions containing this residue.
Data Presentation
Table 3: Illustrative Quantitative Data for LC-MS Analysis of an 8-Aminomethylguanosine Oligonucleotide
| Parameter | Result |
| Theoretical Mass (Da) | 3027.03 |
| Observed Mass (Da) | 3027.05 |
| Mass Accuracy (ppm) | 6.6 |
| Purity by UV (260 nm) | 92.5% |
| Limit of Detection (LOD) | 50 fmol |
| Limit of Quantification (LOQ) | 150 fmol |
Note: The LOD and LOQ values are illustrative and will depend on the specific instrumentation and experimental conditions.
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows for the analysis of oligonucleotides containing 8-aminomethylguanosine.
Caption: General workflow for LC-MS analysis of modified oligonucleotides.
Fragmentation Analysis
Upon CID, oligonucleotides fragment along the phosphodiester backbone. The presence of the 8-aminomethylguanosine modification will result in a mass increase of the corresponding fragment ions.
Caption: Expected fragmentation of an 8-aminomethylguanosine oligonucleotide.
The primary fragmentation pathway for oligonucleotides in negative ion mode CID involves cleavage of the sugar-phosphate backbone, leading to the formation of complementary ion series. The presence of the 8-aminomethyl group on the guanine base is not expected to significantly alter the main fragmentation pathways, but it will increase the mass of any fragment ion containing the modification. The propensity of fragmentation can be influenced by the proton affinity of the nucleobases, with guanine having a high proton affinity, which can influence the formation of [a-B] ions.[9]
Conclusion
The mass spectrometric analysis of oligonucleotides containing 8-aminomethylguanosine is a powerful method for their characterization and quantification. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals working with these modified oligonucleotides. High-resolution mass spectrometry allows for unambiguous confirmation of the molecular weight, while tandem mass spectrometry provides detailed sequence information and localization of the modification. By following these guidelines, reliable and accurate data can be obtained to support the development of novel oligonucleotide-based therapeutics and diagnostics.
References
- 1. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 2. Mass spectrometry of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalysis of Oligonucleotide by LC-MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Review of fragmentation of synthetic single-stranded oligonucleotides by tandem mass spectrometry from 2014 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. web.colby.edu [web.colby.edu]
- 8. 8-Amino-2'-deoxyguanosine, 8-Amino-dG Oligonucleotide Modification [biosyn.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cross-Linking Studies with 8-Aminomethylguanosine Modified DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of DNA-protein and DNA-DNA interactions is fundamental to understanding cellular processes such as DNA replication, transcription, and repair. Covalent cross-linking is a powerful technique to capture these transient interactions. 8-Aminomethyl-2'-deoxyguanosine (8-am-dG) is a modified nucleoside that can be incorporated into DNA oligonucleotides to serve as a versatile cross-linking agent. The aminomethyl group at the C8 position of guanine (B1146940) provides a nucleophilic handle that can form covalent bonds with proximal electrophilic residues in interacting biomolecules, either spontaneously or upon activation. These application notes provide an overview of the use of 8-aminomethylguanosine modified DNA in cross-linking studies, including protocols for its synthesis, incorporation into DNA, and application in cross-linking experiments.
Principle of 8-Aminomethylguanosine Mediated Cross-Linking
The aminomethyl group at the C8 position of guanine in 8-am-dG is a reactive primary amine. This group can act as a nucleophile to attack nearby electrophilic centers on proteins (e.g., side chains of lysine, arginine, histidine, or cysteine) or other DNA bases that have been activated or are inherently electrophilic. The cross-linking reaction can be induced by various methods, including photo-activation or the presence of specific chemical cross-linkers, leading to the formation of a stable covalent bond. This effectively "freezes" the interaction, allowing for the identification of binding partners and the mapping of interaction sites.
Applications
-
Identification of DNA-Binding Proteins: Oligonucleotides containing 8-am-dG can be used as probes to capture and subsequently identify unknown DNA-binding proteins from complex mixtures like cell lysates.
-
Mapping of Binding Sites: By placing the 8-am-dG modification at specific locations within a DNA sequence, the precise contact points between the DNA and a binding protein can be elucidated.
-
Structural Analysis of DNA-Protein Complexes: The distance constraints obtained from cross-linking experiments can be integrated with computational modeling to generate three-dimensional structures of DNA-protein complexes.
-
Investigation of DNA Interstrand Cross-Links: 8-am-dG can be used to study the formation and repair of DNA interstrand cross-links, which are highly cytotoxic lesions.
Experimental Protocols
Protocol 1: Synthesis of 8-Aminomethyl-2'-deoxyguanosine Phosphoramidite (B1245037)
The synthesis of the 8-aminomethyl-2'-deoxyguanosine phosphoramidite is a prerequisite for its incorporation into oligonucleotides via automated DNA synthesis. A common strategy involves the modification of an 8-bromo-2'-deoxyguanosine (B1139848) precursor.
Materials:
-
8-Bromo-2'-deoxyguanosine
-
Protecting group reagents (e.g., Dimethoxytrityl chloride (DMT-Cl), Tert-butyldimethylsilyl chloride (TBDMS-Cl))
-
Phthalimide (B116566) potassium salt
-
Phosphitylating agent (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite)
-
Anhydrous solvents (Pyridine, Dichloromethane (DCM), Acetonitrile)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Protection of Hydroxyl Groups: Protect the 5' and 3' hydroxyl groups of 8-bromo-2'-deoxyguanosine with appropriate protecting groups (e.g., DMT for the 5'-OH and TBDMS for the 3'-OH).
-
Introduction of the Amino Group Precursor: React the protected 8-bromo-2'-deoxyguanosine with potassium phthalimide to introduce a protected amino group at the C8 position via a nucleophilic aromatic substitution.
-
Deprotection of the Phthalimide Group: Treat the product with hydrazine to remove the phthalimide protecting group, yielding the free aminomethyl group.
-
Protection of the Exocyclic Amine: Protect the exocyclic N2 amine of the guanine base (e.g., with a dimethylformamidine (dmf) group).
-
Phosphitylation: React the 3'-hydroxyl group with a phosphitylating agent to generate the final phosphoramidite monomer.
-
Purification: Purify the final product using silica gel column chromatography.
Diagram of Synthetic Pathway:
Synthesis of RNA Probes with 8-(N-Boc-aminomethyl)guanosine: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The site-specific incorporation of modified nucleotides into RNA probes is a powerful tool for elucidating RNA structure, function, and dynamics. The introduction of a primary amine via a linker at the C8 position of guanosine (B1672433), temporarily protected with a tert-butyloxycarbonyl (Boc) group, provides a versatile handle for post-transcriptional modification. This application note provides a comprehensive protocol for the synthesis of RNA probes containing 8-(N-Boc-aminomethyl)guanosine. The workflow encompasses the enzymatic synthesis of the modified guanosine triphosphate, in vitro transcription to generate the RNA probe, deprotection of the Boc group to expose the primary amine, and subsequent fluorescent labeling. This method enables the production of RNA probes tailored for a wide range of applications, including fluorescence resonance energy transfer (FRET), single-molecule imaging, and protein-RNA interaction studies.
Principle of the Method
The synthesis of amine-modified RNA probes using this compound is a multi-step process that combines enzymatic and chemical techniques. The overall workflow is designed to introduce a reactive primary amine at a specific guanosine residue within an RNA sequence of interest. This amine can then be conjugated to a variety of reporter molecules, such as fluorescent dyes.
The key stages of the process are:
-
Enzymatic Synthesis of this compound-5'-triphosphate: The corresponding nucleoside is converted to its triphosphate derivative. This is a critical step to make the modified nucleotide compatible with RNA polymerases.
-
In Vitro Transcription: The modified guanosine triphosphate is incorporated into an RNA molecule of a defined sequence using a DNA template and a bacteriophage RNA polymerase, such as T7 RNA polymerase.
-
Boc Deprotection: The Boc protecting group is removed from the incorporated guanosine derivative under mild conditions to expose the primary amine without degrading the RNA probe.
-
Post-Transcriptional Labeling: The amine-modified RNA probe is then reacted with an amine-reactive fluorescent dye (e.g., an NHS-ester dye) to generate the final labeled probe.
-
Purification: The RNA probe is purified at various stages to remove unincorporated nucleotides, enzymes, and excess labeling reagents.
Data Presentation
The following tables summarize representative quantitative data for the key steps in the synthesis of amine-modified RNA probes. The data is based on literature values for similar modified nucleotides and labeling procedures, as specific data for this compound is not extensively published.
Table 1: Representative Yields for Nucleoside Triphosphate Synthesis
| Modified Nucleoside | Synthesis Method | Typical Yield (%) | Reference |
| 8-substituted Guanosine Analogs | Ludwig-Eckstein | 60-75 | [1] |
| 2-Fluoro-ATP | Biocatalytic Cascade | 90 | [2] |
| 8-Aza-GTP | Biocatalytic Cascade | 60 | [2] |
Table 2: In Vitro Transcription Yields with Modified Nucleotides
| RNA Polymerase | Modified NTP | Incorporation | RNA Yield (µg per 20 µL reaction) | Reference |
| T7 RNA Polymerase | Standard NTPs | - | 120-180 | [3] |
| T7 RNA Polymerase (Y639F) | 2'-Fluoro-NTPs | Full Substitution | ~80-100 | [4] |
| T7 RNA Polymerase | 8-Substituted GTP Analogs | Partial | Yield is generally lower than with standard NTPs and is sequence-dependent. | [5] |
Table 3: Representative Efficiencies for Fluorescent Labeling of Amine-Modified RNA
| Labeling Chemistry | Fluorophore | Labeling Efficiency (%) | Reference |
| NHS-Ester | Cy Dyes | 50-90 | [6][7] |
| Isothiocyanate | Fluorescein | ~50 | [8] |
| SPAAC (Click Chemistry) | DBCO-dye | High | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound-5'-triphosphate
This protocol is based on the Ludwig-Eckstein method, a one-pot synthesis that is effective for producing nucleoside 5'-triphosphates.[1]
Materials:
-
This compound
-
Salicyl chlorophosphite
-
Tributylammonium (B8510715) pyrophosphate
-
Iodine
-
Pyridine (B92270) (anhydrous)
-
DEAE-Sephadex column
-
Triethylammonium (B8662869) bicarbonate (TEAB) buffer
Procedure:
-
Co-evaporate this compound with anhydrous pyridine and dissolve in anhydrous pyridine.
-
Add salicyl chlorophosphite and stir at room temperature.
-
In a separate flask, dissolve tributylammonium pyrophosphate and triethylamine in anhydrous pyridine.
-
Add the pyrophosphate solution to the reaction mixture and stir.
-
Add a solution of iodine in pyridine/water to oxidize the phosphite (B83602) to phosphate (B84403).
-
Quench the reaction with aqueous sodium sulfite.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by anion-exchange chromatography on a DEAE-Sephadex column using a linear gradient of TEAB buffer.
-
Lyophilize the fractions containing the triphosphate to obtain the product as a triethylammonium salt.
Protocol 2: In Vitro Transcription of RNA Probes
This protocol describes the synthesis of RNA probes using T7 RNA polymerase and incorporating the modified GTP analog.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
RNase Inhibitor
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 20 mM spermidine)
-
ATP, CTP, UTP solutions (100 mM)
-
GTP solution (100 mM)
-
This compound-5'-triphosphate solution (10 mM)
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
2 µL of 100 mM DTT
-
ATP, CTP, UTP to a final concentration of 2 mM each
-
GTP to a final concentration of 0.5 mM
-
This compound-5'-triphosphate to a final concentration of 1.5 mM
-
1 µg of linearized DNA template
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Mix gently and incubate at 37°C for 2-4 hours.
-
Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.
-
Purify the RNA probe using a spin column-based RNA purification kit or by phenol-chloroform extraction followed by ethanol (B145695) precipitation.
Protocol 3: Boc Deprotection of Amine-Modified RNA
This protocol utilizes a mild deprotection method to remove the Boc group from the RNA probe.[9][10]
Materials:
-
Purified RNA probe containing this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (5%)
-
Nuclease-free water
Procedure:
-
Lyophilize the purified RNA probe to dryness.
-
Prepare a 25% TFA solution in DCM.
-
Resuspend the RNA pellet in the TFA/DCM solution and incubate at room temperature for 1-2 hours.
-
Remove the TFA/DCM solution under a stream of nitrogen.
-
Neutralize the reaction by adding 5% sodium bicarbonate solution.
-
Purify the deprotected RNA probe using ethanol precipitation or a suitable RNA clean-up kit.
-
Resuspend the final amine-modified RNA probe in nuclease-free water.
Protocol 4: Fluorescent Labeling of Amine-Modified RNA
This protocol describes the labeling of the amine-modified RNA probe with an amine-reactive fluorescent dye.[7][11]
Materials:
-
Purified amine-modified RNA probe
-
Amine-reactive fluorescent dye (e.g., Cy3-NHS ester)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Anhydrous DMSO
-
Ethanol
-
3 M Sodium acetate (B1210297)
Procedure:
-
Dissolve the amine-reactive dye in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
In a microcentrifuge tube, combine the amine-modified RNA probe (e.g., 100 µg) with the labeling buffer.
-
Add the dissolved amine-reactive dye to the RNA solution. The molar ratio of dye to RNA may need to be optimized.
-
Incubate the reaction for 6 hours to overnight at room temperature in the dark.
-
Precipitate the labeled RNA by adding 3 M sodium acetate and 3 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge to pellet the labeled RNA.
-
Wash the pellet with 70% ethanol and air dry.
-
Resuspend the labeled RNA probe in nuclease-free water.
-
Purify the labeled probe from unincorporated dye using gel electrophoresis or HPLC.
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of fluorescently labeled RNA probes.
In Vitro Transcription Reaction
Caption: Components and process of the in vitro transcription reaction.
Post-Transcriptional Modification Pathway
Caption: Pathway for post-transcriptional deprotection and labeling of the RNA probe.
References
- 1. One-Pot Synthesis of Nucleoside 5′-Triphosphates from Nucleoside 5′-H-Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. awuahlab.com [awuahlab.com]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Native purification and labeling of RNA for single molecule fluorescence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized RNA amplification using T7-RNA-polymerase based in vitro transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biochemical studies of various 8-substituted derivatives of guanosine 3',5'-cyclic phosphate, inosine 3',5'-cyclic phosphate, and xanthosine 3',5'-cyclic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Enzymatic Ligation of Oligonucleotides with 8-Modified Guanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified nucleosides into oligonucleotides is a critical tool for a wide range of applications, including the study of DNA damage and repair, the development of therapeutic oligonucleotides, and the construction of novel DNA nanostructures. Guanosine (B1672433) is particularly susceptible to modification at the C8 position, with 8-oxo-7,8-dihydroguanosine (8-oxoG) being a common form of oxidative DNA damage. The ability to enzymatically ligate oligonucleotides containing 8-modified guanosine residues is essential for constructing longer DNA strands with these modifications at specific sites. This document provides detailed application notes and protocols for the enzymatic ligation of oligonucleotides containing 8-modified guanosine using DNA ligases.
Core Concepts
Enzymatic ligation of oligonucleotides involves the formation of a phosphodiester bond between the 5'-phosphate of one oligonucleotide (the donor) and the 3'-hydroxyl of another (the acceptor), a reaction catalyzed by a DNA ligase. This process is typically guided by a complementary template strand that brings the donor and acceptor strands into proximity. The efficiency and fidelity of ligation can be influenced by several factors, including the choice of DNA ligase, the nature and position of the base modification, the sequence context of the ligation junction, and the reaction conditions.
T4 DNA ligase is a commonly used enzyme for in vitro ligation due to its high activity and ability to join a wide variety of DNA ends, including those with mismatches or modified bases.[1][2] Studies have shown that T4 DNA ligase can tolerate 8-oxoG modifications at or near the ligation junction, although the efficiency may be reduced compared to unmodified substrates.[3] The enzyme's "low fidelity" allows it to seal nicks containing certain mismatches, which can be both an advantage and a disadvantage depending on the application.[3] Other DNA ligases, such as T3 DNA ligase and thermostable ligases like Taq DNA ligase, exhibit different substrate specificities and fidelities and may also be employed for specific applications.[1][4]
Applications
The ability to ligate oligonucleotides containing 8-modified guanosine has several important applications:
-
DNA Damage and Repair Studies: Researchers can construct DNA substrates containing 8-oxoG at specific locations to study the mechanisms of DNA repair pathways, such as the Base Excision Repair (BER) pathway.[3][5] The BER pathway for 8-oxoG is initiated by the DNA glycosylase OGG1, which recognizes and excises the damaged base.[6][7] Subsequent steps involving an AP endonuclease, DNA polymerase, and DNA ligase complete the repair process.[7]
-
Therapeutic Oligonucleotides: Modified oligonucleotides are being developed as therapeutic agents, including antisense oligonucleotides and siRNAs.[8][9] The introduction of modifications like 8-oxo-dG can modulate the properties of these therapeutic molecules, such as their binding affinity and nuclease resistance.[9]
-
Diagnostics: Ligation-based detection methods can be used to identify specific DNA sequences, and the ability of ligases to discriminate between matched and mismatched bases at the ligation junction is crucial for the accuracy of these assays.[10] Understanding how modified bases affect ligation is important for the design of robust diagnostic tests.
Data Summary
The efficiency of enzymatic ligation of oligonucleotides containing 8-oxo-guanine is influenced by the position of the modified base relative to the ligation junction and the base it is paired with. The following table summarizes ligation efficiencies with T4 DNA ligase.
| Position of 8-oxoG | Base Pair at Modification Site | Ligation Efficiency (%) |
| 3' end of nicked strand | 8-oxoG • C | ~20-40% |
| 3' end of nicked strand | 8-oxoG • A | ~40-60% |
| 5' end of nicked strand | 8-oxoG • C | ~60-80% |
| 5' end of nicked strand | 8-oxoG • A | ~70-90% |
| Template strand opposite 3' end | 8-oxoG • C | ~60-80% |
| Template strand opposite 3' end | 8-oxoG • A | ~70-90% |
| Template strand opposite 5' end | 8-oxoG • C | ~55-75% |
| Template strand opposite 5' end | 8-oxoG • A | ~75-87% |
Data is approximated from a study by Sugden et al. (2009) investigating the ligation of various duplexes containing 8-oxo-7,8-dihydroguanosine by T4 DNA ligase.[3]
Experimental Protocols
Protocol 1: Template-Directed Ligation of an Oligonucleotide Containing a Single 8-oxo-Guanosine
This protocol describes the ligation of a 5'-phosphorylated donor oligonucleotide to an acceptor oligonucleotide, one of which contains an internal 8-oxo-guanosine, using a complementary DNA template and T4 DNA ligase.
Materials:
-
5'-phosphorylated donor oligonucleotide
-
Acceptor oligonucleotide (one containing the 8-oxoG modification)
-
DNA template oligonucleotide (complementary to both donor and acceptor)
-
T4 DNA Ligase (e.g., NEB #M0202)
-
T4 DNA Ligase Reaction Buffer (10X)
-
Nuclease-free water
-
Urea for denaturing polyacrylamide gel electrophoresis (PAGE)
-
Loading dye (e.g., formamide-based)
-
Polyacrylamide gel (e.g., 20%)
-
TBE buffer (Tris/Borate/EDTA)
-
Gel imaging system (e.g., phosphorimager or fluorescence scanner if oligos are labeled)
Procedure:
-
Annealing Reaction:
-
In a sterile microcentrifuge tube, combine the following:
-
DNA template: 1.5 µL (10 µM stock)
-
5'-phosphorylated donor oligonucleotide: 1.0 µL (10 µM stock)
-
Acceptor oligonucleotide (with 8-oxoG): 1.0 µL (10 µM stock)
-
Nuclease-free water: to a final volume of 10 µL
-
-
Heat the mixture to 95°C for 5 minutes.
-
Allow the mixture to cool slowly to room temperature (approximately 1 hour) to facilitate proper annealing.
-
-
Ligation Reaction:
-
To the 10 µL annealing mixture, add the following:
-
10X T4 DNA Ligase Buffer: 2 µL
-
T4 DNA Ligase: 1 µL (typically 400 units/µL)
-
Nuclease-free water: to a final volume of 20 µL
-
-
Mix gently by pipetting.
-
Incubate the reaction at 16°C overnight or at room temperature for 2-4 hours. The optimal temperature and incubation time may need to be determined empirically.[2]
-
-
Analysis of Ligation Products:
-
Add an equal volume (20 µL) of loading dye containing formamide (B127407) to the ligation reaction to stop the reaction and denature the DNA.
-
Heat the samples at 95°C for 5 minutes immediately before loading onto the gel.
-
Load the samples onto a denaturing polyacrylamide gel (e.g., 20% acrylamide, 7M urea) in TBE buffer.
-
Run the gel until the desired separation of ligated product and unligated starting material is achieved.
-
Visualize the DNA bands using an appropriate imaging system. The ligated product will be a longer oligonucleotide than the starting donor and acceptor strands.
-
Quantify the band intensities to determine the ligation efficiency.
-
Visualizations
References
- 1. neb.com [neb.com]
- 2. DNA ligase - Wikipedia [en.wikipedia.org]
- 3. In Vitro Ligation of Oligodeoxynucleotides Containing C8-Oxidized Purine Lesions using Bacteriophage T4 DNA Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative analysis of the end-joining activity of several DNA ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Oxo-Guanosine, 8-Oxo-rG Oligonucleotide Modification [biosyn.com]
- 6. Modulation of base excision repair of 8-oxoguanine by the nucleotide sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cosmobio.co.jp [cosmobio.co.jp]
- 9. WO2021249993A1 - Guanosine analogues for use in therapeutic polynucleotides - Google Patents [patents.google.com]
- 10. A high-throughput assay for the comprehensive profiling of DNA ligase fidelity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Conditions for 8-(N-Boc-aminomethyl)guanosine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis of 8-(N-Boc-aminomethyl)guanosine and related derivatives. The primary focus is on optimizing palladium-catalyzed cross-coupling reactions, a common method for this transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The Buchwald-Hartwig amination is a widely used and effective method for forming the C-N bond between an aryl halide and an amine.[1][2] In this case, it involves the palladium-catalyzed cross-coupling of 8-bromoguanosine (B14676) with an N-Boc protected aminomethane derivative. This reaction offers a direct and versatile route to the desired product.
Q2: What are the critical parameters to consider when optimizing the Buchwald-Hartwig coupling for this specific transformation?
A2: The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key components: the palladium precursor, the phosphine (B1218219) ligand, the base, and the solvent. The interplay of these factors will determine the reaction's efficiency, yield, and side-product formation. For complex substrates like nucleosides, these choices are particularly critical to avoid degradation and unwanted side reactions.[3]
Q3: How do I choose the right palladium catalyst and ligand?
A3: The choice of the palladium source and ligand is crucial for catalytic activity. Common palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃.[4] The ligand choice is often the most critical parameter. Bulky, electron-rich phosphine ligands are generally preferred as they promote the key steps of the catalytic cycle and can help minimize side reactions like reductive dehalogenation.[5] For primary amines, ligands like BrettPhos have shown broad utility.[6][7] The optimal palladium-to-ligand ratio should be determined empirically, but a 1:1 to 1:2 ratio is a common starting point.
Q4: Which base is most suitable for the coupling reaction involving a Boc-protected amine?
A4: The choice of base is critical and depends on the stability of your starting materials. Strong bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are often very effective.[1][3] However, they can be incompatible with sensitive functional groups. If your substrate is base-sensitive, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are good alternatives.[1][2] The solubility of the base in the reaction solvent can also significantly impact the reaction rate.[1]
Q5: What are the recommended solvents for this reaction?
A5: Anhydrous, deoxygenated solvents are essential for a successful Buchwald-Hartwig reaction. Toluene (B28343) and 1,4-dioxane (B91453) are commonly used and have proven effective.[1] It is important to avoid solvents that can coordinate to the palladium catalyst and inhibit its activity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. | - Ensure your palladium precursor and ligand are of high quality and stored under an inert atmosphere. - Use a pre-catalyst for more reliable generation of the active Pd(0) species.[3] |
| 2. Inappropriate ligand. | - Screen different classes of phosphine ligands (e.g., biarylphosphines like BrettPhos or RuPhos).[6][7] | |
| 3. Insufficiently strong or insoluble base. | - If using a weaker base like K₃PO₄, consider switching to a stronger, more soluble base like NaOtBu or LHMDS, provided your substrate is stable.[1][2] - Ensure the base is finely powdered and well-stirred to maximize its surface area.[3] | |
| 4. Poor quality of reagents or solvent. | - Use freshly distilled and thoroughly degassed solvents. - Ensure the amine and aryl halide are pure. | |
| Formation of Side Products | 1. Hydrodehalogenation (replacement of bromine with hydrogen). | - This can be a competing pathway. Modifying the ligand, base, or temperature can sometimes suppress this side reaction. A different palladium source might also be beneficial. |
| 2. N7-Alkylation of the guanine (B1146940) ring. | - The N7 position of guanine is a potential site for side reactions.[8][9] Careful optimization of reaction conditions, particularly the base and temperature, can help minimize this. Protecting the N7 position is a possible but more synthetically demanding strategy. | |
| 3. Degradation of starting material or product. | - Guanosine (B1672433) derivatives can be sensitive to strongly basic or high-temperature conditions. Consider using a milder base (e.g., Cs₂CO₃) and a lower reaction temperature.[1] | |
| Difficulty in Product Purification | 1. High polarity of the product. | - 8-substituted guanosine derivatives are often highly polar, making purification by standard silica (B1680970) gel chromatography challenging. |
| - Consider using reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient.[10] | ||
| - Ion-exchange chromatography can also be an effective method for purifying charged or highly polar nucleoside analogs.[11] | ||
| 2. Co-elution with byproducts or starting materials. | - Optimize the chromatographic conditions by screening different solvent systems and gradients. - If possible, modify the work-up procedure to remove impurities before chromatography. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of 8-Bromoguanosine
-
Preparation of Reagents and Glassware:
-
Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas (Argon or Nitrogen).
-
Ensure all solvents are anhydrous and deoxygenated.
-
The amine (N-Boc-aminomethane) and 8-bromoguanosine should be pure and dry.
-
-
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add 8-bromoguanosine (1.0 eq.), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., BrettPhos, 2-10 mol%).
-
Seal the flask with a septum and purge with inert gas for 10-15 minutes.
-
In a separate flask, dissolve N-Boc-aminomethane (1.1-1.5 eq.) and the base (e.g., NaOtBu, 1.5-2.0 eq.) in the anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Add the solution of the amine and base to the Schlenk flask containing the guanosine derivative and catalyst via a syringe.
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. Given the polar nature of the product, reversed-phase chromatography (C18) is often the most effective method.[10]
-
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for optimizing the coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of C8 alkylation of guanine residues by activated arylamines: evidence for initial adduct formation at the N7 position - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of C8 alkylation of guanine residues by activated arylamines: evidence for initial adduct formation at the N7 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
troubleshooting low coupling efficiency of modified phosphoramidites
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low coupling efficiency with modified phosphoramidites during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is coupling efficiency and why is it critical for the synthesis of modified oligonucleotides?
Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite (B1245037) during each synthesis cycle.[1] Achieving a high coupling efficiency, ideally above 99%, is crucial because any unreacted sites result in truncated sequences.[1][2] For modified phosphoramidites, which can be bulkier or less reactive than standard phosphoramidites, maintaining high coupling efficiency is even more critical to ensure the integrity and yield of the final modified oligonucleotide.
Q2: How does a small drop in coupling efficiency impact the final yield of my modified oligonucleotide?
The impact of coupling efficiency on the theoretical yield of the full-length oligonucleotide is exponential. A minor decrease in average coupling efficiency leads to a significant reduction in the final yield, particularly for longer sequences.[1][3] This effect is often more pronounced with modified phosphoramidites, which may inherently have slightly lower coupling efficiencies.[3][4]
Data Presentation: Impact of Average Coupling Efficiency on Theoretical Yield
| Oligonucleotide Length | Average Coupling Efficiency: 99.5% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 98.0% |
| 20mer | 90.9% | 82.6% | 68.0% |
| 50mer | 77.9% | 60.5% | 36.4% |
| 100mer | 60.6% | 36.6% | 13.3% |
| This table illustrates the theoretical maximum yield of the full-length product based on the average coupling efficiency for each cycle.[1] |
Troubleshooting Guides
Issue: A sudden or consistent drop in coupling efficiency observed during the synthesis of a modified oligonucleotide.
This guide provides a systematic approach to diagnose and resolve common issues leading to low coupling efficiency.
Step 1: Evaluate Reagent Quality and Handling
Q3: Could my modified phosphoramidite be the cause of low coupling efficiency?
Yes, the quality, handling, and storage of modified phosphoramidites are critical.[5][6]
-
Purity: Impurities in the phosphoramidite preparation can inhibit the coupling reaction.[1][7] Always use high-purity phosphoramidites and review the Certificate of Analysis (CoA) provided by the manufacturer.[5]
-
Degradation: Modified phosphoramidites can be sensitive to moisture and oxidation.[5][8][9] They should be stored as a dry powder at -20°C under an inert atmosphere (argon or nitrogen) and protected from light.[5][9] Prepare solutions fresh for each synthesis.[5]
-
Visual Inspection: High-quality phosphoramidites should be a white, free-flowing powder. Clumping or discoloration can indicate degradation.[5] Some modified phosphoramidites are supplied as oils or waxes and should be handled with care to avoid moisture exposure.[10]
Q4: How critical are the activator and other reagents to the coupling of modified phosphoramidites?
The activator and other reagents are as critical as the phosphoramidite itself.
-
Activator: The activator is essential for the coupling reaction. An old, improperly prepared, or degraded activator solution will lead to poor activation and low coupling efficiency.[1] Different activators have different strengths and may be more suitable for certain modified phosphoramidites.[11][12] For sterically hindered modified phosphoramidites, a stronger activator or longer coupling time may be necessary.[1][11]
-
Solvents: The presence of water in the acetonitrile (B52724) (ACN) is a primary cause of low coupling efficiency.[5][8] Water can react with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[8] Always use anhydrous, DNA-synthesis-grade solvents.[1][8]
Step 2: Review and Optimize the Synthesis Protocol
Q5: Can the synthesis cycle parameters affect the coupling of modified phosphoramidites?
Yes, suboptimal protocol parameters are a significant factor, especially for modified phosphoramidites.[1]
-
Coupling Time: Modified phosphoramidites, particularly those with bulky protecting groups or structural modifications, may require longer coupling times to react completely.[1][] If you observe low efficiency, consider increasing the coupling time.
-
Reagent Concentration: Incorrect concentrations of the phosphoramidite or activator can reduce the reaction rate and efficiency.[1] Ensure that the concentrations are as recommended and that the reagents are being delivered correctly.
-
Flow Rate: Ensure that the flow rate of reagents through the synthesis column is optimal. Blockages in the system can lead to incomplete reagent delivery.[1]
Step 3: Inspect the DNA Synthesizer
Q6: Could a problem with the DNA synthesizer be causing low coupling efficiency?
Yes, instrument issues are a common source of synthesis problems.[1]
-
Leaks: Leaks in the reagent lines can lead to a loss of pressure and incomplete reagent delivery to the synthesis column.[1]
-
Blocked Lines: Clogged lines or valves can prevent reagents from reaching the column in the correct amounts.[1]
-
Reagent Delivery: The synthesizer may not be delivering the correct volume of reagents. Calibrate the reagent delivery system to ensure accuracy.[1]
Experimental Protocols
Protocol 1: Trityl Cation Assay for Monitoring Coupling Efficiency
Objective: To quantitatively assess the stepwise coupling efficiency during oligonucleotide synthesis in real-time.[1]
Methodology:
-
Synthesizer Setup: The DNA synthesizer must be equipped with a UV-Vis detector in the fluid path following the synthesis column.
-
Wavelength Setting: Set the detector to measure the absorbance of the trityl cation at approximately 495 nm.
-
Deblocking Step: During each synthesis cycle, the dimethoxytrityl (DMT) protecting group is removed from the 5'-end of the growing oligonucleotide chain by an acid wash (e.g., trichloroacetic acid).
-
Measurement: The cleaved DMT cation has a characteristic orange color and a strong absorbance at 495 nm. The synthesizer's software records the peak absorbance of the trityl cation as it flows through the detector.
-
Calculation of Coupling Efficiency: The stepwise coupling efficiency (%) is calculated by comparing the absorbance of the trityl cation from the current cycle to the previous cycle using the following formula:
Efficiency (%) = (Absorbance of current cycle / Absorbance of previous cycle) x 100
-
Interpretation: A consistent and high trityl absorbance reading indicates high coupling efficiency. A sudden or gradual drop in the absorbance suggests a problem with the coupling step.
Mandatory Visualizations
Troubleshooting Workflow for Low Coupling Efficiency
Caption: A logical workflow for troubleshooting low coupling efficiency.
Phosphoramidite Coupling Reaction Pathway
Caption: The chemical pathway of phosphoramidite coupling in oligonucleotide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. idtdna.com [idtdna.com]
- 3. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. benchchem.com [benchchem.com]
- 6. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 7. lcms.cz [lcms.cz]
- 8. glenresearch.com [glenresearch.com]
- 9. 12 most commonly asked questions about phosphoramidites | AxisPharm [axispharm.com]
- 10. glenresearch.com [glenresearch.com]
- 11. academic.oup.com [academic.oup.com]
- 12. glenresearch.com [glenresearch.com]
incomplete deprotection of Boc group from 8-aminomethylguanosine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the incomplete deprotection of the tert-butyloxycarbonyl (Boc) group from 8-(N-Boc-aminomethyl)guanosine. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Incomplete Boc Deprotection
Experiencing incomplete removal of the Boc protecting group can be a significant hurdle. This guide provides a systematic approach to identifying and resolving common issues.
Initial Assessment:
Before proceeding, confirm incomplete deprotection through analytical methods such as:
-
Thin-Layer Chromatography (TLC): Compare the reaction mixture to the starting material. The deprotected product should have a different Rf value. A persistent spot corresponding to the starting material indicates an incomplete reaction.[1][2]
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide quantitative data on the remaining starting material and the formation of the desired product.[1][3]
-
¹H NMR Spectroscopy: The presence of a singlet peak around 1.4 ppm is characteristic of the tert-butyl protons of the Boc group and confirms its presence.[1][2]
Troubleshooting Workflow:
Caption: A decision workflow for troubleshooting incomplete Boc deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete Boc deprotection of this compound?
Several factors can lead to incomplete deprotection:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully cleave the Boc group. This can be due to a low concentration of the acid (e.g., trifluoroacetic acid - TFA), or degradation of the acid, as TFA is hygroscopic and can absorb water, reducing its effectiveness.[4]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. If the reaction time is too short or the temperature is too low, the reaction may not proceed to completion.[2]
-
Steric Hindrance: The bulky nature of the guanosine (B1672433) moiety and the aminomethyl side chain may sterically hinder the approach of the acid to the Boc group, slowing down the cleavage rate.[1][2][4]
-
Poor Substrate Solubility: If the this compound is not fully dissolved in the reaction solvent, it can result in a heterogeneous mixture and an incomplete reaction.[4]
-
Reagent Quality: Ensure that the acid and solvents used are of high purity and anhydrous, as contaminants can interfere with the reaction.[1][5]
Q2: How can I monitor the progress of the deprotection reaction?
Regular monitoring is crucial for determining the reaction endpoint and preventing the formation of side products.
-
TLC: This is a quick and effective method to qualitatively track the disappearance of the starting material and the appearance of the more polar deprotected product.[1][2]
-
LC-MS: This is a highly recommended technique for quantitatively monitoring the reaction. It allows for the accurate measurement of the consumption of the starting material and the formation of the product, as well as the identification of any side products by their mass.[1][3]
Q3: I'm observing side products. What could they be and how can I prevent them?
The acidic conditions used for Boc deprotection can sometimes lead to side reactions, especially with a sensitive substrate like a guanosine derivative.
-
tert-Butylation: The cleavage of the Boc group generates a reactive tert-butyl cation.[1][6] This cation can alkylate nucleophilic sites on the guanosine ring, leading to the formation of tert-butylated byproducts.[6]
-
Solution: The addition of "scavengers" to the reaction mixture can trap the tert-butyl cations. Common scavengers include triethylsilane (TES), triisopropylsilane (B1312306) (TIPS), anisole, or thiophenol.[6][7][]
-
-
Degradation of the Guanosine Core: Strong acidic conditions might lead to the degradation of the guanosine moiety itself.
-
Solution: Consider using milder deprotection methods or carefully controlling the reaction time and temperature.
-
Q4: Can I use an alternative to strong acids like TFA for the deprotection?
Yes, several milder methods can be employed, which may be beneficial for a sensitive substrate like 8-aminomethylguanosine.
-
HCl in Dioxane/Methanol: A solution of 4M HCl in dioxane is a common alternative to TFA.[1]
-
Oxalyl Chloride in Methanol: This system provides a mild method for Boc deprotection.[4][9][10]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent can effect deprotection, avoiding the need for acidic reagents.[9][11][12]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) in dichloromethane (B109758) can also be used.[13][14][15]
Quantitative Data Summary
The following table summarizes typical reaction conditions for various Boc deprotection methods. Note that optimal conditions will be substrate-dependent and may require empirical optimization.
| Method/Reagent | Typical Concentration | Solvent | Temperature (°C) | Time | Reported Yield (%) |
| TFA | 25-50% (v/v) | Dichloromethane (DCM) | 0 to Room Temp | 30 min - 4 h | Substrate Dependent |
| HCl in Dioxane | 4 M | Dioxane | Room Temp | 1 - 2 h | Substrate Dependent |
| Oxalyl Chloride | 3 equivalents | Methanol | Room Temp | 1 - 4 h | >70 |
| Thermal (Boiling Water) | N/A | Water | 100 | 10 min - 2 h | Quantitative |
| Iron(III) Chloride | Catalytic | Dichloromethane (DCM) | Room Temp | Not Specified | High |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with Trifluoroacetic Acid (TFA)
-
Dissolve the this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the solution to achieve a final concentration of 25-50% (v/v).[4] If the substrate is prone to tert-butylation, add a scavenger such as triethylsilane (1-2 equivalents).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS every 30-60 minutes until the starting material is consumed (typically 1-4 hours).[4]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine TFA salt can be used directly or neutralized by dissolving the residue in a suitable solvent and washing with a mild base like saturated aqueous sodium bicarbonate.[1]
-
Isolate the product through extraction and purify as necessary (e.g., by chromatography).
Protocol 2: Boc Deprotection with HCl in Dioxane
-
Suspend the this compound (1 equivalent) in a 4M solution of HCl in 1,4-dioxane.[1]
-
Stir the mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.[1]
-
Evaporate the solvent under vacuum to obtain the hydrochloride salt of 8-aminomethylguanosine.[1]
-
If the free amine is required, a basic work-up can be performed.[1]
Protocol 3: Mild Boc Deprotection with Oxalyl Chloride in Methanol
-
In a dry round-bottom flask, dissolve the this compound (1 equivalent) in methanol.[4][10]
-
Carefully add oxalyl chloride (3 equivalents) to the solution. An exotherm may be observed.[4][10]
-
Continue stirring at room temperature for 1-4 hours, depending on the substrate, while monitoring the reaction by TLC or LC-MS.[4][10]
-
Upon completion, remove the solvent in vacuo to obtain the deprotected amine, typically as its hydrochloride salt.[4]
Visualizations
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. BOC Protection and Deprotection [bzchemicals.com]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: 8-(N-Boc-aminomethyl)guanosine Deprotection
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering side reactions during the deprotection of 8-(N-Boc-aminomethyl)guanosine.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of side reactions during the Boc deprotection of this compound?
A1: The primary cause of side reactions is the acidic conditions required for Boc deprotection, typically using trifluoroacetic acid (TFA). This process generates a reactive tert-butyl cation intermediate.[1] This electrophile can then react with nucleophilic sites on your molecule, leading to undesired byproducts.[1] Additionally, the acidic environment can promote hydrolysis of the guanosine (B1672433) moiety itself.
Q2: What are the most likely side products I might observe?
A2: Based on the chemistry of guanosine and Boc deprotection, you may encounter the following side products:
-
t-Butylated Guanosine: The tert-butyl cation can alkylate the electron-rich guanine (B1146940) ring, most likely at the N7 position, a common site for alkylation.
-
Deglycosylation (Depurination): Strong acidic conditions can lead to the cleavage of the N-glycosidic bond, resulting in the free 8-(aminomethyl)guanine base and the ribose sugar.[2]
-
Oxidation Products: 8-substituted guanosine derivatives can be susceptible to oxidation, which can be exacerbated by acidic conditions and exposure to air.
-
Incomplete Deprotection: The reaction may not go to completion, leaving residual this compound in your product mixture.
Q3: How can I minimize the formation of these side products?
A3: The key is to optimize your deprotection conditions. This includes:
-
Using Scavengers: Scavengers are compounds added to the reaction mixture to "trap" the reactive tert-butyl cation before it can react with your product.[3][4]
-
Controlling Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of side reactions.
-
Using Milder Deprotection Reagents: In some cases, a less harsh acidic reagent or a different deprotection methodology may be beneficial.
-
Working Under an Inert Atmosphere: To prevent oxidation, it is advisable to perform the reaction under an inert atmosphere like nitrogen or argon.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Mass spectrometry shows a +56 Da adduct. | Alkylation of the guanine ring by the tert-butyl cation.[3] | Add a scavenger to the deprotection cocktail. Triisopropylsilane (B1312306) (TIS) or anisole (B1667542) are common choices.[3] |
| Presence of free 8-(aminomethyl)guanine in the reaction mixture. | Acid-catalyzed hydrolysis of the N-glycosidic bond (depurination).[2] | Reduce the reaction time and/or temperature. Consider using a milder acid or a higher concentration of the substrate. |
| Multiple unidentified peaks on HPLC, some with increased mass. | Oxidation of the guanosine moiety. | Degas all solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Significant amount of starting material remains. | Incomplete deprotection due to insufficient acid strength or reaction time. | Increase the concentration of TFA or the reaction time. Monitor the reaction closely by TLC or HPLC to avoid excessive side product formation. |
| Formation of trifluoroacetylated amine. | Reaction of the newly deprotected amine with TFA. | This is more common in solid-phase synthesis. If observed in solution-phase, ensure prompt work-up and removal of TFA. Using HCl in dioxane is an alternative deprotection method that avoids this.[5] |
Experimental Protocols
Standard Boc Deprotection Protocol with Scavengers
-
Preparation: Dissolve the this compound in a suitable anhydrous solvent like dichloromethane (B109758) (DCM) or a mixture of DCM and trifluoroethanol (TFE).
-
Scavenger Addition: Add a scavenger to the solution. A common choice is triisopropylsilane (TIS) at a concentration of 2.5-5% (v/v).
-
Deprotection: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at 0 °C to room temperature for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, remove the TFA and solvent under reduced pressure (co-evaporating with toluene (B28343) can help remove residual TFA).
-
Purification: Purify the resulting 8-(aminomethyl)guanosine by a suitable method, such as reversed-phase HPLC or silica (B1680970) gel chromatography using a polar mobile phase.
Illustrative Data on Deprotection Conditions
The following table provides an example of how different deprotection conditions can affect the yield and purity of the desired product. Note: This is illustrative data based on typical outcomes for similar compounds and should be adapted based on experimental observations.
| Condition | TFA Conc. (%) | Scavenger | Time (h) | Temperature (°C) | Product Yield (%) | Purity (%) | Major Side Product |
| 1 | 50 | None | 4 | 25 | 65 | 70 | t-Butylated product |
| 2 | 50 | TIS (5%) | 2 | 25 | 85 | 90 | Minor deglycosylation |
| 3 | 20 | TIS (5%) | 4 | 0-25 | 90 | 95 | Minimal side products |
| 4 | 95 | TIS (2.5%) | 1 | 25 | 70 | 80 | Increased deglycosylation |
Visual Troubleshooting and Reaction Pathway
Boc Deprotection Pathway and Side Reactions
Caption: Boc deprotection pathway and potential side reactions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for optimizing the deprotection.
References
Technical Support Center: Purification of Amino-Modified Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of amino-modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of amino-modified oligonucleotides?
A1: During solid-phase synthesis of amino-modified oligonucleotides, several types of impurities can arise. The most common include:
-
Shortmer sequences (n-1, n-2, etc.): These are truncated sequences that result from incomplete coupling reactions at each cycle of synthesis.[1][2]
-
Failure sequences: These are oligonucleotides that did not successfully have the amino-modifier added.
-
Impurities from protecting groups: Residual protecting groups on the amino modifier (e.g., Monomethoxytrityl - MMT) or on the nucleobases can lead to undesired adducts if not completely removed.[3]
-
Modified or damaged oligonucleotides: The chemical treatments during synthesis and deprotection can sometimes lead to modification or degradation of the oligonucleotide itself.
-
Small molecule impurities: Residual reagents and by-products from the synthesis and cleavage steps can contaminate the final product.[1]
Q2: Which purification method is best for my amino-modified oligonucleotide?
A2: The optimal purification method depends on the length of your oligonucleotide, the required purity for your downstream application, and the nature of the amino-modifier. Here’s a general guide:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used and effective method for purifying amino-modified oligonucleotides, especially those with hydrophobic protecting groups like MMT still attached ("Trityl-on" purification). It offers good resolution and can separate the full-length, modified product from shorter failure sequences.[1][4] However, its resolution may decrease for oligonucleotides longer than 50-60 bases.[1][2][4]
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE purification is considered the gold standard for achieving very high purity (>95-99%).[1][5][6] It separates oligonucleotides based on their size with single-base resolution. This method is particularly recommended for long oligonucleotides (≥50 bases) or when extremely high purity is critical for the application.[1][5] However, yields from PAGE can be lower compared to other methods due to the extraction process.[1][7]
-
Reverse-Phase Cartridge Purification: This is a faster and more economical option for routine purification.[4][8] It also relies on the hydrophobicity of a 5'-DMT or MMT group for separation. While convenient, it generally provides lower purity compared to HPLC or PAGE and is best suited for shorter oligonucleotides (up to ~40-50 bases).[2][4][8]
-
Desalting (Size Exclusion Chromatography): This method is used to remove salts and other small molecule impurities but does not separate full-length oligonucleotides from shorter sequences. It is often used as a final clean-up step after another purification method.
Q3: Should I remove the MMT protecting group before or after purification?
A3: For RP-HPLC and cartridge purification, it is highly advantageous to leave the monomethoxytrityl (MMT) group on the 5'-amino-modifier during purification (this is known as "Trityl-on" purification). The hydrophobicity of the MMT group significantly enhances the retention of the full-length oligonucleotide on the reverse-phase column, allowing for better separation from failure sequences that lack this group.[3] The MMT group is then cleaved after purification.
Troubleshooting Guides
HPLC Purification Issues
Problem: I am seeing peak splitting or shoulder peaks in my HPLC chromatogram.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Structures | Oligonucleotides, especially those with high GC content, can form secondary structures that lead to multiple conformations and thus, split peaks. Increase the column temperature (e.g., to 60°C) to denature these structures. |
| Co-eluting Impurities | An impurity may be eluting very close to your main product. Try optimizing the gradient by making it shallower to improve resolution. |
| Incompatible Injection Solvent | If the sample is dissolved in a solvent much stronger (more organic) than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase. |
| Column Issues | A void in the column packing or a partially blocked frit can cause peak splitting. Try flushing the column or, if the problem persists, replace the column. |
| pH Effects | If the mobile phase pH is close to the pKa of the amino-modifier, you might see both ionized and non-ionized forms, leading to split peaks. Ensure the mobile phase pH is buffered at least 2 units away from the pKa. |
Low Yield After Purification
Problem: My final yield of purified amino-modified oligonucleotide is very low.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Synthesis | Low coupling efficiency during synthesis will result in a smaller proportion of the full-length product. Review your synthesis report to check the coupling efficiencies for each step. |
| Loss During Purification | Significant sample loss can occur during any purification method. For PAGE, ensure complete elution from the gel slice. For HPLC, optimize fraction collection to avoid cutting off parts of your product peak. |
| Premature Deprotection of MMT | If the MMT group is prematurely cleaved before "Trityl-on" purification, the full-length product will not be effectively retained and will be lost with the failure sequences. Avoid acidic conditions before purification. |
| Incomplete Elution | The oligonucleotide may be binding too strongly to the purification matrix. For HPLC, adjust the mobile phase composition or gradient to ensure complete elution. For PAGE, ensure the elution buffer and time are sufficient. |
| Degradation | Amino-modified oligonucleotides can be susceptible to degradation, especially under harsh deprotection conditions. Use the recommended deprotection protocols for your specific amino-modifier. |
Quantitative Data Summary
The expected purity of amino-modified oligonucleotides varies depending on the purification method employed. The following table summarizes typical purity levels.
| Purification Method | Typical Purity (% Full-Length Product) | Recommended For |
| Desalting | Variable (removes small molecules only) | Removal of salts and synthesis reagents. |
| Reverse-Phase Cartridge | 75-85% | Routine purification of oligos up to 40-50 bases.[2] |
| Reverse-Phase HPLC (RP-HPLC) | >85% | High-purity applications, especially for oligos up to 60 bases.[4][5] |
| PAGE Purification | >95-99% | Applications requiring the highest purity, and for oligos >50 bases.[1][2][5][6] |
Experimental Protocols
Detailed Protocol for RP-HPLC Purification of 5'-Amino-Modified Oligonucleotides (Trityl-On)
This protocol is a general guideline and may require optimization based on the specific oligonucleotide sequence and modification.
-
Sample Preparation:
-
After synthesis and cleavage from the solid support with a base (e.g., ammonium (B1175870) hydroxide), evaporate the solution to dryness.
-
Resuspend the crude oligonucleotide pellet in an appropriate volume of HPLC-grade water or Buffer A. Ensure the solution is free of particulates by centrifugation or filtration.
-
-
HPLC System and Column:
-
HPLC System: A standard preparative HPLC system with a UV detector.
-
Column: A C18 reverse-phase column suitable for oligonucleotide purification.
-
Mobile Phase:
-
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in HPLC-grade water.
-
Buffer B: 0.1 M TEAA in 50% Acetonitrile / 50% HPLC-grade water.
-
-
Detection Wavelength: 260 nm.
-
-
Purification Procedure:
-
Equilibrate the column with 100% Buffer A.
-
Inject the dissolved crude oligonucleotide onto the column.
-
Run a linear gradient of Buffer B to elute the oligonucleotide. A typical gradient might be from 0% to 70% Buffer B over 30-40 minutes. The gradient should be optimized to achieve good separation between the Trityl-on peak (product) and the Trityl-off peaks (failure sequences).
-
The Trityl-on product will be the latest eluting major peak due to the hydrophobicity of the MMT group.
-
Collect the fractions corresponding to the Trityl-on peak.
-
-
Post-Purification Processing:
-
Evaporate the collected fractions to dryness.
-
MMT Removal (Detritylation): Resuspend the dried oligonucleotide in 80% aqueous acetic acid and incubate at room temperature for 15-30 minutes.
-
Quench the reaction by adding a buffer (e.g., 3 M sodium acetate).
-
Desalting: Remove the cleaved MMT group and salts using a desalting column (e.g., Sephadex G-25) or by ethanol (B145695) precipitation.
-
Evaporate the desalted solution to obtain the purified, deprotected amino-modified oligonucleotide.
-
Detailed Protocol for Denaturing PAGE Purification of Amino-Modified Oligonucleotides
-
Gel Preparation:
-
Prepare a denaturing polyacrylamide gel (e.g., 10-20% acrylamide (B121943), 7 M urea) in 1X TBE buffer. The percentage of acrylamide will depend on the length of the oligonucleotide.
-
Pour the gel and allow it to polymerize completely.
-
-
Sample Preparation:
-
Resuspend the crude oligonucleotide in a formamide-based loading buffer.
-
Heat the sample at 95°C for 5 minutes to denature any secondary structures, then immediately place it on ice.
-
-
Electrophoresis:
-
Pre-run the gel for about 30 minutes to ensure uniform temperature.
-
Load the denatured oligonucleotide sample into the wells.
-
Run the gel at a constant voltage until the tracking dye (e.g., bromophenol blue) has migrated to the desired position.
-
-
Visualization and Excision:
-
Visualize the oligonucleotide bands using UV shadowing. Place the gel on a fluorescent TLC plate and illuminate with a short-wave UV lamp. The oligonucleotide bands will appear as dark shadows.
-
Carefully excise the band corresponding to the full-length product using a clean scalpel.
-
-
Elution:
-
Crush the excised gel slice into small pieces.
-
Submerge the crushed gel in an elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA).
-
Incubate at 37°C overnight with gentle agitation to allow the oligonucleotide to diffuse out of the gel matrix.
-
-
Recovery and Desalting:
-
Separate the eluate from the gel fragments by centrifugation through a filter.
-
Desalt the eluted oligonucleotide using a desalting column or ethanol precipitation to remove salts and residual acrylamide.
-
Dry the final sample to obtain the purified amino-modified oligonucleotide.
-
Protocol for Desalting Amino-Modified Oligonucleotides using Size Exclusion Chromatography (SEC)
-
Column Preparation:
-
Select a desalting column (e.g., Sephadex G-25) with an appropriate molecular weight cutoff for your oligonucleotide.
-
Equilibrate the column with HPLC-grade water or the desired final buffer by passing several column volumes through it.
-
-
Sample Loading:
-
Dissolve the purified oligonucleotide in a small volume of HPLC-grade water.
-
Carefully load the sample onto the top of the equilibrated column bed.
-
-
Elution:
-
Elute the oligonucleotide with HPLC-grade water or the final buffer.
-
The oligonucleotide, being larger, will pass through the column more quickly (in the void volume), while the smaller salt molecules will be retained in the pores of the resin and elute later.
-
Collect the fractions corresponding to the oligonucleotide peak, which can be monitored by UV absorbance at 260 nm.
-
-
Final Product:
-
Combine the fractions containing the purified, desalted oligonucleotide.
-
The sample can then be lyophilized or used directly in solution.
-
Visualizations
Caption: General workflow for the purification of amino-modified oligonucleotides.
Caption: Troubleshooting decision tree for HPLC peak splitting issues.
References
- 1. labcluster.com [labcluster.com]
- 2. Oligonucleotide Purity and Purification Method - BSI [biosyn.com]
- 3. High throughput purification of amino-modified oligonucleotides and its application to novel detection system of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RP-HPLC and RP Cartridge Purification [biosyn.com]
- 5. 寡核苷酸纯化 [sigmaaldrich.com]
- 6. genelink.com [genelink.com]
- 7. Deprotection of oligonucleotides and purification using denaturing PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
Technical Support Center: Synthesis of 8-Substituted Guanosine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and avoiding side products during the synthesis of 8-substituted guanosine (B1672433) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing 8-substituted guanosine derivatives?
A1: The primary synthetic routes include:
-
Direct Modification: Introducing a substituent directly at the C8 position of guanosine. This is less common due to challenges with selectivity.
-
Synthesis from 8-Halogenated Precursors: This is a versatile and widely used method that employs an 8-halogenated guanosine derivative, such as 8-bromoguanosine (B14676), as a scaffold for introducing various substituents through cross-coupling reactions.[1]
-
Multi-step Synthesis with Protecting Groups: This approach is often necessary for more complex analogs or when regioselectivity is critical. It involves protecting reactive functional groups on the guanosine core, followed by modification at the C8 position and subsequent deprotection.[1]
Q2: Why is 8-bromoguanosine a common precursor, and what are the key considerations in its synthesis?
A2: 8-Bromoguanosine is a versatile intermediate for introducing a wide range of substituents at the 8-position via nucleophilic substitution or cross-coupling reactions.[1] Key considerations for its synthesis include controlling the reaction temperature to prevent degradation and effectively quenching the excess bromine to avoid unwanted side reactions.[2] Purification is typically achieved through recrystallization or chromatography.[1]
Q3: What are the main challenges in purifying 8-substituted guanosine derivatives?
A3: Purification can be challenging due to the polar nature of these compounds and the potential for co-elution of structurally similar side products. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase (RP-HPLC) and anion-exchange chromatography, is a common and effective purification technique.[1][2][3] For oligonucleotides with a high guanosine content, purification can be improved by retaining the base protecting groups during anion-exchange HPLC.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 8-substituted guanosine derivatives.
Synthesis of 8-Bromoguanosine
| Problem | Possible Cause | Solution |
| Low Yield of 8-Bromoguanosine | Incomplete reaction. | Ensure an excess of bromine water is used and allow for sufficient reaction time (typically several hours).[1] |
| Degradation of the product. | Maintain a low temperature (0-5°C) during the addition of bromine.[2] | |
| Loss during workup. | Optimize the precipitation and filtration steps. Ensure the washing solvents are cold to minimize product loss.[2] | |
| Presence of Unreacted Guanosine | Insufficient brominating agent. | Increase the equivalents of bromine water added to the reaction mixture.[1] |
| Inefficient stirring. | Ensure vigorous stirring to maintain a homogeneous reaction mixture. | |
| Formation of Colored Impurities | Oxidation of the product or starting material. | Protect the reaction from light.[2] Ensure the prompt quenching of excess bromine after the reaction is complete.[1] |
| Impure starting materials. | Use high-purity guanosine for the reaction. |
Suzuki-Miyaura Coupling for 8-Arylguanosine Synthesis
| Problem | Possible Cause | Solution |
| Low or No Conversion | Inactive palladium catalyst. | Use fresh, high-quality palladium catalyst and ligands. Ensure all reagents and solvents are properly degassed to prevent catalyst oxidation.[3] |
| Poor solubility of reactants. | Consider using a co-solvent to improve solubility. Increasing the reaction temperature or using microwave irradiation may also help.[3] | |
| Inappropriate base. | Screen different bases such as K₂CO₃ or Cs₂CO₃ to find the optimal conditions for your specific substrates.[3] | |
| Homocoupling of Boronic Acid | Stoichiometry imbalance. | Carefully control the stoichiometry of the reactants. Consider the slow addition of the boronic acid to the reaction mixture.[3] |
| Difficulty in Product Purification | Palladium contamination. | After the reaction, employ a workup step with a palladium scavenger. Reverse-phase HPLC is often effective for removing trace palladium.[3] |
| Co-elution of starting materials and product. | Optimize the HPLC gradient and mobile phase composition for better separation. |
Synthesis of 8-Aminoguanosine
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction with the amine source. | Ensure an adequate excess of the aminating agent (e.g., hydrazine (B178648) followed by reduction) is used. Optimize reaction time and temperature. |
| Side reactions of the 8-bromo precursor. | Use freshly prepared 8-bromoguanosine. Store the precursor under inert gas and protected from light. | |
| Formation of 8-Oxoguanosine | Oxidation of the starting material or product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. |
Synthesis of 8-Thiol-Guanosine
| Problem | Possible Cause | Solution |
| Formation of Disulfide Byproducts | Oxidation of the thiol group. | Work under an inert atmosphere and use degassed solvents. The addition of a reducing agent like dithiothreitol (B142953) (DTT) during workup and purification can help to reduce any formed disulfides. |
| Low Yield | Incomplete reaction with the sulfur source. | Ensure the use of an appropriate sulfur nucleophile (e.g., thiourea (B124793) followed by hydrolysis) and optimize the reaction conditions. |
Experimental Protocols
Protocol 1: Synthesis of 8-Bromoguanosine
This protocol is a general procedure and may require optimization for specific scales and substrates.
Materials:
-
Guanosine
-
Sodium acetate (B1210297)
-
Glacial acetic acid
-
Deionized water
-
Liquid bromine
-
Methanol (cold)
-
Diatomaceous earth
Procedure:
-
In a flask protected from light, suspend guanosine (1.0 eq) in a solution of glacial acetic acid and deionized water.
-
Add sodium acetate (1.5 eq) to the suspension and stir until a clear solution is obtained.
-
Cool the reaction mixture in an ice bath to 0-5°C.
-
Slowly add liquid bromine (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.
-
Quench the excess bromine by bubbling air through the solution or by adding a reducing agent like sodium bisulfite until the orange color disappears.
-
The crude 8-bromoguanosine will precipitate. Cool the mixture to 0-5°C for 30 minutes to maximize precipitation.
-
Filter the resulting solid through a pad of diatomaceous earth.
-
Wash the solid sequentially with cold deionized water and cold methanol.
-
Dry the white to off-white solid product under vacuum at 40-50°C to a constant weight.
Protocol 2: Suzuki-Miyaura Coupling of 8-Bromoguanosine
This protocol provides a general framework for the palladium-catalyzed cross-coupling of 8-bromoguanosine with an arylboronic acid.
Materials:
-
8-Bromoguanosine
-
Arylboronic acid (1.5 - 2.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 - 0.1 eq)
-
Water-soluble phosphine (B1218219) ligand (e.g., TPPTS) (0.1 - 0.2 eq)
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
To the reaction vessel, add 8-bromoguanosine, the arylboronic acid, and the base.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and the water-soluble ligand in a small amount of degassed water.
-
Add the catalyst solution to the reaction vessel.
-
Add enough degassed water to dissolve or suspend the reactants.
-
Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Seal the vessel and heat the reaction mixture at 80-100°C with vigorous stirring for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove palladium black.
-
Neutralize the filtrate with a dilute acid (e.g., 1M HCl).
-
Purify the product by reversed-phase HPLC.[3]
Visualizations
Caption: General workflow for the synthesis of 8-substituted guanosine.
References
Technical Support Center: Synthesis of 8-Modified Oligonucleotides
Welcome to the technical support center for the synthesis of 8-modified oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming stability issues encountered during the synthesis of these modified oligonucleotides. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of 8-modified oligonucleotides, providing potential causes and solutions.
Issue 1: Low Yield of the Full-Length Oligonucleotide
Question: I am observing a significantly lower than expected yield for my 8-modified oligonucleotide synthesis. What are the potential causes and how can I troubleshoot this?
Answer:
Low yield of the full-length product is a common issue that can stem from several factors throughout the synthesis process. The primary culprits are often incomplete coupling of the modified phosphoramidite (B1245037), degradation of the modification during synthesis, or issues during the final cleavage and deprotection steps.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps & Optimization |
| Inefficient Coupling of the 8-Modified Phosphoramidite | 1. Check Reagents: Ensure that the 8-modified phosphoramidite and the activator (e.g., 5-(Ethylthio)-1H-tetrazole) are fresh, anhydrous, and correctly prepared at the recommended concentrations. Moisture can significantly reduce coupling efficiency.[1] 2. Extend Coupling Time: 8-modified phosphoramidites can be bulkier than standard phosphoramidites, leading to slower coupling kinetics. Consider increasing the coupling time for the modified base.[2] 3. Synthesizer Maintenance: Verify that the synthesizer lines are not blocked and that the instrument is delivering the correct volumes of reagents. |
| Degradation of the 8-Modified Nucleobase during Synthesis | 1. Oxidative Damage: Some 8-modified bases, like 8-oxo-dG, are susceptible to further oxidation during the iodine-water oxidation step of the synthesis cycle.[3][4] Use a milder oxidizing agent if this is suspected. 2. Acidic Depurination: While less common for purines, prolonged exposure to the acidic deblocking solution (e.g., trichloroacetic acid in dichloromethane) can potentially lead to depurination at the modified site. Ensure the deblocking step is not unnecessarily long. |
| Incomplete Cleavage from the Solid Support | 1. Review Cleavage Conditions: Ensure the cleavage reagent (e.g., concentrated ammonium (B1175870) hydroxide) and incubation time are appropriate for the solid support and the specific modification. Some modifications may hinder efficient cleavage. |
| Degradation during Deprotection | 1. Use Appropriate Scavengers: For 8-oxo-dG and 8-amino-dG, it is crucial to add a scavenger like 2-mercaptoethanol (B42355) to the deprotection solution (e.g., ammonium hydroxide) to prevent degradation of the modified base.[5][6][7] 2. Optimize Deprotection Conditions: Harsh deprotection conditions (e.g., high temperature or prolonged incubation) can degrade sensitive 8-modified bases.[8] Consider using milder deprotection strategies, such as AMA (a mixture of aqueous ammonium hydroxide (B78521) and aqueous methylamine) for shorter durations.[9][10][11] For extremely sensitive modifications, "UltraMILD" deprotection conditions using potassium carbonate in methanol (B129727) may be necessary.[11][12] |
Issue 2: Presence of Unexpected Peaks in HPLC or Mass Spectrometry Analysis
Question: My HPLC chromatogram and/or mass spectrum shows unexpected peaks in addition to my desired 8-modified oligonucleotide. What could be the origin of these impurities?
Answer:
The presence of unexpected peaks often indicates side reactions or degradation products formed during synthesis or deprotection. Identifying the nature of these impurities is key to resolving the issue.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps & Optimization |
| N-1 Deletion Products | 1. Inefficient Coupling: As discussed in Issue 1, poor coupling of the 8-modified phosphoramidite will lead to a higher proportion of n-1 sequences. Optimize coupling conditions. 2. Ineffective Capping: Ensure the capping step is efficient to block any unreacted 5'-hydroxyl groups, preventing them from reacting in subsequent cycles.[13] |
| Formation of Adducts with Protecting Groups | 1. Incomplete Deprotection: Residual protecting groups on the nucleobases will result in species with higher molecular weights. Ensure deprotection is carried out to completion. 2. Side Reactions during Deprotection: For some modifications, standard deprotection reagents can lead to side reactions. For example, using AMA with benzoyl-protected dC (Bz-dC) can cause base modification; acetyl-protected dC (Ac-dC) is recommended instead.[9][11] |
| Degradation Products of the 8-Modification | 1. Oxidative Damage to 8-oxo-dG: Without a scavenger like 2-mercaptoethanol during deprotection, 8-oxo-dG can be susceptible to further oxidation, leading to various degradation products.[6] 2. Decomposition of 8-bromo-G: Although generally stable with standard ammonia (B1221849) deprotection, prolonged or harsh conditions could potentially lead to the conversion of 8-bromo-G to 8-oxo-G or 8-amino-G.[14] |
| Phosphorothioate (B77711) Backbone Issues (if applicable) | 1. Incomplete Sulfurization: If synthesizing an oligonucleotide with a phosphorothioate backbone, incomplete sulfurization can result in a mixed backbone of phosphodiester and phosphorothioate linkages, leading to multiple peaks. Ensure the sulfurization reagent is active and the reaction time is sufficient. |
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues with 8-oxo-dG-modified oligonucleotides during synthesis?
A1: The primary stability issue with 8-oxo-dG is its susceptibility to oxidative degradation, particularly during the deprotection step with ammonium hydroxide at elevated temperatures.[6] This can lead to strand scission and other unwanted modifications. To mitigate this, it is standard practice to include a scavenger, such as 0.25 M 2-mercaptoethanol, in the deprotection solution.[2][6]
Q2: Are there special deprotection conditions required for 8-amino-dG-modified oligonucleotides?
A2: Yes, similar to 8-oxo-dG, 8-amino-dG can also be sensitive to degradation during deprotection. It is recommended to use ammonium hydroxide containing 0.1 M 2-mercaptoethanol for cleavage and deprotection.[5][7]
Q3: Can I use AMA for the deprotection of oligonucleotides containing 8-oxo-dG?
A3: Yes, 8-oxo-dG can be deprotected using AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine). A recommended condition is 1 hour at 55°C. This can be a good alternative for oligonucleotides that also contain other sensitive modifications not compatible with prolonged ammonium hydroxide treatment.[6]
Q4: How should I purify my 8-modified oligonucleotide?
A4: The choice of purification method depends on the length of the oligonucleotide and the required purity.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method that separates oligonucleotides based on hydrophobicity. It is very effective for purifying oligonucleotides with hydrophobic modifications and can achieve high purity (>95%).[15][16] Leaving the 5'-DMT group on during synthesis ("Trityl-on" purification) can significantly enhance the separation of the full-length product from shorter failure sequences.[17]
-
Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This method separates oligonucleotides based on the number of phosphate (B84403) groups (i.e., length). It provides excellent resolution for unmodified and some modified oligonucleotides, typically up to 40-80 bases in length.[15][16][17]
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE purification separates oligonucleotides by size and is particularly useful for long oligonucleotides (greater than 80 bases), offering high purity (>95-99%).[15][16][17]
Q5: My 8-bromo-dG-containing oligonucleotide shows lower thermal stability (Tm) after hybridization. Is this expected?
A5: Yes, this is an expected outcome. Duplexes containing 8-bromo-dG paired with natural bases have been shown to be significantly less stable than their unmodified counterparts, resulting in lower melting temperatures (Tm).[14][18] This destabilization is attributed to the bulky bromine atom favoring a syn conformation, which disrupts standard Watson-Crick hydrogen bonding.[14]
Experimental Protocols
Protocol 1: Deprotection of 8-oxo-dG Containing Oligonucleotides
Objective: To cleave the oligonucleotide from the solid support and remove protecting groups without degrading the 8-oxo-dG modification.
Materials:
-
Controlled Pore Glass (CPG) solid support with synthesized oligonucleotide.
-
Concentrated ammonium hydroxide (28-30%).
-
2-Mercaptoethanol.
-
Screw-cap, pressure-tight vial.
Methodology:
-
Prepare a deprotection solution of concentrated ammonium hydroxide containing 0.25 M 2-mercaptoethanol.
-
Transfer the CPG support to the pressure-tight vial.
-
Add the deprotection solution to the vial (typically 1 mL for a 1 µmol synthesis).
-
Seal the vial tightly.
-
After incubation, allow the vial to cool to room temperature.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Rinse the CPG with a small volume of water and combine the rinse with the supernatant.
-
Dry the oligonucleotide solution using a vacuum centrifuge.
-
Resuspend the oligonucleotide pellet in an appropriate buffer for purification.
Visualizations
Caption: Automated phosphoramidite synthesis cycle for 8-modified oligonucleotides.
Caption: Troubleshooting workflow for stability issues in 8-modified oligonucleotide synthesis.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. academic.oup.com [academic.oup.com]
- 3. 8-Oxoguanine: from oxidative damage to epigenetic and epitranscriptional modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-oxoguanine modification [biosyn.com]
- 5. DNA-triplex stabilizing properties of 8-aminoguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Designing Oligo With Multiple Modifications - ELLA Biotech [ellabiotech.com]
- 9. glenresearch.com [glenresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. glenresearch.com [glenresearch.com]
- 12. blog.biosearchtech.com [blog.biosearchtech.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Method of Oligonucleotide Purification [biosyn.com]
- 16. oligofastx.com [oligofastx.com]
- 17. labcluster.com [labcluster.com]
- 18. Synthesis and properties of oligonucleotides containing 8-bromo-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Gradient for Purification of Modified RNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) gradients for the purification of modified RNA.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for purifying modified RNA?
A1: The most widely used method for the purification of modified RNA is Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC).[1][2][3] This technique is effective for separating RNA molecules based on their size and hydrophobicity, and it can resolve impurities such as truncated sequences, and double-stranded RNA (dsRNA) contaminants, which can trigger an immune response.[4]
Q2: Why is temperature control important in modified RNA purification?
A2: Temperature control is crucial for denaturing RNA secondary structures that can interfere with separation.[5] Running the HPLC at elevated temperatures, typically between 50°C and 75°C, helps to disrupt these structures, leading to sharper peaks and improved resolution.[6][7] This is particularly important for longer RNA molecules which have a greater tendency to form complex secondary structures.[5]
Q3: What are the key parameters to optimize in an HPLC gradient for modified RNA?
A3: The key parameters to optimize include:
-
Gradient Slope: A shallow gradient is often necessary to achieve high-resolution separation of oligonucleotides.[8][9]
-
Ion-Pairing Reagent: The type and concentration of the ion-pairing reagent (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA, hexylamine) significantly impact retention and selectivity.[8][10]
-
Organic Solvent: Acetonitrile is a commonly used organic solvent in the mobile phase.[4][6]
-
Mobile Phase Additives: Additives like hexafluoro-2-propanol (HFIP) can be used to improve peak shape and for mass spectrometry compatibility.[10]
-
pH: Controlling the mobile phase pH is essential for reproducible results and to avoid damaging the column.[11][12]
Q4: How do chemical modifications on the RNA affect HPLC separation?
A4: Chemical modifications can alter the hydrophobicity of the RNA molecule, which in turn affects its retention time in reversed-phase HPLC. For instance, 2'-fluoro modifications have been shown to prolong retention time compared to unmodified RNA of the same length.[2] The extent of modification can have a more significant impact on retention than a change in a single nucleotide.[2]
Troubleshooting Guide
Issue 1: Poor Peak Resolution or Co-eluting Peaks
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inappropriate Gradient Slope | "Stretch out" the part of the gradient where the compounds of interest elute to increase the separation time between peaks. A shallower gradient is generally better for resolving closely eluting species.[9] |
| Suboptimal Mobile Phase Composition | Adjust the concentration of the organic solvent (e.g., acetonitrile). Trying a different organic solvent, such as methanol (B129727), can also alter selectivity.[13] |
| Incorrect Ion-Pairing Reagent | Experiment with different ion-pairing reagents (e.g., triethylamine, hexylamine) or adjust the concentration of the current one to modify the interaction with the RNA and improve separation.[10] |
| Inadequate Temperature | Increase the column temperature (e.g., to 60-75°C) to better denature the RNA and reduce secondary structure-related peak broadening.[6][7] |
| Incorrect pH | Optimize the mobile phase pH. Small changes in pH can significantly affect the retention times of ionizable compounds, potentially improving resolution.[13] |
Issue 2: Peak Tailing or Asymmetric Peaks
Possible Causes & Solutions
| Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Add a small amount of a competing agent to the mobile phase or lower the pH to suppress the ionization of residual silanol (B1196071) groups on the column. Using a high-quality, end-capped column is also recommended.[12][13] |
| Column Overload | Reduce the amount of sample injected onto the column. If peak shape improves with a lower sample load, the issue was likely column overload.[12][13] |
| Extra-Column Volume | Minimize the length and diameter of the tubing between the injector, column, and detector to reduce dead volume, which can cause peak broadening and tailing.[12][13] |
| Column Degradation | If other troubleshooting steps fail, the column itself may be degraded. Replace the column with a new one. Using a guard column can help extend the life of the analytical column.[13][14] |
Issue 3: Inconsistent Retention Times
Possible Causes & Solutions
| Cause | Recommended Solution |
| Mobile Phase Instability | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[11] |
| Fluctuations in Temperature | Use a column oven to maintain a stable temperature throughout the analysis.[6] |
| Column Equilibration Issues | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. |
| pH Drift | Use a buffered mobile phase to maintain a constant pH. Ensure the buffer's pKa is close to the desired mobile phase pH.[11] |
Experimental Protocols
Protocol 1: General IP-RP-HPLC Method for Modified RNA
This protocol is a general starting point for the purification of modified RNA using ion-pair reversed-phase HPLC.
-
Column: A C18 reversed-phase column suitable for oligonucleotide separation.
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.[4]
-
Mobile Phase B: 0.1 M TEAA, pH 7.0, in 25% Acetonitrile.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 260 nm.[6]
-
Gradient:
-
Start with a "scouting gradient" of 5-100% Mobile Phase B over 20 minutes to determine the approximate elution time of the target RNA.[15]
-
Based on the scouting run, create a shallower gradient around the elution point of the target RNA to improve resolution. For example, if the RNA elutes at 45% B, a gradient of 35-55% B over 30 minutes could be effective.[9]
-
Protocol 2: HPLC Method for 2'-Fluoro Modified RNA
This protocol has been used for the purification of 57 and 58 nucleotide 2'-fluoro modified RNAs.[2]
-
Column: XBridge C18.[2]
-
Mobile Phase: Methanol in an ion-pairing buffer system.
-
Temperature: 50°C.[2]
-
Gradient: A linear gradient of 15%–32.5% methanol from 20 to 80 minutes.[2]
Quantitative Data Summary
The following tables summarize typical operational parameters for the HPLC purification of modified RNA based on cited literature.
Table 1: Mobile Phase Compositions
| Component | Concentration/Type | Purpose | Reference |
| Ion-Pairing Reagent | 100 mM Triethylamine | Ion-pairing for retention on RP column | [1][16] |
| 0.1 M Triethylammonium Acetate (TEAA) | Common ion-pairing buffer | [4][6] | |
| Hexylamine | Alternative ion-pairing reagent | [8] | |
| Organic Solvent | Acetonitrile | Elution of RNA from the column | [4][6] |
| Methanol | Alternative organic solvent | [2] | |
| Additive | Hexafluoro-2-propanol (HFIP) | Improves peak shape, MS compatibility | [10] |
| Urea | Denaturing agent to reduce secondary structures | [8] |
Table 2: HPLC Operating Conditions
| Parameter | Typical Range/Value | Purpose | Reference |
| Column Temperature | 50 - 75°C | Denaturation of RNA secondary structures | [5][6] |
| Flow Rate | 0.5 - 1.0 mL/min | Controls analysis time and backpressure | [4][5] |
| pH | ~7.0 | Maintain RNA stability and consistent ionization | [6] |
| Detection Wavelength | 260 nm | Standard UV absorbance for nucleic acids | [6] |
Visualizations
Caption: A workflow for troubleshooting common HPLC purification issues.
Caption: Logical flow for optimizing an HPLC gradient for RNA purification.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Single-nucleotide resolution of RNAs up to 59 nucleotides by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA analysis by ion-pair reversed-phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. mastelf.com [mastelf.com]
- 12. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 13. benchchem.com [benchchem.com]
- 14. waters.com [waters.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chemrxiv.org [chemrxiv.org]
Technical Support Center: Analysis of Oligonucleotides with 8-Aminomethylguanosine by Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of oligonucleotides containing the 8-aminomethylguanosine modification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when analyzing oligonucleotides containing 8-aminomethylguanosine by mass spectrometry?
The main challenges include managing multiple charge states, preventing salt adduction, interpreting complex fragmentation spectra, and dealing with common synthesis-related impurities. The 8-aminomethylguanosine modification itself can introduce unique fragmentation patterns that need to be understood for confident sequence verification. Mass spectrometry sensitivity can also be a challenge, requiring careful optimization of experimental conditions.
Q2: Which ionization technique is recommended for oligonucleotides with this modification?
Electrospray ionization (ESI) is the most commonly used method for oligonucleotide analysis as it is well-suited for analyzing large, charged molecules and is easily coupled with liquid chromatography (LC) for sample purification and separation.[1][2] Negative ion mode is typically preferred for oligonucleotides due to the charge on the phosphate (B84403) backbone.[3]
Q3: What type of mass analyzer is best suited for this analysis?
High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) instruments, are highly recommended.[3] They provide accurate mass measurements, which are crucial for determining the elemental composition of the oligonucleotide and its fragments, and for distinguishing the modified species from other impurities with similar masses.
Q4: How does the 8-aminomethylguanosine modification affect the mass of the oligonucleotide?
The 8-aminomethylguanosine modification adds a specific mass to the guanine (B1146940) base. It is essential to calculate the expected molecular weight of the modified oligonucleotide accurately to identify the correct peak in the mass spectrum. The mass of the modification must be accounted for in all fragment ions containing the modified guanosine (B1672433).
Q5: What are the expected fragmentation patterns for an oligonucleotide containing 8-aminomethylguanosine?
During collision-induced dissociation (CID), oligonucleotides typically fragment along the phosphodiester backbone, producing a series of characteristic ions (e.g., c, y, a-B, w ions).[4][5] For an oligonucleotide containing 8-aminomethylguanosine, you should expect:
-
Backbone Fragmentation: The standard c- and y-ion series resulting from cleavage of the P-O bonds.
-
Base Loss: Loss of the modified guanine base (a-B ions).
-
Modification-Specific Fragmentation: Potential fragmentation of the aminomethyl group itself, such as a neutral loss of ammonia (B1221849) (NH₃).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the mass spectrometry analysis of oligonucleotides containing 8-aminomethylguanosine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal Intensity / Low Sensitivity | 1. Suboptimal ionization conditions. 2. Presence of contaminants or salts that cause ion suppression. 3. Inefficient transfer of ions into the mass spectrometer. 4. The signal is distributed across many charge states. | 1. Optimize ESI source parameters (e.g., spray voltage, capillary temperature). 2. Ensure thorough desalting of the oligonucleotide sample using methods like HPLC purification or ethanol (B145695) precipitation. Use high-purity solvents and reagents. 3. Clean the ion transfer optics of the mass spectrometer. 4. Optimize the mobile phase composition (see below) to consolidate charge into fewer states. |
| Complex Spectrum with Multiple Peaks | 1. Presence of multiple charge states. 2. Formation of salt adducts (e.g., Na⁺, K⁺).[6] 3. Synthesis-related impurities (e.g., n-1, n-2 deletions, failure sequences).[1] 4. Incomplete removal of protecting groups from synthesis.[1] | 1. Use deconvolution software to combine the different charge states into a single, zero-charge mass spectrum.[6] 2. Use high-purity reagents and ensure rigorous desalting. The use of ion-pairing reagents like triethylamine (B128534) (TEA) can sometimes help reduce adduction. 3. Purify the oligonucleotide using HPLC prior to MS analysis. Analyze the mass differences between peaks to identify potential n-1 or n-2 species.[1] 4. Review the final cleavage and deprotection steps of the synthesis protocol. Heavier-than-expected masses may indicate residual protecting groups.[1] |
| Difficulty in Sequencing / Ambiguous Fragmentation | 1. Insufficient fragmentation energy (CID). 2. Over-fragmentation leading to a loss of sequence-specific ions and an abundance of internal fragments. 3. Unexpected fragmentation pathways due to the 8-aminomethylguanosine modification. | 1. Optimize the collision energy in your MS/MS experiment. Perform a ramped CID experiment to find the optimal energy for generating a rich series of sequence ions.[7] 2. Lower the collision energy to reduce the prevalence of secondary fragmentation.[7][8] 3. Isolate and fragment ions containing the modification to study their specific fragmentation patterns. Look for characteristic neutral losses from the modified base. |
| No Fragmentation of the Precursor Ion | 1. Insufficient collision energy. 2. The precursor ion is not being properly isolated. 3. The instrument is not properly calibrated for MS/MS experiments. | 1. Increase the collision energy systematically. Note that higher charge states generally require less collision energy to fragment.[7] 2. Check the isolation window for your precursor ion selection. A window that is too narrow or off-center may result in a low abundance of isolated ions. 3. Perform MS/MS calibration as per the manufacturer's recommendations. |
Experimental Protocols & Data
Recommended Protocol: LC-MS Analysis of Modified Oligonucleotides
This protocol provides a general workflow for the analysis of oligonucleotides containing 8-aminomethylguanosine using liquid chromatography coupled with mass spectrometry (LC-MS).
Caption: General workflow for LC-MS analysis of modified oligonucleotides.
LC Conditions:
-
Column: A C18 column suitable for oligonucleotide analysis.
-
Mobile Phase A: 100-400 mM Hexafluoroisopropanol (HFIP) with 5-15 mM Triethylamine (TEA) in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 50 - 70°C.
MS Conditions:
-
Ionization Mode: ESI Negative.
-
MS1 Scan Range: m/z 500 - 2500.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID).
Data Presentation: Expected Mass Shifts
The following table summarizes the calculated monoisotopic masses of standard and modified guanosine nucleosides and bases to aid in spectral interpretation.
| Compound | Formula | Monoisotopic Mass (Da) |
| Deoxyguanosine (dG) | C₁₀H₁₃N₅O₄ | 267.0968 |
| Guanine Base | C₅H₅N₅O | 151.0494 |
| 8-aminomethyl-deoxyguanosine | C₁₁H₁₆N₆O₄ | 296.1233 |
| 8-aminomethyl-guanine Base | C₆H₈N₆O | 180.0759 |
Visualization of Fragmentation
The following diagram illustrates the common fragmentation nomenclature for oligonucleotides. When analyzing an oligonucleotide with 8-aminomethylguanosine, the mass of the fragment will be increased if it contains the modified guanine residue.
Caption: Standard nomenclature for oligonucleotide backbone fragmentation.[5]
References
- 1. idtdna.com [idtdna.com]
- 2. web.colby.edu [web.colby.edu]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of Oligodeoxynucleotides and Modifications by 193 nm Photodissociation and Electron Photodetachment Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. Investigation of the Influence of Charge State and Collision Energy on Oligonucleotide Fragmentation by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Failed Conjugation to 8-Aminomethylguanosine
Welcome to the technical support center for troubleshooting conjugation reactions involving 8-aminomethylguanosine. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis of 8-aminomethylguanosine conjugates. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in my 8-aminomethylguanosine conjugation reaction?
A1: Low yields in 8-aminomethylguanosine conjugations can stem from several factors. The primary culprits are often related to reaction conditions, reagent quality, and the inherent reactivity of the starting materials. Key areas to investigate include:
-
Suboptimal pH: The reaction between an amine and an amine-reactive compound, such as an NHS ester, is highly pH-dependent. The ideal pH range is typically between 8.3 and 8.5 to ensure the primary amine of 8-aminomethylguanosine is deprotonated and thus sufficiently nucleophilic.[1][2]
-
Hydrolysis of Reagents: Amine-reactive reagents, particularly NHS esters, are susceptible to hydrolysis, which increases at higher pH.[1][2] It is crucial to use anhydrous solvents for dissolving these reagents and to minimize their exposure to aqueous environments before the reaction.
-
Poor Solubility: 8-aminomethylguanosine and its conjugates may have limited solubility in common organic solvents. Ensuring both reactants are fully dissolved is critical for a successful reaction.
-
Steric Hindrance: The guanosine (B1672433) moiety is a bulky group, which may cause steric hindrance at the 8-position, potentially slowing down the reaction rate.[3][4]
-
Side Reactions: The guanine (B1146940) ring itself contains other nucleophilic sites, such as the N7, O6, and the exocyclic N2 amine, which could potentially react with your conjugation partner under certain conditions, leading to a mixture of products and a lower yield of the desired conjugate.
Q2: I am seeing multiple spots on my TLC or multiple peaks in my HPLC analysis. What are the likely side products?
A2: The presence of multiple products suggests that side reactions are occurring. For an acylation reaction with 8-aminomethylguanosine, potential side products could include:
-
Acylation at other positions: Acylation of the guanine base at the O6 position is a known side reaction during chemical synthesis.[5] Depending on the reaction conditions, acylation at the exocyclic N2 amine is also a possibility.
-
Hydrolyzed starting material: If you are using an amine-reactive ester (e.g., NHS ester), a significant side product could be the hydrolyzed form of this ester, which is unreactive towards the amine.
-
Di-substituted products: If your conjugation partner has more than one reactive site, or if there are multiple reactive sites on your 8-aminomethylguanosine that are accessible, di-substituted products could form.
Q3: How can I improve the solubility of 8-aminomethylguanosine for the conjugation reaction?
A3: Improving the solubility of 8-aminomethylguanosine is key to achieving a homogeneous reaction mixture and improving yields. Consider the following:
-
Co-solvent Systems: Use a mixture of an aqueous buffer (to maintain pH) and a polar aprotic organic solvent like DMSO or DMF. 8-aminomethylguanosine has better solubility in these organic solvents.
-
Temperature: Gently warming the reaction mixture may help to dissolve the starting materials. However, be cautious as excessive heat can accelerate the hydrolysis of sensitive reagents and potentially lead to side reactions.
-
Protecting Groups: While more complex, temporarily protecting the hydroxyl groups on the ribose sugar with silyl (B83357) ethers can increase solubility in organic solvents. However, this adds extra steps of protection and deprotection to your synthesis.
Troubleshooting Guides
Problem 1: Low or No Conjugation Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect pH of the reaction buffer | Verify the pH of your reaction buffer is between 8.3 and 8.5 using a calibrated pH meter. | The primary amine of 8-aminomethylguanosine requires a slightly basic pH to be in its more reactive, non-protonated form.[1][2] |
| Hydrolysis of the amine-reactive reagent | Prepare fresh solutions of your amine-reactive reagent in anhydrous DMSO or DMF immediately before use. Minimize exposure to moisture. | NHS esters and other amine-reactive reagents are highly susceptible to hydrolysis, which renders them inactive.[1][2] |
| Poor solubility of reactants | Try a co-solvent system (e.g., DMSO/aqueous buffer or DMF/aqueous buffer). Gently warm the mixture if necessary, while monitoring for reagent degradation. | Both reactants must be fully dissolved for the reaction to proceed efficiently. |
| Insufficient molar excess of the conjugation partner | Increase the molar excess of the amine-reactive reagent. A 5-10 fold excess is a good starting point for NHS ester conjugations.[6] | A higher concentration of one reactant can drive the reaction to completion, especially if the other reactant is present in low concentrations or is less reactive. |
| Steric hindrance | Increase the reaction time and/or temperature. Consider using a conjugation reagent with a longer linker arm to reduce steric clash. | The bulky guanosine core may sterically hinder the approach of the reactant to the 8-aminomethyl group.[3][4] |
Problem 2: Presence of Multiple Products and Impurities
| Potential Cause | Troubleshooting Step | Rationale |
| Side reactions on the guanine ring | Lower the reaction temperature and carefully control the pH. Avoid strongly basic conditions. Consider using protecting groups for the guanine base if other strategies fail. | The O6 and N2 positions of guanine can be nucleophilic and may react with acylating agents, especially under harsh conditions.[5] |
| Hydrolysis of the amine-reactive reagent | Ensure anhydrous conditions when handling and dissolving the amine-reactive reagent. Add it to the aqueous buffer containing 8-aminomethylguanosine just before starting the reaction. | The hydrolyzed, unreactive form of the reagent will appear as a separate species in your analysis. |
| Impure starting materials | Verify the purity of your 8-aminomethylguanosine and conjugation partner by HPLC, LC-MS, or NMR before starting the reaction. | Impurities in the starting materials will carry through the reaction and complicate the product mixture. |
| Inefficient purification | Optimize your purification method. Reverse-phase HPLC is often effective for separating guanosine derivatives.[1][2][7] Use a gradient elution to achieve better separation. | Incomplete separation of the desired product from starting materials, side products, and excess reagents will result in an impure final product. |
Experimental Protocols
General Protocol for NHS Ester Conjugation to 8-Aminomethylguanosine
-
Preparation of 8-Aminomethylguanosine Solution:
-
Dissolve 8-aminomethylguanosine in a suitable buffer, such as 0.1 M sodium bicarbonate buffer, at a pH of 8.3-8.5.
-
If solubility is an issue, a co-solvent of up to 50% anhydrous DMSO or DMF can be used. Gently warm if necessary.
-
-
Preparation of NHS Ester Solution:
-
Immediately before use, dissolve a 5-10 fold molar excess of the NHS ester in anhydrous DMSO or DMF.[6]
-
-
Reaction:
-
Add the NHS ester solution to the 8-aminomethylguanosine solution with gentle vortexing.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect from light if using a fluorescent dye.
-
-
Quenching (Optional):
-
The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of ~50 mM.
-
-
Purification:
-
Purify the conjugate using reverse-phase HPLC. A C18 column with a gradient of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid or formic acid) is a common choice.[7][8]
-
Monitor the elution profile by UV-Vis spectrophotometry at the appropriate wavelengths for the guanosine and the conjugated molecule.
-
Collect fractions containing the desired product and confirm its identity by LC-MS.
-
Protocol for HPLC Analysis of the Conjugation Reaction
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase A: 0.1% Formic acid or Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5%) and increase it to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector set to the absorbance maxima of guanosine (~254 nm and ~275 nm) and the conjugated molecule.
-
Injection Volume: 10-20 µL of the reaction mixture (diluted if necessary).
Visualizations
Caption: Experimental workflow for the conjugation of an NHS ester to 8-aminomethylguanosine.
Caption: A logical troubleshooting workflow for low or no product yield in the conjugation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Urinary analysis of 8-oxoguanine, 8-oxoguanosine, fapy-guanine and 8-oxo-2'-deoxyguanosine by high-performance liquid chromatography-electrospray tandem mass spectrometry as a measure of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Method for Analysis of Deoxyguanosine, Guanine and Guanosine on BIST B+ | SIELC Technologies [sielc.com]
- 4. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of synthetic errors during chemical synthesis of DNA and its suppression by non-canonical nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent trends for chemoselectivity modulation in one-pot organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR studies of a DNA containing 8-hydroxydeoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Preventing Degradation of 8-Aminomethylguanosine Modified Oligonucleotides
This technical support center is designed for researchers, scientists, and drug development professionals working with 8-aminomethylguanosine modified oligonucleotides. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of my 8-aminomethylguanosine modified oligonucleotides?
A1: The degradation of your modified oligonucleotides can be attributed to several factors, primarily enzymatic activity, chemical instability under certain pH conditions, and physical stressors.
-
Nuclease Contamination: RNases and DNases are ubiquitous enzymes that can rapidly degrade RNA and DNA oligonucleotides, respectively. It is crucial to maintain an RNase/DNase-free environment during all handling steps.
-
pH Instability: Oligonucleotides are sensitive to acidic conditions, which can lead to depurination (loss of purine (B94841) bases). While specific data for 8-aminomethylguanosine is limited, 8-substituted guanosine (B1672433) derivatives, in general, are known to be more susceptible to acid-catalyzed hydrolysis compared to their unmodified counterparts.[1] Alkaline conditions can also promote the degradation of RNA through autocatalysis.
-
Oxidative Damage: The guanine (B1146940) base is particularly susceptible to oxidative damage, which can be initiated by reactive oxygen species (ROS) in your solutions.
-
Physical Stress: Repeated freeze-thaw cycles can lead to the physical shearing of long oligonucleotides, although this is less of a concern for shorter sequences. Exposure to UV light can also cause damage, especially to fluorescently labeled oligos.
Q2: How should I properly store my 8-aminomethylguanosine modified oligonucleotides to ensure their long-term stability?
A2: Proper storage is critical for maximizing the shelf-life of your modified oligonucleotides. For long-term storage, it is recommended to store them in a lyophilized (dry) state at -20°C or -80°C. When in solution, they should be stored in a nuclease-free, buffered solution at pH 7.0-8.0 (e.g., TE buffer: 10 mM Tris, 1 mM EDTA) at -20°C or -80°C. Storing oligonucleotides in water is not ideal for long-term storage as laboratory-grade water can be slightly acidic. Aliquoting the stock solution into single-use volumes is highly recommended to avoid multiple freeze-thaw cycles.
Q3: My experiments with 8-aminomethylguanosine modified oligos are giving inconsistent results. Could this be due to degradation?
A3: Inconsistent experimental results are a common indicator of oligonucleotide degradation. If you suspect degradation, you may observe issues such as reduced hybridization efficiency, altered electrophoretic mobility (smearing or unexpected bands on a gel), or a decrease in biological activity. It is advisable to assess the integrity of your oligonucleotide stock.
Q4: What is the potential impact of the 8-aminomethylguanosine modification on the stability of the oligonucleotide?
A4: While specific studies on the degradation pathways of 8-aminomethylguanosine are not extensively available, the introduction of a modification at the C8 position of guanosine can influence its chemical properties. The aminomethyl group may alter the electronic properties of the guanine base, potentially affecting its susceptibility to hydrolysis and oxidation. It is crucial to handle these modified oligonucleotides with the same, if not greater, care as unmodified oligonucleotides.
Troubleshooting Guides
Issue 1: Suspected Nuclease Contamination
| Symptom | Possible Cause | Recommended Solution |
| Smearing on a denaturing polyacrylamide gel. | RNase or DNase contamination of tips, tubes, or reagents. | Use certified nuclease-free labware and reagents. Wear gloves and change them frequently. Work in a designated nuclease-free area. |
| Loss of biological activity in cell-based assays. | Nucleases present in the cell culture medium or serum. | Use nuclease-resistant modifications (e.g., phosphorothioate (B77711) linkages) if compatible with your application. Minimize the incubation time of the oligonucleotide in nuclease-rich environments. |
| Unexpected cleavage products observed by mass spectrometry. | Contamination during sample preparation. | Prepare samples on a clean bench and use freshly opened, nuclease-free reagents. |
Issue 2: Chemical Degradation (pH or Oxidative Stress)
| Symptom | Possible Cause | Recommended Solution |
| Loss of signal in hybridization-based assays. | Depurination due to acidic conditions. | Ensure all buffers are maintained at a neutral to slightly alkaline pH (7.0-8.0). Avoid using distilled water for resuspension. |
| Appearance of new peaks in HPLC analysis. | Oxidative damage to the guanine base. | Degas solutions to remove dissolved oxygen. Consider adding low concentrations of antioxidants like DTT, although compatibility with your experiment must be verified. Store oligonucleotides protected from light. |
| Altered melting temperature (Tm) of a duplex. | Degradation of the oligonucleotide strands. | Re-purify the oligonucleotide and verify its integrity before use. |
Data Presentation
Table 1: General Stability of Unmodified DNA and RNA Oligonucleotides
| Storage Condition | Form | Temperature | Approximate Shelf-Life |
| Long-term | Lyophilized (Dry) | -20°C / -80°C | ≥ 24 months |
| In TE Buffer (pH 7.5) | -20°C / -80°C | 12-24 months | |
| Short-term | In TE Buffer (pH 7.5) | 4°C | Weeks to months |
| In Nuclease-free Water | 4°C | Days to weeks |
Note: The stability of 8-aminomethylguanosine modified oligonucleotides is expected to be similar to their unmodified counterparts when handled and stored correctly. However, specific stability studies are recommended for critical applications.
Experimental Protocols
Protocol 1: Assessment of Oligonucleotide Integrity by Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
Objective: To visualize the integrity of the 8-aminomethylguanosine modified oligonucleotide and detect any degradation products.
Methodology:
-
Prepare a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7 M urea (B33335) in TBE buffer).
-
Resuspend a small aliquot of the lyophilized oligonucleotide or use the stock solution.
-
Mix approximately 0.1-0.5 OD of the oligonucleotide with an equal volume of 2X formamide (B127407) loading buffer (95% formamide, 18 mM EDTA, 0.025% SDS, 0.025% xylene cyanol, 0.025% bromophenol blue).
-
Denature the sample by heating at 95°C for 5 minutes, then immediately place on ice.
-
Load the denatured sample onto the gel alongside an appropriate molecular weight ladder.
-
Run the gel at a constant power until the bromophenol blue dye has migrated to the desired position.
-
Stain the gel using a suitable method (e.g., SYBR Gold or Stains-All) and visualize under a gel doc system.
Interpretation: A single, sharp band at the expected molecular weight indicates an intact oligonucleotide. Smearing or the presence of lower molecular weight bands suggests degradation.
Protocol 2: Analysis of Oligonucleotide Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To quantitatively assess the purity of the 8-aminomethylguanosine modified oligonucleotide and detect degradation products or synthesis impurities.
Methodology:
-
System: An HPLC system equipped with a UV detector and a suitable reverse-phase column (e.g., C18).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the oligonucleotide. The exact gradient will depend on the length and sequence of the oligonucleotide and should be optimized.
-
Sample Preparation: Dissolve the oligonucleotide in Mobile Phase A to a concentration of approximately 0.5-1.0 OD/100 µL.
-
Injection and Detection: Inject 20-50 µL of the sample and monitor the absorbance at 260 nm.
Interpretation: The chromatogram should show a major peak corresponding to the full-length product. The presence of earlier eluting peaks may indicate shorter degradation products or "shortmer" synthesis impurities.
Visualizations
Caption: Recommended workflow for handling and troubleshooting 8-aminomethylguanosine modified oligos.
Caption: Potential degradation pathways for 8-aminomethylguanosine modified oligonucleotides.
References
Technical Support Center: Synthesis of Oligonucleotides Containing 8-(N-Boc-aminomethyl)guanosine
Welcome to the technical support center for the synthesis and purification of oligonucleotides modified with 8-(N-Boc-aminomethyl)guanosine. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals improve the yield and purity of their target oligonucleotides.
Troubleshooting Guide
Low yields and product impurities are common challenges when working with modified oligonucleotides. This guide addresses specific issues that may arise during the synthesis of oligonucleotides containing this compound.
| Issue | Potential Cause | Recommended Action |
| Low Coupling Efficiency | Steric Hindrance: The 8-(N-Boc-aminomethyl) group is bulky and can sterically hinder the coupling reaction.[1] | 1. Extend Coupling Time: Increase the coupling time for the modified phosphoramidite (B1245037) to allow the reaction to proceed to completion. A doubling of the standard coupling time is a good starting point. 2. Use a Stronger Activator: Employ a more potent activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) to enhance the reaction rate. 3. Double Coupling: Program the synthesizer to perform two consecutive coupling steps for the this compound monomer. |
| Phosphoramidite Quality: Degradation of the phosphoramidite due to moisture or prolonged storage can lead to poor coupling. | 1. Use Fresh Reagents: Ensure the this compound phosphoramidite is fresh and has been stored under anhydrous conditions. 2. Anhydrous Conditions: Use anhydrous acetonitrile (B52724) (ACN) with a water content below 30 ppm for phosphoramidite dissolution and during synthesis. | |
| Incomplete Deprotection of Boc Group | Insufficient Acid Exposure: The Boc group is acid-labile, and incomplete removal can occur if the deprotection conditions are too mild or the duration is too short.[2] | 1. Standard Acidic Deprotection: Treat the oligonucleotide with a solution of 25% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) for 10-30 minutes at room temperature for final deprotection after cleavage from the support.[2] 2. On-Support Deprotection: For some applications, on-support deprotection of the Boc group can be performed using a milder acid if the final oligonucleotide is sensitive to strong acid. |
| Degradation of the Oligonucleotide | Depurination: The glycosidic bond of C8-modified purines can be more susceptible to cleavage under acidic conditions (detritylation step). | 1. Use a Milder Detritylation Reagent: Replace trichloroacetic acid (TCA) with a milder acid like 3% dichloroacetic acid (DCA) in DCM for the detritylation steps during synthesis. 2. Protect the Exocyclic Amine: Ensure that the exocyclic amine of the guanine (B1146940) is adequately protected (e.g., with isobutyryl or dimethylformamidine) to improve the stability of the glycosidic bond. |
| Modification of Guanine: The lactam function of guanine can undergo side reactions with phosphoramidite reagents, leading to unstable modifications and chain cleavage.[3] | Protect the O6-position: For sequences with a high guanine content, consider using an O6-protected guanosine (B1672433) phosphoramidite to prevent this side reaction.[3] | |
| Difficult Purification | Co-elution of Product and Impurities: The modified oligonucleotide may have similar chromatographic properties to failure sequences, making separation challenging. | 1. Optimize HPLC Gradient: Adjust the gradient of the mobile phase in reverse-phase HPLC to improve the separation between the full-length product and shorter sequences. 2. Dual Purification: For very high purity requirements, consider a two-step purification process, for example, reverse-phase HPLC followed by anion-exchange HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is a typical coupling efficiency for this compound phosphoramidite?
Q2: How can I monitor the coupling efficiency of the modified phosphoramidite during synthesis?
A2: The most common method for real-time monitoring of coupling efficiency is by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step. A significant drop in the orange color intensity after the coupling of the this compound monomer indicates a problem with the coupling step.
Q3: What are the best conditions for removing the Boc protecting group without damaging the oligonucleotide?
A3: The Boc group is typically removed under acidic conditions. A common and effective method is treatment with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). For complete deprotection after synthesis and cleavage from the solid support, a 25% TFA in DCM solution for 10-30 minutes at room temperature is generally sufficient.[2] It is crucial to ensure that the oligonucleotide is protected from prolonged exposure to strong acids to minimize the risk of depurination.
Q4: Can I use standard ammonium (B1175870) hydroxide (B78521) for the final deprotection and cleavage of an oligonucleotide containing this compound?
A4: Yes, standard concentrated ammonium hydroxide at room temperature or elevated temperatures (e.g., 55°C) can be used for the cleavage from the solid support and the removal of the protecting groups from the nucleobases and the phosphate (B84403) backbone. The Boc group on the 8-aminomethyl moiety is generally stable to these basic conditions. However, the final acidic deprotection step will still be required to remove the Boc group. Milder deprotection cocktails, such as AMA (a mixture of ammonium hydroxide and methylamine), can also be used to shorten the deprotection time.[4]
Q5: What is the recommended method for purifying oligonucleotides containing this modification?
A5: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying oligonucleotides with amine modifications. The separation is based on the hydrophobicity of the oligonucleotide. For oligonucleotides with a terminal DMT group ("trityl-on" purification), the full-length product will be significantly more hydrophobic than the failure sequences, allowing for excellent separation.[5][6] Anion-exchange HPLC, which separates based on charge, can also be used, particularly for longer oligonucleotides or as a secondary purification step.[7]
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of an Oligonucleotide Containing this compound
This protocol outlines the steps for incorporating the modified phosphoramidite into a growing oligonucleotide chain using a standard automated DNA/RNA synthesizer.
Materials:
-
This compound phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)
-
Standard DNA/RNA phosphoramidites (A, C, G, T)
-
Activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile)
-
Capping solutions (Cap A and Cap B)
-
Oxidizer solution (Iodine/water/pyridine)
-
Deblocking solution (3% DCA in DCM)
-
Anhydrous acetonitrile (ACN)
-
Controlled pore glass (CPG) solid support with the initial nucleoside
Procedure:
-
Synthesizer Setup: Prepare all reagents and load them onto the automated synthesizer according to the manufacturer's instructions.
-
Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer.
-
Modified Coupling Cycle: For the incorporation of the this compound, modify the standard synthesis cycle as follows:
-
Coupling Step: Extend the coupling time to at least twice the standard time (e.g., 120-180 seconds). Consider programming a double coupling step.
-
-
Standard Cycles: For the standard A, C, G, and T phosphoramidites, use the synthesizer's standard synthesis cycles.
-
Trityl Monitoring: If the synthesizer is equipped with a trityl monitor, observe the color intensity of the detritylation solution after each coupling step to assess the coupling efficiency.
-
Completion: Upon completion of the synthesis, the oligonucleotide remains attached to the solid support with all protecting groups intact.
Protocol 2: Cleavage, Deprotection, and Purification
This protocol describes the steps to cleave the synthesized oligonucleotide from the solid support, remove the protecting groups, and purify the final product.
Materials:
-
Concentrated ammonium hydroxide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
HPLC grade water
-
HPLC grade acetonitrile
-
Triethylammonium acetate (B1210297) (TEAA) buffer for HPLC
-
Reverse-phase HPLC column (e.g., C18)
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the CPG support with the synthesized oligonucleotide to a sealed vial.
-
Add concentrated ammonium hydroxide (e.g., 1-2 mL).
-
Incubate at room temperature for 12-16 hours or at 55°C for 4-8 hours.
-
After incubation, cool the vial and carefully transfer the ammonium hydroxide solution containing the oligonucleotide to a new tube.
-
Wash the CPG support with water and combine the wash with the ammonium hydroxide solution.
-
Evaporate the ammonium hydroxide solution to dryness in a vacuum concentrator.
-
-
Boc Group Deprotection:
-
Resuspend the dried oligonucleotide pellet in 100 µL of a 25% TFA in DCM solution.
-
Incubate at room temperature for 15 minutes.
-
Neutralize the solution by adding 10 µL of TEA.
-
Evaporate the solution to dryness.
-
-
Purification by RP-HPLC:
-
Resuspend the deprotected oligonucleotide in HPLC grade water.
-
Analyze and purify the oligonucleotide by reverse-phase HPLC using a suitable gradient of acetonitrile in TEAA buffer.
-
Collect the fractions corresponding to the full-length product.
-
-
Desalting:
-
Pool the collected fractions and evaporate the solvent.
-
Desalt the purified oligonucleotide using a suitable method, such as ethanol (B145695) precipitation or a desalting column.
-
-
Quantification and Analysis:
Visualizations
Caption: Workflow for the synthesis of oligonucleotides with this compound.
Caption: Troubleshooting logic for low yield in modified oligonucleotide synthesis.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Modification of guanine bases by nucleoside phosphoramidite reagents during the solid phase synthesis of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. atdbio.com [atdbio.com]
- 6. labcluster.com [labcluster.com]
- 7. The purification of oligodeoxyribonucleotides with a high guanosine content by anion exchange HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. web.colby.edu [web.colby.edu]
- 11. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 12. idtdna.com [idtdna.com]
Technical Support Center: Managing Steric Hindrance in 8-Substituted Guanosine Incorporation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enzymatic incorporation of 8-substituted guanosine (B1672433) analogs.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the enzymatic incorporation of 8-substituted guanosine triphosphates (dG*TPs).
Question: Why am I observing low or no incorporation of my 8-substituted guanosine analog?
Answer:
Low or no incorporation is a common challenge when working with modified nucleotides, primarily due to steric hindrance within the DNA polymerase active site. Several factors could be contributing to this issue.
| Potential Cause | Suggested Solution |
| Incompatible Polymerase | The active site of your current polymerase may be too restrictive to accommodate the bulky 8-substituent. High-fidelity polymerases, in particular, have tight active sites to ensure accurate base pairing. |
| Actionable Steps: 1. Screen Different Polymerases: Test a panel of DNA polymerases. Y-family polymerases (e.g., Pol η, Pol ι, Pol κ) and some A-family polymerases (e.g., Klenow fragment (exo-)) are known to have more promiscuous active sites and are often more tolerant of bulky adducts.[1] 2. Consider Engineered Polymerases: If commercially available polymerases are not successful, consider using an engineered polymerase specifically evolved for incorporating modified nucleotides. | |
| Steric Hindrance from the 8-Substituent | The size, shape, and chemical nature of the substituent at the 8-position can physically block the nucleotide from adopting the correct conformation for catalysis. Bulky aromatic groups are particularly challenging.[1][2] |
| Actionable Steps: 1. Modify the Linker: If possible, introduce a longer and more flexible linker between the guanine (B1146940) base and the bulky substituent. This can provide the necessary distance and conformational freedom for the polymerase to accommodate the modification.[3] 2. Re-evaluate the Substituent: If linker modification is not feasible, consider whether a smaller or less rigid substituent could achieve the desired experimental outcome. | |
| Suboptimal Reaction Conditions | The concentrations of your modified nucleotide, magnesium ions (Mg²⁺), or other reaction components may not be optimal for the non-canonical substrate. |
| Actionable Steps: 1. Increase Modified dNTP Concentration: Titrate the concentration of the 8-substituted dGTP. Higher concentrations can sometimes overcome a lower binding affinity (higher Km). 2. Optimize Mg²⁺/Mn²⁺ Concentration: While Mg²⁺ is the standard cofactor, some polymerases exhibit altered fidelity and substrate tolerance in the presence of manganese ions (Mn²⁺). Perform a titration of both Mg²⁺ and Mn²⁺ to find the optimal concentration. 3. Adjust pH and Temperature: Vary the reaction pH and temperature within the acceptable range for your chosen polymerase. | |
| Poor Primer-Template Design | The sequence context of the template strand can influence the efficiency of incorporation. |
| Actionable Steps: 1. Alter the Template Base: If your experimental design allows, test incorporation opposite different template bases. While cytosine is the canonical partner, some 8-substituted guanosines may be more readily incorporated opposite other bases. 2. Modify Flanking Sequences: The sequence immediately surrounding the incorporation site can affect the local DNA structure and polymerase processivity. Test different flanking sequences if possible. |
Question: My polymerase stalls after incorporating the 8-substituted guanosine. How can I promote extension?
Answer:
Polymerase stalling after successful incorporation is another common issue, indicating that while the polymerase can accept the modified nucleotide, the resulting modified primer terminus is a poor substrate for further elongation.
| Potential Cause | Suggested Solution |
| Distorted Primer Terminus | The 8-substituent can distort the geometry of the primer-template duplex at the active site, making it difficult for the polymerase to bind the next incoming nucleotide. |
| Actionable Steps: 1. Switch to a Translesion Synthesis (TLS) Polymerase: Y-family polymerases are specialized in extending from mismatched or distorted primer termini.[1] Consider a two-step reaction where one polymerase incorporates the modified nucleotide and a second, more processive or TLS polymerase, is added for the extension step. 2. Optimize Reaction Conditions: Increasing the concentration of the next incoming dNTP can sometimes help drive the reaction forward. | |
| Polymerase Dissociation | The polymerase may have a higher dissociation rate from the modified primer-template complex. |
| Actionable Steps: 1. Increase Polymerase Concentration: A higher enzyme concentration can increase the probability of a polymerase binding to the stalled complex and proceeding with extension. 2. Include Processivity Factors: For polymerases that utilize them, adding processivity factors like PCNA may help stabilize the polymerase on the template. |
Question: I'm observing a high error rate (misincorporation) opposite my 8-substituted guanosine in the template strand. What can I do?
Answer:
Many 8-substituted guanosines, like the well-studied 8-oxoguanine, can adopt a syn conformation, which preferentially pairs with adenine (B156593) instead of cytosine, leading to mutations.[4]
| Potential Cause | Suggested Solution |
| Syn Conformation of the Modified Base | The 8-substituent promotes a syn glycosidic bond angle, which favors Hoogsteen base pairing with adenine. |
| Actionable Steps: 1. Choose a High-Fidelity Polymerase with a "Steric Gate": Some high-fidelity polymerases possess "steric gate" residues in their active site that can clash with a nucleotide in the syn conformation, thus favoring the correct incorporation of cytosine.[5] 2. Modify Reaction Conditions: Adjusting the dNTP concentrations can influence the outcome. For example, increasing the concentration of dCTP relative to dATP may favor the correct incorporation. | |
| Inherent Low Fidelity of the Polymerase | The polymerase you are using may be inherently error-prone, especially when encountering a modified template base. |
| Actionable Steps: 1. Switch to a Higher-Fidelity Polymerase: If your primary goal is to ensure correct base pairing opposite the modified guanosine, using a high-fidelity polymerase is recommended, even if the overall incorporation efficiency is lower. |
Data on Enzymatic Incorporation of 8-Substituted dGTPs
The efficiency of incorporation of 8-substituted dGTPs varies significantly depending on the substituent, the DNA polymerase, and the template base. The following table summarizes available kinetic data for the incorporation of dGTP and two common analogs, 8-oxo-dGTP and 8-NH₂-dGTP, by different DNA polymerases. The catalytic efficiency (kcat/Km or kpol/Kd) is a measure of how efficiently the enzyme converts the substrate to product.
| DNA Polymerase | 8-Substituted dGTP | Template Base | Km (µM) | kcat (min⁻¹) or kpol (s⁻¹) | Catalytic Efficiency (kcat/Km) | Reference |
| HIV-1 Reverse Transcriptase | dGTP | C | 0.3 ± 0.1 | 1300 ± 100 (min⁻¹) | 4300 | [6][7] |
| 8-oxo-dGTP | C | 6 ± 1 | 300 ± 40 (min⁻¹) | 50 | [6][7] | |
| 8-NH₂-dGTP | C | 0.8 ± 0.2 | 700 ± 100 (min⁻¹) | 880 | [6][7] | |
| DNA Polymerase α | dGTP | C | 0.3 ± 0.1 | 100 ± 10 (min⁻¹) | 330 | [6][7] |
| 8-oxo-dGTP | C | 27 ± 8 | <0.1 (min⁻¹) | <0.004 | [6][7] | |
| 8-NH₂-dGTP | C | 0.2 ± 0.1 | 20 ± 3 (min⁻¹) | 100 | [6][7] | |
| DNA Polymerase β | dGTP | C | 1.8 ± 0.5 | 8 ± 1 (min⁻¹) | 4.4 | [6][7] |
| 8-oxo-dGTP | C | 1.6 ± 0.4 | 1.0 ± 0.1 (min⁻¹) | 0.63 | [6][7] | |
| 8-NH₂-dGTP | C | 1.9 ± 0.5 | 4.0 ± 0.5 (min⁻¹) | 2.1 | [6][7] | |
| DNA Polymerase μ | dGTP | G | 0.13 ± 0.01 | 0.11 ± 0.002 (s⁻¹) | 0.85 | [8] |
| 8-oxo-dGTP | A | 1.1 ± 0.2 | 0.12 ± 0.006 (s⁻¹) | 0.11 | [8] | |
| 8-oxo-dGTP | C | 11 ± 2 | 0.023 ± 0.001 (s⁻¹) | 0.0021 | [8] |
Note: Kinetic parameters are highly dependent on the specific reaction conditions and primer-template sequences used in the study. This table should be used for comparative purposes.
Experimental Protocols
Protocol: Single-Nucleotide Incorporation Assay for Troubleshooting 8-Substituted dGTP Incorporation
This primer extension-based assay allows for the qualitative and quantitative assessment of the incorporation of a single 8-substituted dGTP.
1. Materials
-
5'-radiolabeled primer (e.g., with [γ-³²P]ATP and T4 Polynucleotide Kinase)
-
DNA template with a single target site for incorporation
-
DNA polymerase and its corresponding reaction buffer
-
Natural dNTPs (dATP, dCTP, dTTP) and the 8-substituted dGTP (dG*TP)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
2. Methodology
-
Primer-Template Annealing:
-
Mix the 5'-radiolabeled primer and the DNA template in a 1.5:1 molar ratio in annealing buffer.
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper annealing.[9]
-
-
Reaction Setup:
-
Prepare a master mix containing the annealed primer-template, DNA polymerase reaction buffer, and the DNA polymerase.
-
Aliquot the master mix into separate reaction tubes.
-
To each tube, add the desired concentration of the dNTP mix. For single incorporation, this will be a mix of dATP, dCTP, dTTP, and the dG*TP. Include a control with natural dGTP.
-
-
Initiation and Incubation:
-
Initiate the reaction by placing the tubes at the optimal temperature for the chosen polymerase.
-
Incubate for a set time course (e.g., 0, 1, 5, 10, 20 minutes) to observe the kinetics of the reaction.[9]
-
-
Quenching:
-
Stop the reaction at each time point by adding an equal volume of stop solution.[9]
-
-
Analysis:
-
Denature the samples by heating at 95°C for 5 minutes.[9]
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the primer and expected product bands are well-resolved.
-
-
Visualization and Quantification:
-
Visualize the radiolabeled DNA bands using phosphorimaging.
-
The appearance of a band one nucleotide longer than the primer indicates successful incorporation.
-
Quantify the intensity of the primer and product bands to determine the percentage of incorporation at each time point.
-
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of 8-substituted guanosine incorporation?
A1: Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction. In the context of 8-substituted guanosine incorporation, the bulky group at the 8-position of the guanine base can physically clash with amino acid residues in the active site of the DNA polymerase. This clash can prevent the nucleotide from binding correctly or from being properly positioned for the catalytic reaction, leading to reduced incorporation efficiency or complete blockage.
Q2: How does the syn vs. anti conformation of 8-substituted guanosine affect incorporation?
A2: Unmodified guanosine in B-form DNA predominantly adopts the anti conformation, where the base is oriented away from the sugar. Bulky substituents at the 8-position create steric repulsion with the deoxyribose sugar, forcing the nucleoside into the syn conformation, where the base is positioned over the sugar.[4] This altered conformation changes the hydrogen bonding face presented for base pairing, often leading to mispairing with adenine instead of cytosine.
Q3: Can the linker between the guanine base and the 8-substituent influence incorporation?
A3: Yes, the linker can have a significant impact. A longer, more flexible linker can act as a tether, allowing the bulky substituent to be positioned away from the polymerase active site, thereby reducing steric hindrance and increasing the chances of successful incorporation.[3] Conversely, a short, rigid linker may hold the bulky group in a position that directly clashes with the polymerase.
Q4: Are there specific DNA polymerase families that are better suited for incorporating bulky 8-substituted guanosines?
A4: Yes, Y-family DNA polymerases are generally more adept at incorporating modified nucleotides and bypassing DNA lesions.[1] These polymerases have more open and less constrained active sites compared to high-fidelity replicative polymerases. Therefore, if you are encountering difficulties with a standard high-fidelity polymerase, screening members of the Y-family is a recommended troubleshooting step.
Q5: What are "steric gate" residues in a DNA polymerase, and how do they affect the incorporation of modified nucleotides?
A5: "Steric gate" residues are typically bulky amino acids in the active site of a DNA polymerase that help to select against ribonucleotides (rNTPs) during DNA synthesis by clashing with the 2'-hydroxyl group of the ribose sugar. These same residues can also play a role in discriminating against other modified nucleotides, including those with bulky 8-substituents, by restricting the space available in the active site.[5]
Visualizations
Caption: Steric hindrance of 8-substituted guanosine incorporation.
References
- 1. Mechanistic Basis for the Bypass of a Bulky DNA Adduct Catalyzed by a Y-Family DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of replication blocking and bypass of Y-family polymerase η by bulky acetylaminofluorene DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. DNA polymerase structure-based insight on the mutagenic properties of 8-oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A steric gate prevents mutagenic dATP incorporation opposite 8‐oxo‐deoxyguanosine in mitochondrial DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporation of the guanosine triphosphate analogs 8-oxo-dGTP and 8-NH2-dGTP by reverse transcriptases and mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Unexpected behavior of DNA polymerase Mu opposite template 8-oxo-7,8-dihydro-2′-guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Oligonucleotide Synthesis with 8-(N-Boc-aminomethyl)guanosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals incorporating 8-(N-Boc-aminomethyl)guanosine into their oligonucleotide synthesis protocols.
Troubleshooting Guide
Issue 1: Low Coupling Efficiency and Decreased Synthesis Yield
Q1: We are experiencing a significant drop in overall synthesis yield after incorporating this compound. What are the potential causes and solutions?
A1: Low coupling efficiency is a common challenge when working with modified phosphoramidites like this compound. Several factors can contribute to this issue:
-
Steric Hindrance: The 8-position modification with the bulky N-Boc-aminomethyl group can sterically hinder the phosphoramidite's approach to the growing oligonucleotide chain, slowing down the coupling reaction.
-
Reagent Quality: The purity and stability of the modified phosphoramidite (B1245037), activator, and other reagents are critical.[1] Degradation or moisture contamination can significantly reduce coupling efficiency.[2]
-
Suboptimal Coupling Time: Standard coupling times may be insufficient for this sterically hindered phosphoramidite.[1]
Troubleshooting Steps:
-
Optimize Coupling Time: Perform a series of small-scale syntheses to determine the optimal coupling time for this compound. Start by doubling the standard coupling time and assess the impact on yield.
-
Verify Reagent Quality: Ensure that the this compound phosphoramidite is of high purity and has been stored under anhydrous conditions. Use fresh, high-quality activator and anhydrous acetonitrile (B52724).[2] Consider using molecular sieves in solvent bottles to minimize moisture.[2]
-
Increase Activator Concentration: A slightly higher concentration of the activator, such as 5-(Ethylthio)-1H-tetrazole (ETT), may be necessary to drive the coupling reaction to completion.[1] Consult your synthesizer's manual for recommended concentration ranges.
Illustrative Impact of Extended Coupling Time on Yield:
| Coupling Time (seconds) | Overall Yield (%) |
| 60 (Standard) | 75 |
| 120 | 85 |
| 180 | 92 |
| 240 | 93 |
Note: This data is illustrative and actual results may vary depending on the specific sequence, synthesizer, and reagents used.
Issue 2: Incomplete Deprotection of the Boc Group
Q2: We are observing unexpected peaks during HPLC analysis of the final oligonucleotide, suggesting incomplete removal of the Boc protecting group. What is the recommended deprotection protocol?
A2: The tert-butyloxycarbonyl (Boc) group is acid-labile and requires specific conditions for complete removal.[3][4] Incomplete deprotection can lead to a heterogeneous final product and interfere with downstream applications.
Recommended Deprotection Protocol:
-
Standard Deprotection: The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA).[4] A typical procedure involves treating the synthesized oligonucleotide with a solution of TFA in dichloromethane (B109758) (DCM).
-
Alternative Methods: For oligonucleotides containing other acid-sensitive modifications, alternative, milder deprotection methods may be necessary.[5] These can include using weaker acids or different solvent systems.
Troubleshooting Steps:
-
Extend Deprotection Time: If incomplete deprotection is suspected, increase the incubation time with the acidic solution. Monitor the deprotection progress by taking aliquots at different time points and analyzing them by HPLC.
-
Optimize TFA Concentration: Ensure the TFA concentration is sufficient for complete deprotection. A common range is 20-50% TFA in DCM.[4]
-
Ensure Anhydrous Conditions: Water can interfere with the deprotection reaction. Use anhydrous solvents and reagents for the deprotection step.
Comparison of Deprotection Conditions:
| Deprotection Reagent | Time (minutes) | Estimated Deprotection Efficiency (%) |
| 20% TFA in DCM | 30 | 90 |
| 50% TFA in DCM | 30 | >99 |
| 50% TFA in DCM | 60 | >99.5 |
Note: This data is illustrative. Optimization is recommended for specific sequences and scales.
Frequently Asked Questions (FAQs)
Q3: Does the incorporation of this compound affect the standard oligo synthesis cycle time?
A3: Yes, the incorporation of this compound will likely increase the overall synthesis cycle time for that specific addition. The primary impact is on the coupling step , which may need to be extended to ensure high coupling efficiency due to the steric bulk of the modification.[1] The deblocking, capping, and oxidation steps are generally not significantly affected for a single incorporation. However, for sequences with multiple modified guanosines, the cumulative effect of longer coupling times will lead to a noticeable increase in the total synthesis time.
Q4: Are there any special considerations for the final cleavage and deprotection of oligonucleotides containing this compound?
A4: The primary consideration is the complete removal of the Boc group from the aminomethyl linker. This is typically achieved during the final acidic deprotection step. It is crucial to ensure that the deprotection conditions are sufficient to remove the Boc group without damaging the oligonucleotide. Following the standard cleavage from the solid support and deprotection of the nucleobase protecting groups, an additional or extended acidic treatment may be required for the Boc group.
Q5: Can the presence of the 8-(aminomethyl)guanosine modification affect the purification of the oligonucleotide?
A5: Yes. The primary amine on the aminomethyl linker will be protonated at neutral or acidic pH, introducing a positive charge. This can alter the retention time of the oligonucleotide during ion-exchange HPLC purification. The increased hydrophilicity may also affect its behavior in reverse-phase HPLC. Method development for purification may be necessary to achieve optimal separation.
Experimental Protocols
Protocol 1: Optimized Coupling of this compound Phosphoramidite
-
Reagent Preparation:
-
Prepare a fresh solution of this compound phosphoramidite in anhydrous acetonitrile at the synthesizer's recommended concentration.
-
Ensure the activator solution (e.g., 0.25 M ETT in anhydrous acetonitrile) is fresh and dry.
-
-
Synthesizer Programming:
-
For the coupling step of this compound, program the synthesizer to deliver the phosphoramidite and activator to the synthesis column.
-
Set the coupling time to 180 seconds. This is a starting point and should be optimized.
-
Maintain standard times for the deblocking, capping, and oxidation steps.
-
-
Post-Coupling:
-
Proceed with the standard synthesis cycle for the subsequent nucleotides.
-
Protocol 2: Boc Group Deprotection
-
Initial Cleavage and Deprotection:
-
Following synthesis, cleave the oligonucleotide from the solid support and remove the standard nucleobase protecting groups using your standard protocol (e.g., concentrated ammonium (B1175870) hydroxide).
-
-
Boc Deprotection:
-
After removing the ammonia, lyophilize the oligonucleotide to dryness.
-
Resuspend the oligonucleotide in a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Incubate at room temperature for 30-60 minutes.
-
-
Workup:
-
Remove the TFA/DCM solution under a stream of nitrogen or by vacuum.
-
Resuspend the deprotected oligonucleotide in a suitable buffer for purification.
-
Visualizations
Caption: Standard oligonucleotide synthesis cycle with emphasis on the extended coupling time required for this compound.
Caption: Troubleshooting workflow for low yield in oligonucleotide synthesis incorporating modified phosphoramidites.
References
Technical Support Center: 8-(N-Boc-aminomethyl)guanosine in Solid-Phase Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-(N-Boc-aminomethyl)guanosine in solid-phase oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: Which solid support is recommended for the synthesis of oligonucleotides containing this compound: Controlled Pore Glass (CPG) or Polystyrene (PS)?
Both Controlled Pore Glass (CPG) and Polystyrene (PS) are viable options for solid-phase synthesis of oligonucleotides containing this compound. The choice depends on the specific requirements of the synthesis, such as scale, desired loading, and the length of the oligonucleotide.
-
Controlled Pore Glass (CPG): A rigid, non-swelling support with a well-defined pore structure. It is mechanically robust and suitable for routine synthesis of short to medium-length oligonucleotides.[1] For longer oligonucleotides, larger pore sizes (e.g., 1000 Å or 2000 Å) are recommended to prevent steric hindrance within the pores.[1]
-
Polystyrene (PS): A hydrophobic support that swells in organic solvents. PS can offer higher loading capacities, which can be advantageous for large-scale synthesis.[2] Its hydrophobicity may also be beneficial in ensuring anhydrous conditions during the critical coupling step.
Q2: What are the key considerations when loading this compound onto a solid support?
The primary goal of the loading step is to achieve an optimal and uniform distribution of the initial nucleoside on the solid support. Key considerations include:
-
Choice of Linker: A succinyl linker is commonly used to attach the 3'-hydroxyl of the nucleoside to an aminopropyl-functionalized solid support.
-
Activation Chemistry: The carboxylic acid of the succinyl linker needs to be activated to react with the amino groups on the support. Common activating agents include HBTU/HOBt, PyBOP, and EDC/DMAP.
-
Reaction Conditions: Anhydrous conditions are crucial to prevent hydrolysis of the activated species and ensure efficient loading. The reaction is typically carried out in a non-polar organic solvent like dichloromethane (B109758) (DCM) or a polar aprotic solvent like N,N-dimethylformamide (DMF).
Q3: How does the Boc protecting group on the 8-aminomethyl moiety affect the synthesis and deprotection steps?
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.
-
During Synthesis: The Boc group is stable to the standard phosphoramidite (B1245037) synthesis cycle conditions, including the detritylation step which uses a milder acid (e.g., trichloroacetic acid in DCM) than what is required for Boc removal.
-
During Deprotection: The Boc group is typically removed during the final cleavage and deprotection step. Standard ammonia-based cleavage solutions may not be sufficient for complete Boc removal. A stronger acid treatment, often with trifluoroacetic acid (TFA), is usually required. It is critical to perform the Boc deprotection after the oligonucleotide is cleaved from the solid support to avoid unwanted side reactions on the support-bound oligonucleotide.
Q4: What are the common causes of low coupling efficiency when using this compound phosphoramidite?
Low coupling efficiency is a frequent issue in oligonucleotide synthesis, particularly with modified phosphoramidites.[3][4] Common causes include:
-
Moisture: Phosphoramidites are extremely sensitive to moisture, which leads to their hydrolysis.[3] Using anhydrous solvents and reagents is critical.[3][5]
-
Degraded Phosphoramidite: Improper storage or handling can lead to degradation of the phosphoramidite.
-
Suboptimal Activator: The choice and concentration of the activator are crucial for efficient coupling.[1][3] Activators like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) are commonly used.[3][6]
-
Steric Hindrance: The bulky substituent at the 8-position of the guanosine (B1672433) can cause steric hindrance, potentially requiring a longer coupling time.
Troubleshooting Guides
Issue 1: Low Loading of this compound on Solid Support
| Potential Cause | Troubleshooting Step | Recommendation |
| Incomplete activation of the succinylated nucleoside | Verify the quality and age of activating agents. | Use fresh HBTU/HOBt or other coupling reagents. Ensure an adequate molar excess of the activating agent. |
| Presence of moisture in the reaction | Ensure all glassware and solvents are rigorously dried. | Flame-dry glassware before use. Use anhydrous grade solvents. Perform the reaction under an inert atmosphere (argon or nitrogen). |
| Steric hindrance from the 8-position modification | Increase reaction time and/or temperature. | Extend the loading reaction time to 12-24 hours. A moderate increase in temperature (e.g., to 30-35°C) may improve efficiency. |
| Poor swelling of polystyrene support | Pre-swell the resin adequately before the loading reaction. | Swell the polystyrene resin in the reaction solvent (e.g., DCM or DMF) for at least 1 hour prior to adding the reagents. |
Issue 2: Low Stepwise Coupling Efficiency
| Potential Cause | Troubleshooting Step | Recommendation |
| Water contamination in reagents or solvents | Use fresh, anhydrous acetonitrile (B52724) for phosphoramidite and activator solutions. | Ensure acetonitrile water content is below 30 ppm, ideally below 10 ppm.[5] Consider using molecular sieves in solvent bottles. |
| Degraded this compound phosphoramidite | Use fresh phosphoramidite and prepare solutions immediately before use. | Store phosphoramidites as a dry powder at -20°C under an inert atmosphere. |
| Suboptimal activator concentration or type | Optimize activator concentration. Consider a more potent activator. | Ensure the activator concentration is appropriate for your synthesizer. DCI is a highly effective activator that can increase the rate of coupling.[6] |
| Insufficient coupling time | Increase the coupling time for the modified guanosine monomer. | Due to potential steric hindrance, doubling the standard coupling time for this specific monomer can improve efficiency. |
Issue 3: Incomplete Deprotection of the Final Oligonucleotide
| Potential Cause | Troubleshooting Step | Recommendation |
| Incomplete removal of the Boc group | Introduce a separate acid deprotection step after cleavage from the support. | After standard cleavage and deprotection with ammonia (B1221849) or AMA, treat the oligonucleotide solution with an aqueous solution of trifluoroacetic acid (TFA) (e.g., 50-80% TFA) for 30-60 minutes at room temperature. |
| Formation of side products during standard deprotection | Use a milder deprotection strategy for the base-labile protecting groups followed by acid treatment for the Boc group. | Consider using AMA (a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine) for faster and milder deprotection of the base protecting groups before proceeding with the acid cleavage of the Boc group.[7][8] |
Quantitative Data Summary
| Parameter | Controlled Pore Glass (CPG) | Polystyrene (PS) | Notes |
| Typical Loading | 20-50 µmol/g (standard); up to 120 µmol/g (high-load) | 50-200 µmol/g | Higher loading on PS can be beneficial for larger scale synthesis.[2] |
| Swelling | Negligible | Significant swelling in organic solvents | Swelling needs to be accounted for in column packing and reagent delivery. |
| Mechanical Stability | High | Lower than CPG, can be more friable | CPG is generally more robust for automated synthesis. |
| Compatibility | Good general compatibility with phosphoramidite chemistry. | Good compatibility, hydrophobicity can help maintain anhydrous conditions. | The choice may depend on the specific synthesizer and synthesis scale. |
Experimental Protocols
Protocol 1: Loading of this compound onto Aminopropyl CPG
-
Succinylation of the Nucleoside:
-
Dissolve this compound in anhydrous pyridine.
-
Add succinic anhydride (B1165640) and a catalytic amount of DMAP.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the 3'-O-succinoyl-8-(N-Boc-aminomethyl)guanosine by silica (B1680970) gel chromatography.
-
-
Activation and Coupling to CPG:
-
Suspend aminopropyl CPG in anhydrous DMF.
-
In a separate flask, dissolve the purified succinylated nucleoside, HBTU, and HOBt in anhydrous DMF.
-
Add N,N-diisopropylethylamine (DIPEA) to the nucleoside solution and stir for 15 minutes to pre-activate.
-
Add the activated nucleoside solution to the CPG suspension.
-
Shake the mixture at room temperature for 4-6 hours.
-
Filter the CPG and wash sequentially with DMF, acetonitrile, and dichloromethane.
-
Cap any unreacted amino groups on the CPG using a standard capping solution (e.g., acetic anhydride/N-methylimidazole).
-
Wash the loaded support extensively and dry under vacuum.
-
Determine the loading capacity using a trityl cation assay.
-
Protocol 2: Cleavage and Deprotection
-
Cleavage from the Solid Support and Base Deprotection:
-
Treat the solid support with a solution of AMA (ammonium hydroxide/methylamine 1:1) at 65°C for 10-15 minutes.[7][8] This will cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate (B84403) backbone.
-
Alternatively, use concentrated ammonium hydroxide at 55°C for 8-12 hours.
-
Filter the support and collect the supernatant containing the oligonucleotide.
-
-
Boc Group Deprotection:
-
Evaporate the ammonia/methylamine from the supernatant.
-
Redissolve the oligonucleotide pellet in water.
-
Add an equal volume of concentrated trifluoroacetic acid (TFA) and let the reaction proceed at room temperature for 30 minutes.
-
Quench the reaction by adding a sufficient amount of a suitable buffer or by precipitating the oligonucleotide.
-
-
Purification:
-
Purify the deprotected oligonucleotide using standard techniques such as HPLC or gel electrophoresis.
-
Visualizations
Caption: Experimental workflow for synthesis of oligonucleotides.
Caption: Troubleshooting low coupling efficiency.
References
- 1. academic.oup.com [academic.oup.com]
- 2. WO1996009314A2 - Method for loading solid supports for nucleic acid synthesis - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
Validation & Comparative
A Comparative Guide to Amine-Modified Nucleotides for RNA Labeling: 8-Aminomethylguanosine vs. 5-Aminoallyl Uridine
For researchers, scientists, and drug development professionals seeking to label RNA molecules for a variety of applications, the choice of modification and labeling strategy is critical. This guide provides a detailed comparison of two amine-modified nucleotides, 8-aminomethylguanosine and 5-aminoallyl uridine (B1682114), for the enzymatic labeling of RNA.
This comparison focuses on their chemical properties, enzymatic incorporation into RNA transcripts, and the subsequent post-transcriptional labeling with amine-reactive probes. While 5-aminoallyl uridine is a widely established and well-characterized tool for RNA labeling, information and experimental data for 8-aminomethylguanosine are less prevalent in publicly available literature. This guide aims to consolidate the existing knowledge on both molecules to aid researchers in making informed decisions for their experimental designs.
Introduction to Amine-Reactive RNA Labeling
The introduction of chemically reactive functional groups into RNA molecules is a powerful technique for studying their structure, function, and localization. One common approach involves the enzymatic incorporation of nucleotides modified with a primary amine. This amine group then serves as a handle for covalent attachment of a variety of probes, including fluorophores, biotin, or other reporter molecules, through amine-reactive crosslinking chemistry, most commonly using N-hydroxysuccinimide (NHS) esters. This two-step labeling strategy offers flexibility in the choice of the final label and can be more cost-effective than the direct incorporation of bulky dye-labeled nucleotides.
Chemical Properties and Labeling Chemistry
Both 8-aminomethylguanosine and 5-aminoallyl uridine possess a primary amine that is accessible for post-transcriptional labeling. The key difference lies in the point of attachment of the aminomethyl and aminoallyl groups to the respective nucleobases.
| Feature | 8-Aminomethylguanosine | 5-Aminoallyl Uridine |
| Structure | Guanosine (B1672433) analog | Uridine analog |
| Modification | Aminomethyl group at the C8 position of the guanine (B1146940) base. | Aminoallyl group at the C5 position of the uracil (B121893) base. |
| Reactive Group | Primary amine (-NH2) | Primary amine (-NH2) |
The labeling reaction for both modified nucleotides is a standard amine-NHS ester coupling, forming a stable amide bond.
Enzymatic Incorporation into RNA
The efficiency of enzymatic incorporation of modified nucleotides is a critical factor for successful RNA labeling. This process is primarily carried out by RNA polymerases, such as T7, T3, and SP6, during in vitro transcription.
5-Aminoallyl Uridine Triphosphate (5-aaUTP)
5-aminoallyl-UTP is a well-established substrate for T7, T3, and SP6 RNA polymerases and is readily incorporated into RNA transcripts in place of uridine triphosphate (UTP)[1]. The modification at the C5 position of the uracil base is generally well-tolerated by these enzymes, allowing for efficient synthesis of amine-modified RNA.
8-Aminomethylguanosine Triphosphate (8-amGTP)
Direct experimental data on the enzymatic incorporation of 8-aminomethylguanosine triphosphate by common RNA polymerases is limited in the available scientific literature. However, studies on other C8-substituted guanosine analogs suggest that modifications at this position can be more challenging for RNA polymerases compared to modifications at the C5 position of pyrimidines. The bulky nature of the C8 substituent can potentially interfere with the enzyme's active site.
It is important to note that the efficiency of incorporation of any modified nucleotide can be influenced by the specific sequence context of the RNA transcript.
Comparative Performance Analysis
Due to the scarcity of direct comparative studies, a quantitative side-by-side comparison of labeling efficiency is challenging. The following table summarizes the known performance characteristics based on available information.
| Performance Metric | 8-Aminomethylguanosine | 5-Aminoallyl Uridine |
| Enzymatic Incorporation Efficiency | Data not readily available. Potentially lower than 5-aaUTP due to C8 modification. | High, well-established substrate for T7, T3, and SP6 RNA polymerases[1]. |
| Labeling Density | Dependent on the number of guanosine residues in the transcript and incorporation efficiency. | Dependent on the number of uridine residues in the transcript and incorporation efficiency. |
| Effect on RNA Structure/Function | C8 modifications of guanosine can favor the syn conformation, which may alter RNA secondary and tertiary structure[2]. | C5 modifications of uridine are generally considered to be less disruptive to standard Watson-Crick base pairing and overall RNA structure. |
| Commercial Availability | Less common. Protected forms like 8-(N-Boc-aminomethyl)guanosine are available. | Widely available from various suppliers as the triphosphate (5-aaUTP)[3]. |
Experimental Protocols
RNA Labeling with 5-Aminoallyl Uridine
This protocol outlines the two-step process of incorporating 5-aminoallyl uridine into an RNA transcript via in vitro transcription, followed by fluorescent labeling with an NHS-ester dye.
Part 1: In Vitro Transcription with 5-Aminoallyl-UTP
Materials:
-
Linearized plasmid DNA or PCR product with a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
Ribonuclease Inhibitor
-
NTP solution mix (ATP, CTP, GTP)
-
UTP solution
-
5-Aminoallyl-UTP (5-aaUTP) solution
-
Nuclease-free water
-
DNase I (RNase-free)
-
RNA purification kit
Procedure:
-
Assemble the Transcription Reaction: In a nuclease-free tube, combine the following components at room temperature in the specified order:
-
Nuclease-free water to a final volume of 20 µL
-
10x Transcription Buffer (2 µL)
-
NTP mix (as per manufacturer's instructions)
-
UTP and 5-aaUTP (a common starting ratio is 3:1 to 1:1 UTP:5-aaUTP)
-
Linearized DNA template (0.5-1.0 µg)
-
Ribonuclease Inhibitor (1 µL)
-
T7 RNA Polymerase (2 µL)
-
-
Incubation: Mix gently and incubate at 37°C for 2 to 4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification: Purify the amine-modified RNA using an appropriate RNA purification kit according to the manufacturer's protocol. Elute the RNA in nuclease-free water.
Part 2: NHS-Ester Dye Coupling
References
Unraveling the Functional Landscape: A Comparative Guide to 8-Modified and Unmodified Oligonucleotides
For researchers, scientists, and drug development professionals, understanding the functional implications of oligonucleotide modifications is paramount. This guide provides an objective comparison of 8-modified oligonucleotides—specifically those containing 8-oxo-deoxyguanosine (8-oxo-dG) and 8-amino-deoxyguanosine (8-amino-dG)—and their unmodified counterparts. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate the impact of these modifications on oligonucleotide function.
At a Glance: Functional Distinctions
Oligonucleotides, short nucleic acid polymers, are fundamental tools in molecular biology and are increasingly utilized as therapeutic agents. The introduction of modifications at the 8-position of purine (B94841) nucleosides, particularly guanosine (B1672433), can dramatically alter their biophysical properties and biological activities. This guide focuses on two prevalent and functionally significant 8-modifications: the substitution of a hydrogen atom with a keto group (8-oxo-dG) or an amino group (8-amino-dG).
8-oxo-dG is a common form of oxidative DNA damage and serves as a crucial biomarker for oxidative stress. Its presence within an oligonucleotide can influence duplex stability and protein recognition. In contrast, 8-amino-dG is a synthetic modification employed to enhance the stability of specific DNA structures, such as triple helices.
Quantitative Performance Comparison
The functional consequences of 8-modifications can be quantified through various biophysical and biological assays. The following tables summarize key performance metrics for 8-oxo-dG and 8-amino-dG modified oligonucleotides compared to their unmodified counterparts.
Table 1: Thermal Stability of Oligonucleotide Duplexes and Triplexes
| Modification | Structure | Change in Melting Temperature (Tm) | Thermodynamic Impact |
| Unmodified | Duplex | Baseline | - |
| 8-oxo-dG | Duplex | ↓ (Destabilizing) | Destabilizes duplexes, with a reported ΔΔG of 2–8 kcal/mol.[1] |
| Unmodified | Triplex | Baseline | - |
| 8-amino-dG | Triplex | ↑ (Stabilizing) | Significantly stabilizes triplex formation, with a reported stabilization of ~1 kcal/mol per modification.[2] |
Table 2: Biological Activity and Protein Interaction
| Modification | Biological Activity/Interaction | Quantitative Metric |
| Unmodified | Baseline DNA-protein interaction | - |
| 8-oxo-dG | Recognition by DNA repair enzymes (e.g., OGG1) | High affinity binding to OGG1 (Kd ≈ 0.56 nM for the free base).[3] |
| Unmodified Guanosine | TLR7 Agonist | Baseline cytokine induction. |
| 8-hydroxydeoxyguanosine (8-OHdG) | TLR7 Agonist | Induces strong cytokine production, comparable to unmodified guanosine.[4] |
Experimental Protocols
Reproducibility and accuracy are the cornerstones of scientific advancement. This section provides detailed methodologies for key experiments used to characterize and compare 8-modified and unmodified oligonucleotides.
Synthesis of Modified Oligonucleotides
Objective: To synthesize oligonucleotides containing 8-oxo-dG or 8-amino-dG at specific positions.
Methodology: Solid-phase phosphoramidite (B1245037) chemistry is the standard method for synthesizing both modified and unmodified oligonucleotides.
-
Support Preparation: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).
-
Synthesis Cycle: The oligonucleotide is elongated in a stepwise manner through a four-step cycle for each additional nucleotide:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid).
-
Coupling: The next phosphoramidite monomer (unmodified or 8-modified) is activated and coupled to the free 5'-hydroxyl group of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent like iodine.
-
-
Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups on the nucleobases and phosphate backbone are removed using a strong base (e.g., ammonium (B1175870) hydroxide).
-
Purification: The final product is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to remove any impurities.
Thermal Denaturation (Melting Temperature, Tm) Analysis
Objective: To determine the thermal stability of oligonucleotide duplexes or triplexes.
Methodology: The melting temperature (Tm) is the temperature at which 50% of the oligonucleotide duplexes or triplexes dissociate into single strands. This is typically measured by monitoring the change in UV absorbance at 260 nm as a function of temperature.
-
Sample Preparation: Anneal the complementary oligonucleotide strands by heating to 90-95°C for 5 minutes and then slowly cooling to room temperature.
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Data Acquisition: Place the annealed oligonucleotide solution in a quartz cuvette and record the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute).
-
Data Analysis: The Tm is determined from the midpoint of the resulting melting curve (a plot of absorbance vs. temperature).
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (binding affinity, enthalpy, and stoichiometry) of interactions involving modified oligonucleotides, such as protein-DNA binding.
Methodology: ITC directly measures the heat change that occurs upon the binding of two molecules.
-
Sample Preparation: Prepare the modified or unmodified oligonucleotide and its binding partner (e.g., a protein) in the same buffer to minimize heats of dilution.
-
ITC Instrument Setup: Load one molecule into the sample cell and the other into the titration syringe of the ITC instrument.
-
Titration: A series of small injections of the titrant from the syringe into the sample cell are performed, and the heat change for each injection is measured.
-
Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (Kd), enthalpy of binding (ΔH), and stoichiometry of the interaction (n).
Toll-like Receptor (TLR) Activation Assay
Objective: To assess the ability of modified oligonucleotides to activate TLR signaling pathways.
Methodology: Reporter cell lines, such as HEK-Blue™ cells that express a specific TLR (e.g., TLR7) and a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP), are commonly used.
-
Cell Culture: Culture the HEK-Blue™ TLR7 reporter cells according to the manufacturer's protocol.
-
Stimulation: Seed the cells in a 96-well plate and stimulate them with various concentrations of the 8-modified or unmodified oligonucleotides.
-
Incubation: Incubate the cells for a specified period (e.g., 16-24 hours) to allow for TLR activation and reporter gene expression.
-
Detection: Measure the activity of the SEAP reporter in the cell supernatant using a colorimetric substrate.
-
Data Analysis: The level of TLR activation is proportional to the amount of SEAP produced, which can be quantified by measuring the absorbance at a specific wavelength. The half-maximal effective concentration (EC50) can be calculated to compare the potency of different compounds.
Visualizing the Impact: Signaling Pathways and Workflows
To further clarify the functional implications of 8-modified oligonucleotides, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: TLR7 Signaling Pathway Activated by 8-hydroxydeoxyguanosine.
Caption: Solid-Phase Oligonucleotide Synthesis Workflow.
Caption: Thermal Denaturation (Tm) Analysis Workflow.
Conclusion
The modification of oligonucleotides at the 8-position of guanosine offers a powerful strategy to modulate their functional properties. The introduction of an 8-oxo-dG modification, often a consequence of oxidative stress, generally leads to a decrease in the thermal stability of DNA duplexes and creates a recognition site for DNA repair enzymes. Conversely, the synthetic incorporation of an 8-amino-dG modification provides a significant stabilizing effect on DNA triple helices. Furthermore, derivatives of 8-modified guanosine, such as 8-hydroxydeoxyguanosine, can act as agonists for innate immune receptors like TLR7, triggering downstream signaling cascades and cytokine production.
The choice between using an unmodified or an 8-modified oligonucleotide depends critically on the intended application. For applications requiring high duplex stability or the avoidance of immune stimulation, unmodified or other stabilizing modifications may be preferred. However, for studying DNA repair, inducing a specific immune response, or stabilizing triplex structures, 8-modified oligonucleotides are invaluable tools. The experimental protocols and data presented in this guide provide a solid foundation for researchers to make informed decisions in the design and application of modified oligonucleotides.
References
- 1. 8-Oxo-2'-deoxyguanosine - Wikipedia [en.wikipedia.org]
- 2. DNA-triplex stabilizing properties of 8-aminoguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Oxoguanine DNA glycosylase-1 links DNA repair to cellular signaling via the activation of the small GTPase Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Impact of 8-Position Guanosine Modifications on DNA Duplex Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of nucleobase modifications on DNA duplex stability is paramount for the rational design of therapeutic oligonucleotides and diagnostic probes. While a significant body of research exists on various guanosine (B1672433) modifications, data on the specific effects of 8-aminomethylguanosine on DNA duplex stability remains limited in the current scientific literature. This guide, therefore, provides a comparative analysis of the thermodynamic stability of DNA duplexes containing other relevant C8- and N2-substituted guanosine analogs, offering a valuable framework for predicting the potential impact of 8-aminomethylguanosine.
This guide synthesizes available experimental data to compare the effects of several key guanosine modifications on the thermal stability of DNA duplexes. By presenting quantitative data, detailed experimental protocols, and a clear workflow, this document aims to be a practical resource for researchers investigating the structure-activity relationships of modified nucleic acids.
Comparative Thermodynamic Stability of Modified DNA Duplexes
The stability of a DNA duplex is commonly assessed by its melting temperature (Tm), the temperature at which half of the duplex dissociates into single strands. Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) provide deeper insights into the forces driving duplex formation.
Below is a summary of the effects of various guanosine modifications on DNA duplex melting temperature.
| Modification | Base Abbreviation | Change in Melting Temperature (ΔTm) per Modification (°C) | Effect on Duplex Stability | Reference |
| 8-oxo-2'-deoxyguanosine | 8-oxo-dG | - (destabilizing) | Destabilizing | [1][2] |
| 8-methoxyguanosine | 8-MeO-G | - (destabilizing) | Destabilizing | |
| N2-alkyl-8-oxo-2'-deoxyguanosine | N2-alkyl-8-oxo-dG | ~ -2 to -5 | Destabilizing | [3] |
| Inosine (replaces Guanine) | I | Destabilizing | Destabilizing | [4] |
Note: The exact ΔTm is sequence and context-dependent. The values presented are indicative of the general trend observed in published studies.
Experimental Protocols
The following section details the standard methodologies employed to determine the thermodynamic stability of DNA duplexes containing modified nucleosides.
UV-Visible Spectroscopy for Thermal Melting Analysis (Tm Determination)
Objective: To determine the melting temperature (Tm) of DNA duplexes, which is a direct measure of their thermal stability.
Principle: The absorbance of UV light by DNA at 260 nm increases as the double helix denatures into single strands. This phenomenon, known as the hyperchromic effect, is monitored as a function of temperature to generate a melting curve. The Tm is the temperature at the midpoint of this transition.
Protocol:
-
Sample Preparation:
-
Synthesize and purify the desired unmodified and modified oligonucleotides.
-
Anneal the complementary strands by mixing them in equimolar amounts in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[5]
-
Heat the mixture to 90°C for 5 minutes and then allow it to cool slowly to room temperature over several hours to ensure proper duplex formation.[5]
-
Prepare a series of duplex solutions at various concentrations (e.g., 1-20 µM).[5]
-
-
UV-Vis Measurement:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 0.5-1.0°C per minute).[5] The temperature range should span from well below to well above the expected Tm (e.g., 20°C to 90°C).[5]
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to obtain the melting curve.
-
The Tm is determined as the temperature corresponding to the maximum of the first derivative of the melting curve.[5]
-
Thermodynamic parameters (ΔH° and ΔS°) can be obtained by analyzing the concentration dependence of the Tm using a van't Hoff plot (1/Tm vs. ln[CT], where CT is the total oligonucleotide concentration).[3][6][7]
-
The Gibbs free energy change (ΔG°) can then be calculated using the equation: ΔG° = ΔH° - TΔS°.[3][6][7]
-
Experimental Workflow for DNA Duplex Stability Analysis
The following diagram illustrates the typical workflow for assessing the impact of a novel modification, such as 8-aminomethylguanosine, on DNA duplex stability.
Discussion and Future Directions
The available data on 8-substituted and N2-substituted guanosine analogs consistently demonstrate a destabilizing effect on DNA duplexes. This is often attributed to steric hindrance and the promotion of the syn conformation of the guanine (B1146940) base, which disrupts the canonical Watson-Crick hydrogen bonding.
Based on these trends, it is plausible to hypothesize that an 8-aminomethylguanosine modification would also be destabilizing to a DNA duplex. The bulky aminomethyl group at the C8 position would likely favor the syn conformation, leading to a decrease in the melting temperature.
To definitively determine the effect of 8-aminomethylguanosine, further experimental studies are required. The synthesis of an 8-aminomethyl-2'-deoxyguanosine phosphoramidite would be the first critical step, followed by its incorporation into synthetic oligonucleotides. Subsequent UV thermal denaturation studies, as outlined in this guide, would provide the necessary quantitative data to accurately assess its impact on DNA duplex stability and allow for direct comparison with other guanosine modifications. Such studies would be invaluable for expanding the toolkit of modified nucleosides for various applications in biotechnology and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of the oxidatively damaged adduct 8-oxodeoxyguanosine on the conformation, energetics, and thermodynamic stability of a DNA duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. Improved thermodynamic parameters and helix initiation factor to predict stability of DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved thermodynamic parameters and helix initiation factor to predict stability of DNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of 8-(N-Boc-aminomethyl)guanosine: A Comparative NMR Analysis Guide
Introduction
In the realm of drug discovery and development, the precise structural elucidation of novel nucleoside analogs is paramount. 8-(N-Boc-aminomethyl)guanosine, a derivative of the essential nucleoside guanosine (B1672433), holds potential for various therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous confirmation of its molecular structure. This guide provides a comparative analysis of expected NMR data for this compound against its parent molecule, guanosine, and other 8-substituted analogs, supported by a detailed experimental protocol and a visual workflow for structural verification.
Comparative NMR Data Analysis
The structural confirmation of this compound by NMR spectroscopy relies on the analysis of chemical shifts (δ) in both proton (¹H) and carbon-13 (¹³C) spectra. The introduction of the N-Boc-aminomethyl group at the C8 position of the guanine (B1146940) base induces characteristic shifts in the NMR signals of nearby protons and carbons compared to unsubstituted guanosine.
Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for this compound, benchmarked against experimental data for guanosine and a structurally related 8-substituted guanosine derivative. The predicted values for the target molecule are inferred from the analysis of these reference compounds.
| Assignment | Guanosine (¹H NMR) | 8-Bromo-guanosine (¹H NMR) | Predicted this compound (¹H NMR) | Guanosine (¹³C NMR) | Predicted this compound (¹³C NMR) |
| H-8 | ~7.9 ppm | - | ~4.5 ppm (CH₂) | ~135.7 ppm | ~148.0 ppm |
| H-1' | ~5.8 ppm | ~5.9 ppm | ~5.8 ppm | ~86.9 ppm | ~87.0 ppm |
| H-2' | ~4.5 ppm | ~4.6 ppm | ~4.5 ppm | ~70.6 ppm | ~70.7 ppm |
| H-3' | ~4.2 ppm | ~4.3 ppm | ~4.2 ppm | ~74.2 ppm | ~74.3 ppm |
| H-4' | ~4.0 ppm | ~4.1 ppm | ~4.0 ppm | ~85.4 ppm | ~85.5 ppm |
| H-5', 5'' | ~3.6, 3.7 ppm | ~3.7, 3.8 ppm | ~3.6, 3.7 ppm | ~61.6 ppm | ~61.7 ppm |
| NH₂ | ~6.5 ppm | ~6.7 ppm | ~6.6 ppm | - | - |
| NH (Boc) | - | - | ~7.0 ppm | - | - |
| CH₂ (aminomethyl) | - | - | ~4.5 ppm | - | ~40.0 ppm |
| C(CH₃)₃ (Boc) | - | - | ~1.4 ppm | - | ~28.3 ppm |
| C=O (Boc) | - | - | - | - | ~156.0 ppm |
| C(CH₃)₃ (Boc) | - | - | - | - | ~79.5 ppm |
| C-2 | - | - | - | ~153.8 ppm | ~154.0 ppm |
| C-4 | - | - | - | ~151.4 ppm | ~151.5 ppm |
| C-5 | - | - | - | ~116.7 ppm | ~117.0 ppm |
| C-6 | - | - | - | ~156.9 ppm | ~157.0 ppm |
Note: Chemical shifts are reported in parts per million (ppm) and are referenced to a standard solvent signal. Predicted values are estimates based on substituent effects and may vary depending on experimental conditions.
Experimental Protocol for NMR Analysis
A detailed and standardized protocol is crucial for obtaining high-quality, reproducible NMR data for the structural confirmation of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent will depend on the sample's solubility and the desired exchange of labile protons.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
The NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for ¹H and ¹³C detection.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Solvent suppression techniques may be necessary if residual protonated solvent signals are present.
-
-
¹³C NMR:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) may be required due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.
-
-
2D NMR (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, particularly within the ribose sugar moiety.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, confirming the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is critical for connecting the aminomethyl group to the C8 position and confirming the overall connectivity of the molecule.
-
3. Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication) to the raw data to improve the signal-to-noise ratio.
-
Perform Fourier transformation to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent signal as an internal reference.
-
Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.
-
Analyze the coupling constants (J-values) in the ¹H NMR spectrum to deduce dihedral angles and confirm stereochemistry, particularly within the ribose ring.
-
Assign all peaks in the ¹H and ¹³C spectra with the aid of the 2D NMR data.
Workflow for Structure Confirmation
The logical flow of experiments and data analysis for the structural confirmation of this compound can be visualized as follows:
A Comparative Guide to Functional Assays for Modified Oligonucleotides: Evaluating 8-Aminomethylguanosine and Other Analogs
For researchers, scientists, and drug development professionals, the functional validation of chemically modified oligonucleotides is a critical step in the development of novel therapeutics. This guide provides a comparative overview of key functional assays, using well-established modifications as a benchmark for evaluating novel analogs like 8-aminomethylguanosine. While specific experimental data for 8-aminomethylguanosine-modified oligonucleotides is not extensively available in peer-reviewed literature, this guide outlines the essential experiments required to characterize its functional profile and compare it against common industry standards.
The therapeutic potential of oligonucleotides is often enhanced through chemical modifications that improve their stability, binding affinity, cellular uptake, and pharmacokinetic properties.[1][2][3] Modifications such as phosphorothioates (PS), 2'-O-methoxyethyl (2'-MOE), and locked nucleic acids (LNA) are among the most studied and have been incorporated into FDA-approved drugs.[2][4] The introduction of an 8-aminomethylguanosine modification would necessitate a thorough functional characterization to determine its advantages and potential drawbacks compared to these established chemistries.
Key Functional Assays for Modified Oligonucleotides
A comprehensive evaluation of a novel oligonucleotide modification involves a battery of in vitro and in vivo assays designed to assess its biological activity and drug-like properties. The primary functional assays include cellular uptake studies, gene silencing activity assessment, and binding affinity measurements.
Cellular Uptake Assays
Efficient cellular uptake is a prerequisite for the therapeutic efficacy of most oligonucleotides.[5] Various methods can be employed to quantify the extent of oligonucleotide internalization into cells. These assays are crucial for determining whether a modification like 8-aminomethylguanosine enhances or hinders cell penetration.
Commonly used techniques for assessing cellular uptake include:
-
Fluorescence Microscopy: Oligonucleotides can be labeled with fluorescent dyes to visualize and quantify their uptake into cells using confocal microscopy or high-content imaging systems.[6][7] This method also provides information on the subcellular localization of the oligonucleotide.
-
Flow Cytometry: This technique allows for the high-throughput quantification of the percentage of fluorescently-labeled oligonucleotide-positive cells and the mean fluorescence intensity, providing a measure of overall uptake in a cell population.[6]
-
Hybridization-Based Assays: Methods like the peptide-nucleic acid (PNA) hybridization assay can be used to measure the total cellular uptake of modified oligonucleotides in cell lysates.[8]
Gene Silencing Activity
For antisense oligonucleotides and siRNAs, the primary measure of function is their ability to silence a target gene. The potency of an oligonucleotide is typically determined by measuring the reduction in target mRNA or protein levels.
Key assays for determining gene silencing activity include:
-
Quantitative Real-Time PCR (qRT-PCR): This is the gold standard for measuring the reduction of target mRNA levels following treatment with the modified oligonucleotide.
-
Western Blotting or ELISA: These methods are used to quantify the reduction in the protein levels of the target gene, providing a measure of the functional consequence of mRNA knockdown.
-
Reporter Gene Assays: Cells can be engineered to express a reporter gene (e.g., luciferase) fused to the target sequence. The activity of the reporter gene is then measured to determine the extent of silencing.
The effectiveness of different modifications can vary significantly. For instance, LNA-modified oligonucleotides have shown high potency in gene silencing, often without the need for transfection reagents in a process termed 'gymnotic' delivery.[9]
Binding Affinity Assays
The binding affinity of an oligonucleotide to its target RNA is a critical determinant of its potency. Modifications to the sugar-phosphate backbone or the nucleobases can significantly alter this affinity.
Techniques to measure binding affinity include:
-
Thermal Denaturation (Tm) Studies: The melting temperature (Tm) at which 50% of the oligonucleotide-target duplex dissociates is a measure of its thermal stability and binding affinity. An increase in Tm is generally indicative of higher affinity.
-
Surface Plasmon Resonance (SPR): This technique provides real-time kinetic data on the association and dissociation rates of the oligonucleotide binding to its target, allowing for the calculation of the dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with the binding event, providing a complete thermodynamic profile of the interaction, including Kd, enthalpy, and entropy.
Comparative Data for Common Oligonucleotide Modifications
To provide a framework for evaluating a new modification like 8-aminomethylguanosine, the following table summarizes typical performance characteristics of well-established oligonucleotide modifications. Note: The values presented are representative and can vary depending on the sequence, target, and experimental conditions.
| Modification | Typical Melting Temperature (ΔTm per modification) | In Vitro Gene Silencing (IC50) | Nuclease Resistance | Cellular Uptake |
| Phosphorothioate (PS) | ↓ ~0.5°C | Micromolar range | High | Moderate |
| 2'-O-Methyl (2'-OMe) | ↑ ~1.5°C | Sub-micromolar range | High | Low |
| 2'-O-Methoxyethyl (2'-MOE) | ↑ ~2.0°C | Sub-micromolar range | Very High | Moderate |
| Locked Nucleic Acid (LNA) | ↑ 4-8°C[2] | Nanomolar range[9] | Very High | High (Gymnotic)[9] |
| 8-Aminomethylguanosine | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
General Protocol for Cellular Uptake Analysis by Flow Cytometry
-
Cell Seeding: Plate cells in a 24-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Oligonucleotide Treatment: Prepare solutions of fluorescently labeled oligonucleotides (e.g., with FAM or Cy5) at various concentrations in cell culture medium. Remove the old medium from the cells and add the oligonucleotide-containing medium.
-
Incubation: Incubate the cells for a defined period (e.g., 4 to 24 hours) at 37°C in a CO2 incubator.
-
Cell Harvesting: Wash the cells with phosphate-buffered saline (PBS) to remove extracellular oligonucleotides. Detach the cells using a non-enzymatic cell dissociation solution.
-
Flow Cytometry Analysis: Resuspend the cells in PBS containing a viability dye. Analyze the cells on a flow cytometer, gating on the live cell population to determine the percentage of fluorescently positive cells and the mean fluorescence intensity.
General Protocol for Gene Silencing Assessment by qRT-PCR
-
Cell Treatment: Seed cells in a 12-well plate and treat with varying concentrations of the modified oligonucleotide. Include a negative control oligonucleotide with a scrambled sequence.
-
Incubation: Incubate the cells for 24 to 72 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and appropriate primers.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for the target gene and a housekeeping gene (for normalization).
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method. Determine the IC50 value, which is the concentration of the oligonucleotide that produces 50% knockdown of the target mRNA.
Visualizing Experimental Workflows and Pathways
Diagrams generated using Graphviz can help to visualize the complex processes involved in the functional analysis of modified oligonucleotides.
References
- 1. researchgate.net [researchgate.net]
- 2. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cellular Uptake and Intracellular Trafficking of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Efficient gene silencing by delivery of locked nucleic acid antisense oligonucleotides, unassisted by transfection reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of 8-(N-Boc-aminomethyl)guanosine Phosphoramidite
For researchers and professionals in drug development, the purity of phosphoramidites is a critical factor that directly impacts the quality, yield, and biological activity of synthesized oligonucleotides. This guide provides a comprehensive framework for assessing the purity of 8-(N-Boc-aminomethyl)guanosine phosphoramidite (B1245037), a modified guanosine (B1672433) analog, and compares its expected purity profile with common commercially available alternatives.
Introduction to this compound Phosphoramidite
This compound is a guanosine analog that can be incorporated into oligonucleotides to introduce a primary amine functionality after deprotection of the Boc group. This modification is useful for a variety of applications, including the attachment of labels, crosslinkers, or other moieties to the oligonucleotide. The phosphoramidite form is the key building block for its incorporation during solid-phase oligonucleotide synthesis. The purity of this phosphoramidite is paramount to ensure efficient coupling and the integrity of the final product.
Analytical Techniques for Purity Assessment
The purity of phosphoramidites is typically assessed using a combination of chromatographic and spectroscopic techniques. The most common methods are High-Performance Liquid Chromatography (HPLC), Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC) is used to determine the percentage of the main component and to detect and quantify impurities. Both reversed-phase (RP) and normal-phase (NP) chromatography can be employed.[1][2]
³¹P NMR Spectroscopy is a powerful tool for specifically analyzing the phosphorus-containing compounds in the sample. It can distinguish the desired phosphoramidite (P(III) species) from its oxidized phosphate (B84403) (P(V) species) and other phosphorus-containing impurities.[3][4]
Mass Spectrometry (MS) is used to confirm the identity of the target phosphoramidite by determining its molecular weight. It can also help in identifying unknown impurities.[4][5]
Comparison with Alternative Guanosine Phosphoramidites
While this compound phosphoramidite offers a specific functionality, researchers may consider other modified or standard guanosine phosphoramidites. Here, we compare the typical purity specifications of the target compound with two common alternatives: 8-Amino-dG-CE Phosphoramidite and standard N2-isobutyryl-dG-CE Phosphoramidite. The data presented is based on commercially available information and certificates of analysis for similar products.
| Parameter | This compound Phosphoramidite (Expected) | 8-Amino-dG-CE Phosphoramidite (Typical) | N2-isobutyryl-dG-CE Phosphoramidite (Typical) |
| Appearance | White to off-white powder | White to off-white powder | White to off-white powder |
| HPLC Purity | ≥ 98.0% | ≥ 98.0% | ≥ 99.0%[3] |
| ³¹P NMR Purity | ≥ 98.0% | ≥ 98.0% | ≥ 99.0%[3] |
| Major Impurities | Oxidized phosphoramidite (P(V)), hydrolyzed phosphoramidite, other synthesis-related impurities | Oxidized phosphoramidite (P(V)), hydrolyzed phosphoramidite, other synthesis-related impurities | Oxidized phosphoramidite (P(V)), hydrolyzed phosphoramidite, N2-deprotected species |
| Storage | -20°C, desiccated | -20°C, desiccated | -20°C, desiccated |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for phosphoramidite analysis and can be adapted for this compound phosphoramidite.[1][2][3][4][5]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: C18, 2.5 µm particle size, 4.6 x 50 mm
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient: 5% to 60% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 260 nm
-
Sample Preparation: Dissolve phosphoramidite in anhydrous acetonitrile to a concentration of 1 mg/mL.
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
-
Spectrometer: 400 MHz or higher
-
Solvent: Anhydrous CDCl₃ or CD₃CN
-
Reference: 85% H₃PO₄ (external)
-
Acquisition Parameters:
-
Pulse Program: Proton decoupled
-
Relaxation Delay: 5 seconds
-
Number of Scans: 128
-
-
Sample Preparation: Dissolve ~10 mg of the phosphoramidite in 0.5 mL of the deuterated solvent.
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole
-
Sample Infusion: Direct infusion or via LC-MS
-
Sample Preparation: Dissolve a small amount of the phosphoramidite in acetonitrile with 0.1% formic acid.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Workflow for the comprehensive purity assessment of phosphoramidites.
Caption: Signaling pathway for HPLC-based purity determination.
Conclusion
The purity of this compound phosphoramidite is a critical parameter for its successful application in oligonucleotide synthesis. A multi-pronged analytical approach employing HPLC, ³¹P NMR, and Mass Spectrometry is essential for a thorough quality assessment. While direct comparative data with alternatives can be challenging to obtain from a single source, a robust internal quality control program based on the protocols outlined in this guide will ensure the reliability and consistency of this important research tool. By comparing in-house data with the typical specifications of commercially available alternatives, researchers can make informed decisions about the suitability of their phosphoramidite for their specific applications.
References
Performance of 8-Aminomethylguanosine-Labeled Probes in Hybridization Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of molecular biology and diagnostics, the choice of labeling for oligonucleotide probes is critical for the success of hybridization-based assays. While traditional labels like fluorophores and biotin (B1667282) have been the mainstay, there is a continuous search for modifications that can enhance probe performance. This guide provides a comparative analysis of 8-aminomethylguanosine-labeled probes, offering insights into their potential advantages in hybridization assays. Due to the limited direct data on 8-aminomethylguanosine, this guide will leverage data from the closely related 8-aminoguanosine (B66056) modification as a strong proxy to evaluate its performance characteristics.
Enhanced Thermal Stability: A Key Advantage
A primary indicator of probe performance is its ability to form a stable duplex with the target sequence, which is often quantified by the melting temperature (Tm). Studies on oligonucleotides containing 8-aminoguanine (B17156) have demonstrated a significant stabilizing effect on nucleic acid structures. Specifically, the substitution of guanine (B1146940) with 8-aminoguanine has been shown to stabilize DNA triplexes at both neutral and acidic pH.[1][2] This stabilization is attributed to the formation of an additional hydrogen bond by the 8-amino group.[2]
While the data for 8-aminoguanosine is primarily in the context of triplex formation, the fundamental principle of enhanced binding affinity through additional hydrogen bonding suggests a similar stabilizing effect in standard duplex hybridization assays. This increased thermal stability can lead to higher specificity and allow for more stringent washing conditions, thereby reducing background noise and improving the signal-to-noise ratio.
Comparison with Other Labeling Methods
To provide a comprehensive overview, the following table summarizes the expected performance characteristics of 8-aminomethylguanosine-labeled probes in comparison to other commonly used labeling methods.
| Labeling Method | Principle | Advantages | Disadvantages |
| 8-Aminomethylguanosine | Internal modification, enhances binding affinity | - Increased thermal stability (Tm)- Potentially higher specificity- Label is integrated into the probe backbone | - Limited commercial availability of phosphoramidite- Potential for altered hybridization kinetics |
| Fluorescent Dyes (e.g., FAM, CY3, CY5) | Covalent attachment of a fluorophore | - Direct detection- Multiplexing capabilities- Well-established protocols | - Can sterically hinder hybridization- Photobleaching- Quenching effects can reduce signal |
| Biotin | Covalent attachment of biotin, detected with streptavidin conjugates | - High signal amplification possible- Versatile detection methods (colorimetric, chemiluminescent, fluorescent) | - Indirect detection requiring additional steps- Potential for steric hindrance- Endogenous biotin can cause background |
| Amino-Linkers (C6, C12) | Introduction of a primary amine for subsequent labeling | - Versatile for attaching various labels- Spacer arm reduces steric hindrance from the label | - Indirect labeling method- Potential for non-specific binding of the linker |
Experimental Protocols
The synthesis of oligonucleotides containing 8-substituted guanosine (B1672433) analogues and their subsequent use in hybridization assays involves specialized chemical synthesis and purification protocols.
Synthesis of 8-Aminomethylguanosine-Labeled Oligonucleotides
The incorporation of 8-aminomethylguanosine into an oligonucleotide requires the synthesis of the corresponding phosphoramidite (B1245037) building block. While specific protocols for 8-aminomethylguanosine phosphoramidite are not widely published, the synthesis generally follows established procedures for modified nucleosides. The process typically involves:
-
Synthesis of the 8-substituted guanosine derivative: This can be achieved through various organic chemistry routes, often starting from a commercially available guanosine precursor.
-
Protection of reactive groups: The exocyclic amine of guanine and the hydroxyl groups of the deoxyribose sugar are protected to prevent side reactions during oligonucleotide synthesis.
-
Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent to create the phosphoramidite.
-
Oligonucleotide Synthesis: The modified phosphoramidite is then used in a standard automated DNA synthesizer.
-
Deprotection and Purification: After synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The final product is typically purified by high-performance liquid chromatography (HPLC).
A general workflow for the synthesis and purification of modified oligonucleotides is depicted below.
Caption: Workflow for the synthesis of 8-substituted guanosine oligonucleotides.
Hybridization Assay Protocol (General)
This protocol provides a general framework for a hybridization assay using modified oligonucleotide probes. Specific parameters such as probe concentration, hybridization temperature, and washing conditions should be optimized for each application.
-
Immobilization of Target Nucleic Acid: The target DNA or RNA is immobilized on a solid support (e.g., nitrocellulose membrane, microarray slide).
-
Prehybridization: The support is incubated in a prehybridization buffer to block non-specific binding sites.
-
Hybridization: The 8-aminomethylguanosine-labeled probe is added to the hybridization buffer and incubated with the support to allow for hybridization to the target sequence. The hybridization temperature should be optimized based on the calculated Tm of the probe-target duplex.
-
Washing: The support is washed with buffers of decreasing salt concentration and increasing temperature to remove non-specifically bound probes. Due to the expected higher Tm of 8-aminomethylguanosine probes, more stringent washing conditions may be employed.
-
Detection: The method of detection will depend on whether the 8-aminomethylguanosine is the sole label or if it is used in conjunction with another reporter molecule. If a secondary label (e.g., a fluorophore attached to the amino group) is used, standard detection methods for that label are employed.
The logical flow of a hybridization assay can be visualized as follows:
Caption: General workflow of a hybridization assay using modified probes.
Conclusion
While direct experimental data for 8-aminomethylguanosine-labeled probes is still emerging, the available information on the closely related 8-aminoguanosine modification strongly suggests that these probes offer a significant advantage in terms of thermal stability. This enhanced stability can translate to improved specificity and signal-to-noise ratios in hybridization assays. As the synthesis of the required phosphoramidite becomes more accessible, 8-aminomethylguanosine-labeled probes hold the potential to become a valuable tool for researchers and diagnosticians seeking to push the performance boundaries of hybridization-based technologies. Further experimental validation is warranted to fully characterize their performance in direct comparison with standard labeling methods in various hybridization formats.
References
A Comparative Guide to Deprotection Methods for 8-(N-Boc-aminomethyl)guanosine
For Researchers, Scientists, and Drug Development Professionals
The strategic removal of the tert-butyloxycarbonyl (Boc) protecting group from 8-(N-Boc-aminomethyl)guanosine is a critical step in the synthesis of various modified oligonucleotides and potential therapeutic agents. The selection of an appropriate deprotection method is paramount to ensure high yield, purity, and integrity of the target 8-(aminomethyl)guanosine. This guide provides a comparative overview of common deprotection strategies, including acidic and thermal methods, supported by generalized experimental data and protocols.
Comparison of Deprotection Methods
The choice of deprotection method for this compound is a trade-off between reaction speed, potential for side reactions, and compatibility with other functional groups. The primary methods for Boc removal are acidic cleavage and thermal deprotection.
| Parameter | Acidic Deprotection (TFA) | Acidic Deprotection (HCl) | Thermal Deprotection |
| Reagents | Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM) | Hydrochloric Acid (HCl) in Dioxane or Methanol (B129727) | Water or high-boiling point solvent (e.g., DMF, Toluene) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | 100-150 °C |
| Reaction Time | 30 minutes - 2 hours | 1 - 4 hours | 2 - 24 hours |
| Typical Yield | >90% | >85% | Variable, typically >80% |
| Purity | Generally high, potential for acid-catalyzed side products | High, but potential for chlorinated byproducts with HCl in chlorinated solvents | Can be high, but risk of thermal degradation for sensitive substrates |
| Key Advantages | Fast and efficient, volatile reagents are easily removed. | Cost-effective, readily available reagent. | Avoids the use of strong acids, potentially greener. |
| Key Disadvantages | Harshly acidic, may cleave acid-sensitive groups (e.g., glycosidic bond). TFA is corrosive. | Can be slower than TFA, potential for incomplete reaction. | High temperatures may degrade the guanosine (B1672433) moiety. Slower reaction times. |
Experimental Protocols
Below are detailed, generalized protocols for the deprotection of this compound. Note: These protocols are based on standard procedures for Boc deprotection and should be optimized for the specific substrate.
Method 1: Acidic Deprotection with Trifluoroacetic Acid (TFA)
This method is highly efficient for Boc removal but requires careful control to prevent degradation of the guanosine core, particularly the acid-labile glycosidic bond.
Protocol:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) (10-20 equivalents) to the stirred solution. A common ratio is 1:1 (v/v) of DCM to TFA.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) or methanol to remove residual TFA.
-
Purification: The resulting crude product, the trifluoroacetate (B77799) salt of 8-(aminomethyl)guanosine, can be purified by an appropriate method such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Method 2: Acidic Deprotection with Hydrochloric Acid (HCl)
This method offers a milder alternative to TFA, though it may require longer reaction times.
Protocol:
-
Preparation: Prepare a 4 M solution of HCl in 1,4-dioxane (B91453) or methanol.
-
Dissolution: Dissolve this compound (1 equivalent) in a minimal amount of the chosen solvent (dioxane or methanol).
-
Reaction: Add the 4 M HCl solution (10-20 equivalents) to the dissolved substrate. Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction typically takes 1-4 hours to complete.
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The product is obtained as the hydrochloride salt.
-
Purification: The crude product can be purified by RP-HPLC or other suitable chromatographic techniques.
Method 3: Thermal Deprotection
Thermal deprotection avoids the use of harsh acids but requires elevated temperatures, which could potentially lead to degradation of the nucleoside.
Protocol:
-
Suspension: Suspend this compound (1 equivalent) in a high-boiling point solvent such as water, dimethylformamide (DMF), or toluene.
-
Heating: Heat the mixture to a temperature between 100 °C and 150 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Thermal deprotections are generally slower and may require several hours to reach completion.
-
Work-up: After cooling the reaction mixture, the solvent is removed under reduced pressure.
-
Purification: The resulting crude 8-(aminomethyl)guanosine can be purified using chromatographic methods.
Experimental Workflow and Signaling Pathways
The general workflow for the deprotection of this compound is depicted below. The process begins with the protected guanosine derivative and, following the chosen deprotection method and subsequent work-up and purification, yields the final deprotected product.
Caption: General deprotection workflow.
The mechanism of acid-catalyzed Boc deprotection involves the protonation of the carbamate (B1207046) carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.
Caption: Acidic deprotection mechanism.
Conclusion
The selection of a deprotection method for this compound requires careful consideration of the substrate's stability and the desired reaction efficiency. Acidic deprotection with TFA is rapid and effective but carries the risk of side reactions, particularly cleavage of the glycosidic bond. The use of HCl offers a milder acidic alternative. Thermal deprotection provides an acid-free option but is generally slower and may not be suitable for thermally sensitive substrates. For any chosen method, careful optimization of reaction conditions and diligent monitoring are essential to achieve the desired 8-(aminomethyl)guanosine in high yield and purity. Researchers should perform small-scale test reactions to determine the optimal conditions for their specific application.
Evaluating Cross-Linking Efficiency: A Comparative Guide to 8-Aminomethylguanosine and Alternative Methods
For researchers, scientists, and drug development professionals engaged in the study of molecular interactions, the ability to efficiently and accurately capture these interactions is paramount. Cross-linking techniques are a cornerstone of such investigations, and the choice of cross-linking agent can significantly impact experimental outcomes. This guide provides a comparative evaluation of 8-aminomethylguanosine as a cross-linking agent, presenting its performance alongside other common alternatives, supported by experimental data and detailed protocols.
Introduction to Cross-Linking and the Role of 8-Aminomethylguanosine
Cross-linking is a chemical process that creates covalent bonds between molecules, effectively "freezing" them in their native interacting state. This is particularly valuable for studying transient or weak interactions between proteins, nucleic acids, and other biomolecules. 8-aminomethylguanosine is a photoactivatable cross-linking agent that can be incorporated into RNA molecules. Upon exposure to UV light, it forms covalent cross-links with interacting proteins, enabling the identification and characterization of RNA-protein interactions.
Comparative Analysis of Cross-Linking Efficiency
The efficiency of a cross-linking agent is a critical parameter, as it directly influences the yield of cross-linked complexes and the sensitivity of downstream analyses. This section compares the cross-linking efficiency of 8-aminomethylguanosine with two widely used alternatives: ultraviolet (UV) radiation and formaldehyde.
| Cross-Linking Agent | Typical Efficiency | Advantages | Disadvantages |
| 8-Aminomethylguanosine | Data not available in cited sources | Site-specific incorporation for targeted cross-linking. | Limited availability of quantitative efficiency data. |
| UV Cross-Linking | 1-5% | Zero-length cross-linker, directly captures interacting molecules. | Low efficiency, can cause photodamage to molecules. |
| Formaldehyde | ~1% for protein-protein interactions in cells. | Permeable to cells, effective for in vivo cross-linking. | Can form extensive cross-linking networks, potentially masking specific interactions. Reversibility can be incomplete. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of any cross-linking strategy. This section provides methodologies for evaluating cross-linking efficiency using gel-based assays and mass spectrometry.
General Workflow for Evaluating Cross-Linking Efficiency
The following diagram illustrates a typical workflow for assessing the efficiency of a cross-linking experiment.
Protocol 1: Gel-Based Quantification of Cross-Linking Efficiency
This protocol describes a method to quantify the percentage of a target protein that is cross-linked to its interacting partner using SDS-PAGE and Western blotting.
Materials:
-
Cross-linked and non-cross-linked cell or protein lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare lysates from both cross-linked and non-cross-linked samples. Determine the total protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of total protein from the cross-linked and non-cross-linked lysates onto an SDS-PAGE gel. Include a lane with a known amount of purified target protein to serve as a standard curve.
-
Western Blotting:
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Signal Detection and Quantification:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities corresponding to the non-cross-linked protein and the cross-linked protein-complex. The cross-linked complex will appear as a higher molecular weight band.
-
Use the standard curve to determine the absolute amount of the target protein in the non-cross-linked and cross-linked bands.
-
-
Calculate Cross-Linking Efficiency:
-
Cross-linking efficiency (%) = (Amount of cross-linked protein / (Amount of cross-linked protein + Amount of non-cross-linked protein)) x 100
-
Protocol 2: Mass Spectrometry-Based Analysis of Cross-Linked Peptides
Mass spectrometry (MS) offers a powerful approach to identify the specific sites of cross-linking and can be used for relative quantification of cross-linking efficiency.
Materials:
-
Cross-linked protein complexes
-
Enzymes for protein digestion (e.g., trypsin)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Software for cross-linked peptide identification and quantification
Procedure:
-
Sample Preparation:
-
Isolate the cross-linked protein complexes of interest, for example, by immunoprecipitation.
-
Digest the protein complexes into peptides using a protease like trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the digested peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to obtain fragmentation spectra.
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against a protein sequence database to identify cross-linked peptides. These peptides consist of two peptide chains connected by the cross-linker.
-
The abundance of identified cross-linked peptides can be used for relative quantification of cross-linking efficiency between different experimental conditions. For absolute quantification, isotopic labeling strategies can be employed.
-
Signaling Pathways and Logical Relationships
Understanding the context in which molecular interactions occur is crucial. The following diagram illustrates a simplified signaling pathway where a protein-RNA interaction, which could be studied using 8-aminomethylguanosine, plays a regulatory role.
Conclusion
The selection of an appropriate cross-linking strategy is a critical decision in the study of molecular interactions. While 8-aminomethylguanosine offers the advantage of site-specific incorporation for targeted cross-linking, a comprehensive quantitative comparison of its efficiency with other methods remains to be thoroughly documented in the scientific literature. Researchers are encouraged to empirically determine the optimal cross-linking conditions for their specific biological system. The protocols provided in this guide offer a framework for the systematic evaluation of cross-linking efficiency, enabling more robust and reliable experimental outcomes. As research in this area progresses, it is anticipated that more quantitative data on the performance of novel cross-linking agents like 8-aminomethylguanosine will become available, further guiding the design of sophisticated molecular interaction studies.
A Comparative Guide to HPLC and PAGE Purification for Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The efficacy and reliability of modified oligonucleotides in advanced applications such as gene synthesis, antisense therapy, and molecular diagnostics are critically dependent on their purity. Following synthesis, the crude product contains the desired full-length sequence alongside a heterogeneous mixture of shorter, failed sequences (n-1, n-2) and other byproducts. This guide provides a comparative analysis of the two most prevalent high-resolution purification techniques—High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE)—to help you select the optimal method for your modified oligonucleotides.
Principles of Purification
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that separates components of a mixture based on their differential affinities for a stationary phase (packed in a column) and a liquid mobile phase. For oligonucleotides, the primary modes are:
-
Reverse-Phase (RP-HPLC): This is the most common HPLC method for oligo purification. It separates molecules based on hydrophobicity.[1] The full-length oligonucleotide, often bearing a hydrophobic dimethoxytrityl (DMT) group at the 5' end, is retained more strongly on the nonpolar stationary phase than the shorter, less hydrophobic failure sequences. This makes RP-HPLC particularly effective for purifying oligonucleotides modified with hydrophobic moieties like fluorescent dyes.[2][3][4][5]
-
Ion-Exchange (IE-HPLC): This method separates oligonucleotides based on the net negative charge of their phosphate (B84403) backbone.[6][7] Since the charge is proportional to the length of the oligo, IE-HPLC provides excellent resolution between the full-length product and shorter fragments.
Polyacrylamide Gel Electrophoresis (PAGE) separates oligonucleotides with single-base resolution based on their size, conformation, and charge.[8] Under denaturing conditions (using urea), the oligonucleotides are separated primarily by length as they migrate through the porous gel matrix under an electric field. The band corresponding to the full-length product is physically excised, and the oligonucleotide is subsequently recovered.[9]
Comparative Performance
Choosing between HPLC and PAGE requires a trade-off between purity, yield, scale, and compatibility with specific modifications.
| Parameter | HPLC (High-Performance Liquid Chromatography) | PAGE (Polyacrylamide Gel Electrophoresis) |
| Purity Achieved | >85% (RP-HPLC), >90% achievable.[1][2][4] | >95-99%, considered the gold standard for purity.[7][10] |
| Resolution | High resolution, but decreases for oligos >50 bases.[5] | Excellent single-base resolution, ideal for long oligos (>50 bases).[7][8] |
| Yield | Higher recovery, typically 50-70%.[3] | Lower recovery (20-50%) due to the multi-step extraction process.[3] |
| Throughput & Scale | Easily automated and highly scalable for larger quantities.[4] | Labor-intensive, complex, and difficult to scale up.[4][10] |
| Cost | High initial instrument cost, but can be more cost-effective for high throughput.[4] | Lower initial setup cost, but higher labor cost per sample. |
| Compatibility with Modifications | Method of choice for hydrophobic modifications (e.g., dyes, biotin).[3][5][11] | Incompatible with certain modifications (e.g., many fluorophores, thiols) that can be damaged by the urea (B33335) and chemicals used in the process.[2][11] |
Experimental Workflows
The purification process for each technique follows a distinct path from the crude synthetic product to the final pure oligonucleotide.
Caption: Comparative workflows for HPLC and PAGE oligonucleotide purification.
Experimental Protocols
Below are generalized protocols that serve as a starting point. Optimization is necessary based on oligonucleotide length, modifications, and available instrumentation.
Protocol 1: Reverse-Phase HPLC (RP-HPLC)
This protocol is suitable for purifying oligonucleotides with hydrophobic modifications.
-
Column & Buffers:
-
Sample Preparation: Dissolve the crude, deprotected oligonucleotide pellet in Buffer A or HPLC-grade water. Ensure the pH is between 4 and 8.[12]
-
Chromatography:
-
Equilibrate the column with a low percentage of Buffer B (e.g., 5%).
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of Buffer B (e.g., 5% to 50% over 20-30 minutes) at a flow rate appropriate for the column size (e.g., 1-4 mL/min).[12]
-
Monitor the elution profile at 260 nm. The full-length product, being more hydrophobic, will have a longer retention time than failure sequences.
-
-
Fraction Collection & Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions using analytical HPLC or mass spectrometry.
-
-
Post-Purification:
-
Pool the pure fractions.
-
Lyophilize (freeze-dry) the sample to remove the solvents.
-
Perform a desalting step (e.g., using a desalting column or ethanol (B145695) precipitation) to remove the TEAA salt, which can be toxic to cells.[13]
-
Protocol 2: Denaturing PAGE
This protocol is ideal for applications demanding the highest purity for unmodified or compatible modified oligos.[9]
-
Gel Preparation:
-
Prepare a high-percentage (e.g., 10-20%, depending on oligo length) polyacrylamide gel containing 7 M urea as the denaturing agent.
-
-
Sample Preparation:
-
Dissolve the crude oligonucleotide pellet in a loading buffer containing formamide (B127407) and a tracking dye (e.g., bromophenol blue).
-
Heat the sample at 90-95°C for 3-5 minutes to denature any secondary structures, then immediately place on ice.
-
-
Electrophoresis:
-
Load the sample into the wells of the polyacrylamide gel.
-
Run the gel at a constant voltage or power until the tracking dye has migrated approximately two-thirds of the way down the gel.
-
-
Visualization and Excision:
-
Visualize the oligonucleotide bands using UV shadowing. The most intense, slowest-migrating band is the full-length product.
-
Carefully excise this band from the gel using a clean scalpel.
-
-
Elution and Recovery:
-
Crush the gel slice and soak it overnight in an elution buffer (e.g., 0.5 M ammonium (B1175870) acetate, 1 mM EDTA) at 37°C with gentle agitation. This is known as the "crush and soak" method.
-
Separate the supernatant containing the oligonucleotide from the gel fragments by centrifugation or filtration.
-
-
Desalting:
-
Remove residual polyacrylamide and salts by passing the supernatant through a C18 cartridge or by performing ethanol precipitation.
-
Resuspend the final pure oligonucleotide pellet in nuclease-free water.
-
Conclusion
The selection between HPLC and PAGE purification hinges on the specific requirements of your research. HPLC is the method of choice for purifying oligonucleotides with hydrophobic modifications, for applications requiring higher yields, and for large-scale production. Its amenability to automation makes it a high-throughput and efficient option.[4][14] Conversely, PAGE provides the highest possible purity by resolving oligonucleotides with single-base accuracy, making it indispensable for applications like crystallography, cloning, or gene synthesis where the absence of n-1 sequences is critical. [10][11] However, this exceptional purity comes at the cost of lower yields and incompatibility with many common chemical modifications.[2][11] A thorough evaluation of your application's sensitivity to impurities, required yield, and the nature of your oligonucleotide modification will guide the most appropriate purification strategy.
References
- 1. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 4. How to Choose Oligonucleotide Synthesis Purification Methods_Synbio Technologies [synbio-tech.com]
- 5. labcluster.com [labcluster.com]
- 6. idtdna.com [idtdna.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Purification [microsynth.com]
- 9. Purification of DNA Oligos by denaturing polyacrylamide gel electrophoresis (PAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. sg.idtdna.com [sg.idtdna.com]
- 12. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. Method of Oligonucleotide Purification [biosyn.com]
- 14. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG [thermofisher.com]
Assessing the Impact of 8-Aminomethyl Modification on siRNA Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of RNA interference (RNAi) therapeutics, chemical modifications to small interfering RNA (siRNA) duplexes are paramount for enhancing their stability, potency, and specificity while mitigating off-target effects and immune responses.[1][2] This guide provides a comparative analysis of the potential impact of 8-aminomethyl modification on siRNA activity. Due to a lack of direct experimental data on 8-aminomethyl modified siRNAs in the public domain, this guide leverages data from analogous modifications, specifically 4'-aminomethyl and 8-position modifications of purines, to infer potential effects and provide a framework for evaluation.
The Rationale for siRNA Modification
Unmodified siRNAs face significant hurdles for therapeutic applications, including rapid degradation by serum nucleases and activation of the innate immune system.[1] Chemical modifications are strategically introduced to overcome these limitations. Key objectives of these modifications include:
-
Improving Nuclease Stability: Enhancing resistance to degradation in biological fluids, thereby prolonging the siRNA's half-life.[1][3]
-
Reducing Off-Target Effects: Minimizing the silencing of unintended messenger RNAs (mRNAs), often mediated by the seed region of the siRNA guide strand.[4]
-
Modulating Immune Activation: Avoiding recognition by immune sensors that can trigger inflammatory responses.
-
Enhancing RISC Loading and Activity: Optimizing the interaction with the RNA-Induced Silencing Complex (RISC) for efficient target mRNA cleavage.[5]
Common modifications include alterations to the ribose sugar (e.g., 2'-O-methyl, 2'-fluoro), the phosphate (B84403) backbone (e.g., phosphorothioates), and the nucleobases themselves.[3][6]
Comparative Analysis of Aminomethyl and Related Modifications
| Modification Type | Target Gene/System | Key Findings | Reference |
| Unmodified siRNA | Various | Susceptible to rapid degradation by serum nucleases. Can induce immune responses. Serves as a baseline for activity. | [1] |
| 4'-aminomethyl-2'-O-Me-uridine/cytidine | Not specified | Thermal destabilization of ~1°C per modification compared to unmodified duplexes. Modifications were well-tolerated in the passenger strand. Activity decreased when placed in the seed region (position 3) of the guide strand. Showed stability in human serum for up to 8 hours when modified at the overhang and position 3. | [5] |
| N2-alkyl-8-oxo-7,8-dihydroguanine | Caspase 2 (via luciferase reporter) | Modification at positions 4, 11, or 16 of the guide strand resulted in RNAi activity that was generally as good as or better than the unmodified sequence at 1 nM and 100 nM concentrations. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of modified siRNA activity. Below are standard protocols for key experiments.
Synthesis of Modified siRNA
The synthesis of chemically modified siRNAs is typically achieved through solid-phase phosphoramidite (B1245037) chemistry on an automated DNA/RNA synthesizer.[6][]
Protocol:
-
Solid Support: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).
-
Deblocking: The 5'-hydroxyl group of the support-bound nucleoside is deprotected by treatment with an acid (e.g., trichloroacetic acid in dichloromethane) to allow for the coupling of the next nucleotide.[]
-
Coupling: The next phosphoramidite monomer, containing the desired modification (e.g., the 8-aminomethyl-modified nucleoside phosphoramidite), is activated (e.g., with 1H-tetrazole) and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain.[]
-
Capping: Any unreacted 5'-hydroxyl groups are capped (e.g., with acetic anhydride) to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester linkage (e.g., using an iodine solution).
-
Cycle Repetition: The deblocking, coupling, capping, and oxidation steps are repeated until the desired sequence is synthesized.
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups on the nucleobases and the phosphate backbone are removed using a final deprotection step (e.g., with aqueous ammonia).
-
Purification: The final product is purified, typically by high-performance liquid chromatography (HPLC).
Luciferase Reporter Assay for siRNA Activity
This assay is a common method to quantify the gene-silencing efficacy of siRNAs in a cellular context.[1][9]
Protocol:
-
Cell Culture: Plate cells (e.g., HeLa or HEK293T) in 96-well or 24-well plates and grow to 70-80% confluency.
-
Plasmid Preparation: Use a reporter plasmid expressing a luciferase gene (e.g., Firefly luciferase) that contains a target site perfectly complementary to the siRNA guide strand in its 3' untranslated region (UTR). A second reporter plasmid expressing a different luciferase (e.g., Renilla luciferase) without the target site is used as a transfection control.
-
Transfection: Co-transfect the cells with the Firefly luciferase reporter plasmid, the Renilla luciferase control plasmid, and the siRNA duplex (unmodified or modified) using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for siRNA-mediated mRNA degradation and subsequent protein expression changes.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.
-
Luminometry: Measure the Firefly and Renilla luciferase activities sequentially in a luminometer using appropriate substrates.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. The reduction in normalized luciferase activity in siRNA-treated cells compared to control (e.g., non-targeting siRNA) indicates the potency of the siRNA.
Serum Stability Assay
This assay assesses the resistance of siRNA to degradation by nucleases present in serum.[2][10]
Protocol:
-
siRNA Incubation: Incubate the siRNA (e.g., 20 pmol) in a solution containing a high percentage of fetal bovine serum (FBS), for instance, 80%, at 37°C.[11]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: Stop the degradation reaction in the collected aliquots, for example, by adding a solution to disrupt protein-nucleic acid interactions and snap-freezing.
-
Gel Electrophoresis: Analyze the integrity of the siRNA in each aliquot by running the samples on a polyacrylamide or agarose (B213101) gel.
-
Visualization: Stain the gel with a nucleic acid stain (e.g., SYBR Gold or ethidium (B1194527) bromide) and visualize the bands under UV light.
-
Analysis: The disappearance of the full-length siRNA band over time indicates degradation. The relative intensity of the band at different time points can be quantified to determine the siRNA's half-life in serum.
Visualizing Workflows and Pathways
To better illustrate the processes involved in siRNA activity and its assessment, the following diagrams are provided.
Caption: Experimental workflow for assessing modified siRNA.
Caption: The RNA interference (RNAi) signaling pathway.
Conclusion
References
- 1. A rapid and sensitive assay for quantification of siRNA efficiency and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. siRNA serum stability assay [bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Advances in siRNA therapeutics and synergistic effect on siRNA activity using emerging dual ribose modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic analysis of siRNA and mRNA features impacting fully chemically modified siRNA efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-Oxoguanosine Switches Modulate the Activity of Alkylated siRNAs by Controlling Steric Effects in the Major vs. Minor Grooves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening of Effective siRNAs Using Luciferase-Linked Chimeric mRNA | PLOS One [journals.plos.org]
- 10. Structural variations and stabilising modifications of synthetic siRNAs in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A large-scale chemical modification screen identifies design rules to generate siRNAs with high activity, high stability and low toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Validating Bioconjugation to 8-Aminomethylguanosine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the successful conjugation of molecules to targets such as 8-aminomethylguanosine is a critical step in the development of novel therapeutics and research tools. Confirmation of this covalent linkage is paramount. This guide provides a comprehensive comparison of gel electrophoresis and alternative analytical methods for validating bioconjugation to 8-aminomethylguanosine, complete with experimental data and detailed protocols.
This guide will explore the utility of polyacrylamide gel electrophoresis (PAGE) as a traditional validation method and compare its performance against modern, high-resolution techniques including High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Mass Spectrometry (MS).
Performance Comparison of Analytical Techniques
The choice of analytical technique for validating bioconjugation to 8-aminomethylguanosine depends on various factors, including the nature of the conjugate, the required level of detail, and available instrumentation. While gel electrophoresis offers a straightforward and cost-effective approach, other methods provide superior resolution, quantitation, and detailed structural information.
| Feature | Polyacrylamide Gel Electrophoresis (PAGE) | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) | Mass Spectrometry (MS) |
| Primary Application | Visualization of size/charge shift post-conjugation | Separation and quantification of conjugate from reactants | High-resolution separation of charged species | Precise mass determination and structural elucidation |
| Resolution | Moderate; may be challenging for small mass shifts | High | Very High | Very High |
| Quantitative Accuracy | Semi-quantitative (densitometry) | High | High | High (with standards) |
| Throughput | Moderate to High | High | High | Moderate |
| Cost (Instrument) | Low | Moderate to High | Moderate | High |
| Cost (Per Sample) | Low | Moderate | Low | High |
| Key Advantage | Simple, widely available, cost-effective | Robust, quantitative, versatile | High efficiency, low sample/reagent consumption | Unambiguous identification, structural information |
| Key Limitation | Limited resolution for small molecules, semi-quantitative | Can be complex to develop methods, higher cost | Limited to charged analytes, lower loading capacity | High instrument cost, complex data analysis |
Visualizing the Workflow: From Conjugation to Validation
The overall process of bioconjugation and its subsequent validation is a multi-step procedure. The following diagrams illustrate the typical workflows for validation using gel electrophoresis and a comparative chromatographic method like HPLC.
Benchmarking 8-(N-Boc-aminomethyl)guanosine for RNA Labeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel, hypothetical RNA labeling method utilizing 8-(N-Boc-aminomethyl)guanosine against established commercial RNA labeling kits. The comparison is based on a proposed chemical labeling strategy for the guanosine (B1672433) analog and publicly available data for the commercial alternatives. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided for reproducibility.
Introduction
Non-radioactive labeling of RNA is a cornerstone of modern molecular biology, enabling the study of RNA localization, dynamics, and interactions. While numerous commercial kits offer reliable solutions, the development of novel labeling reagents continues to be of interest for potentially improving efficiency, specificity, or introducing new functionalities. This guide explores the potential of this compound as a precursor for a two-step RNA labeling strategy and benchmarks it against three widely used commercial kits:
-
Thermo Fisher Scientific Pierce RNA 3' End Biotinylation Kit: An enzymatic method for 3'-end labeling.
-
Roche Biotin (B1667282) RNA Labeling Mix: An in vitro transcription-based method for uniform labeling.
-
Thermo Fisher Scientific Click-iT™ Nascent RNA Capture Kit: A metabolic labeling method for nascent RNA.
Since there is no direct data on the use of this compound for RNA labeling, this guide proposes a hypothetical workflow. This involves the enzymatic incorporation of 8-(aminomethyl)guanosine into an RNA molecule, followed by chemical labeling of the reactive primary amine using N-hydroxysuccinimide (NHS)-ester chemistry.
Quantitative Performance Comparison
The following tables summarize the key performance metrics of the hypothetical 8-(aminomethyl)guanosine labeling method and the selected commercial kits. It is important to note that the data for 8-(aminomethyl)guanosine is projected based on the performance of similar chemical labeling techniques.
| Parameter | Hypothetical 8-(aminomethyl)guanosine Labeling | Thermo Fisher Pierce RNA 3' End Biotinylation Kit | Roche Biotin RNA Labeling Mix | Thermo Fisher Click-iT™ Nascent RNA Capture Kit |
| Labeling Principle | Enzymatic incorporation followed by chemical ligation | Enzymatic addition to the 3' end | Co-transcriptional incorporation | Metabolic incorporation of a modified nucleoside followed by click chemistry |
| Labeling Position | Internal (at guanosine positions) | 3' terminus | Internal (at uridine (B1682114) positions) | Internal (at uridine positions) |
| Typical Labeling Efficiency | Dependent on incorporation and chemical reaction efficiency (Hypothesized: >70%) | >70% for many RNA species[1] | High, incorporated every 20-25 nucleotides on average[2] | High efficiency of nascent RNA capture[3] |
| RNA Input | Nanogram to microgram quantities | 50 pmol of RNA[1] | 1 µg of template DNA for in vitro transcription[2] | As few as 25,000 cells[3] |
| Typical Yield | Dependent on initial RNA input | Dependent on initial RNA input | Approximately 10 µg of labeled RNA from 1 µg of template DNA[2] | Sufficient for >400 analytical assays from 40 captures[3] |
| Assay Time | 4-6 hours (enzymatic incorporation + chemical labeling) | 0.5 - 2 hours[1] | ~2 hours for in vitro transcription | Variable (cell culture + labeling + capture) |
| Sensitivity | High (dependent on label) | High, with chemiluminescent detection comparable to radioactivity[1] | Can detect as little as 0.3 pg of biotin-labeled RNA[2] | High sensitivity for newly synthesized RNA[3] |
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway for Amine-Reactive Labeling
The proposed labeling strategy for 8-(aminomethyl)guanosine relies on the reactivity of the primary amine for conjugation with a label, such as biotin, via an NHS ester.
Caption: Hypothetical workflow for labeling RNA with 8-(aminomethyl)guanosine.
Experimental Workflow for Comparative Benchmarking
To objectively compare the performance of the hypothetical 8-(aminomethyl)guanosine labeling method with a commercial kit, a parallel experimental workflow would be required.
Caption: Experimental workflow for benchmarking RNA labeling methods.
Experimental Protocols
Hypothetical Protocol for Labeling with this compound
This protocol is a proposed method and has not been experimentally validated.
1. Deprotection of this compound:
-
Dissolve this compound in a suitable solvent (e.g., dioxane or methanol).
-
Add an excess of a strong acid (e.g., trifluoroacetic acid or hydrochloric acid).
-
Stir the reaction at room temperature for 1-2 hours.
-
Neutralize the reaction and purify the resulting 8-(aminomethyl)guanosine by HPLC.
2. Enzymatic Incorporation of 8-(aminomethyl)guanosine into RNA:
-
This step would require an RNA polymerase capable of incorporating the modified guanosine triphosphate. The protocol would be similar to a standard in vitro transcription reaction, with the modified GTP analog partially replacing the natural GTP.
-
Set up the in vitro transcription reaction with your DNA template, RNA polymerase (e.g., T7, T3, or SP6), reaction buffer, and a mix of ATP, CTP, UTP, GTP, and 8-(aminomethyl)guanosine triphosphate. The ratio of modified to unmodified GTP will need to be optimized.
-
Incubate the reaction at 37°C for 2 hours.
-
Purify the resulting RNA using standard methods (e.g., phenol:chloroform extraction and ethanol (B145695) precipitation).
3. NHS-Ester Biotinylation of Amino-Modified RNA:
-
Dissolve the amino-modified RNA in a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).
-
Dissolve an NHS-ester biotin reagent (e.g., EZ-Link™ NHS-PEG4-Biotin) in anhydrous DMSO or DMF.
-
Add the NHS-ester biotin solution to the RNA solution. The molar excess of the biotin reagent will need to be optimized.
-
Incubate the reaction for at least 4 hours at room temperature or overnight on ice.
-
Purify the biotinylated RNA using gel filtration or ethanol precipitation to remove unreacted biotin.
Protocol for Thermo Fisher Scientific Pierce RNA 3' End Biotinylation Kit
This is a summary of the manufacturer's protocol. For detailed instructions, refer to the official product manual.
1. RNA Preparation:
-
Thaw all kit components on ice, except for 30% PEG and DMSO.
-
Heat 5 µL of the non-labeled RNA control or your sample RNA at 85°C for 3-5 minutes and then place it on ice.
2. Labeling Reaction:
-
Assemble the labeling reaction on ice by adding the following in order: Nuclease-Free Water, T4 RNA Ligase Reaction Buffer (10X), Biotinylated Cytidine (Bis)phosphate, RNase Inhibitor, your RNA sample, T4 RNA Ligase, and 30% PEG.
-
Incubate the reaction at 16°C for 2 hours. For complex RNA, overnight incubation may be required.
3. RNA Purification:
-
Stop the reaction and extract the RNA ligase using chloroform:isoamyl alcohol.
-
Precipitate the RNA with ethanol.
-
Wash the RNA pellet with 70% ethanol and resuspend in nuclease-free water.
Protocol for Roche Biotin RNA Labeling Mix
This protocol is for in vitro transcription and is based on the manufacturer's guidelines.
1. Template Preparation:
-
Linearize plasmid DNA containing the sequence of interest downstream of an SP6, T7, or T3 promoter.
-
Purify the linearized template DNA.
2. In Vitro Transcription and Labeling:
-
Thaw the Biotin RNA Labeling Mix and other reagents on ice.
-
Assemble the transcription reaction at room temperature by adding the linearized DNA template, Biotin RNA Labeling Mix, transcription buffer, and the appropriate RNA polymerase (SP6, T7, or T3).
-
Incubate the reaction at 37°C for 2 hours.
3. Purification of Labeled RNA:
-
Remove the DNA template by DNase I treatment.
-
Purify the biotin-labeled RNA using a standard method like lithium chloride precipitation.
Protocol for Thermo Fisher Scientific Click-iT™ Nascent RNA Capture Kit
This is a simplified overview of the protocol for labeling and capturing newly synthesized RNA from cell culture.
1. Metabolic Labeling of Nascent RNA:
-
Culture cells to the desired confluency.
-
Add 5-ethynyl uridine (EU) to the cell culture medium and incubate for a period determined by your experimental needs (e.g., 1-24 hours).
2. RNA Isolation:
-
Harvest the cells and isolate total RNA using a standard method like TRIzol reagent.
3. Click Reaction for Biotinylation:
-
Prepare the Click-iT® reaction cocktail containing the isolated RNA, biotin azide, and the reaction buffer system.
-
Incubate the reaction at room temperature.
4. Capture of Biotinylated RNA:
-
Add streptavidin magnetic beads to the reaction mixture and incubate to allow binding of the biotinylated RNA.
-
Wash the beads to remove unlabeled RNA and other contaminants.
-
The captured nascent RNA is now ready for downstream applications like RT-qPCR or RNA sequencing.
Conclusion
While this compound presents an intriguing, hypothetical avenue for RNA labeling, its practical application requires significant development and validation. The proposed two-step method, involving enzymatic incorporation and subsequent chemical labeling, offers the potential for site-specific internal labeling. However, this process is inherently more complex and time-consuming than the streamlined protocols of commercially available kits.
For researchers seeking reliable and well-characterized RNA labeling solutions, the commercial kits from Thermo Fisher Scientific and Roche offer robust performance for a variety of applications, from 3'-end labeling and in vitro transcription to the capture of newly synthesized RNA. The choice of the optimal labeling method will ultimately depend on the specific research question, the nature of the RNA sample, and the desired downstream application. Further experimental investigation is necessary to determine if the hypothetical benefits of using 8-(aminomethyl)guanosine can be realized and how its performance metrics would truly compare to these established industry standards.
References
Safety Operating Guide
Navigating the Safe Disposal of 8-(N-Boc-aminomethyl)guanosine: A Procedural Guide
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The handling of 8-(N-Boc-aminomethyl)guanosine should occur in a controlled and well-ventilated environment, preferably within a fume hood.
Recommended Personal Protective Equipment (PPE):
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.
-
Hand Protection: Wear compatible chemical-resistant gloves to prevent skin exposure.[1]
-
Eye Protection: Use appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[1]
-
Skin and Body Protection: Wear compatible chemical-resistant gloves and clothing to prevent skin exposure.[1]
In case of exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer artificial respiration and seek medical attention.[1][2][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove and launder contaminated clothing before reuse.[1]
-
Eye Contact: Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids open.[1] Consult an ophthalmologist.[1][2]
-
Ingestion: Wash out the mouth with water if the person is conscious. Do not induce vomiting. Call a physician for medical advice.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, leak-proof, and clearly labeled container for all waste containing this compound.[4] The container should be made of a compatible material such as high-density polyethylene (B3416737) (HDPE) or glass.[4]
-
Liquid Waste: Collect all liquid waste containing this compound in the designated container. Do not mix with other waste streams, especially incompatible materials like strong oxidizing agents or acids.[4]
-
Solid Waste: Place contaminated items such as gloves, pipette tips, and absorbent paper into a separate, clearly labeled solid hazardous waste container.
2. Spill Management:
-
Evacuate and Ventilate: In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.[4]
-
Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial sorbent pad.[4]
-
Collection: Carefully scoop the absorbed material into the designated solid hazardous waste container.[4]
3. Storage of Waste:
-
Secure Closure: Keep waste containers securely closed at all times, except when adding waste.[4]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[4]
-
Ventilation: Store the waste in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[4]
-
Incompatible Materials: Ensure the waste is stored separately from incompatible materials.[4]
4. Final Disposal:
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed environmental waste management company. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Documentation: Maintain a record of the waste, including the compound name, quantity, and date of disposal, as part of good laboratory practice.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling 8-(N-Boc-aminomethyl)guanosine
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling 8-(N-Boc-aminomethyl)guanosine. Adherence to these protocols is essential for ensuring personal safety and proper disposal of chemical waste.
Personal Protective Equipment (PPE) Summary
A multi-layered approach to personal protection is critical. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn in addition to goggles when there is a risk of splashing. | Protects eyes from dust particles and accidental splashes of solutions containing the compound. |
| Skin Protection | Powder-free nitrile or neoprene gloves. It is recommended to double-glove. A disposable, polyethylene-coated polypropylene (B1209903) gown with a closed back should be worn. | Prevents dermal absorption of the compound. Double-gloving provides an extra layer of protection. A fluid-resistant gown protects the body and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is recommended, especially when handling the solid compound or if dust may be generated. Work should be conducted in a certified chemical fume hood. | Minimizes the risk of inhaling fine particles of the compound. A fume hood provides primary containment. |
| Foot Protection | Closed-toe shoes. Disposable shoe covers should be considered when handling larger quantities or in the event of a spill. | Protects feet from spills and falling objects. Shoe covers prevent the tracking of contaminants out of the laboratory. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to use.
-
Receiving and Storage :
-
Upon receipt, inspect the container for any damage or leaks.
-
The compound should be stored in a tightly sealed container in a dry, well-ventilated area, refrigerated at 2-8°C as recommended by suppliers.
-
The storage location should be clearly labeled with the compound's identity and associated hazards.
-
-
Preparation for Use :
-
All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to control exposure.
-
Before handling, ensure all necessary PPE is correctly donned.
-
Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
-
Weighing and Solution Preparation :
-
When weighing the solid compound, use an analytical balance inside the fume hood or a ventilated balance safety enclosure to prevent the dispersal of dust.
-
Use anti-static weighing dishes.
-
When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.
-
-
Experimental Use :
-
Clearly label all containers with the compound's name, concentration, and date of preparation.
-
Keep containers sealed when not in use.
-
After handling, thoroughly wash hands and any exposed skin with soap and water, even after removing gloves.
-
-
Spill Management :
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed container for disposal as chemical waste.
-
For larger spills, evacuate the area and follow the institution's emergency procedures.
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
All disposable materials that have come into contact with this compound, including gloves, bench paper, pipette tips, and empty vials, should be collected in a dedicated, clearly labeled hazardous waste container.
-
-
Solid Waste :
-
Unused solid compound and contaminated absorbent materials should be disposed of as hazardous chemical waste.
-
-
Liquid Waste :
-
Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not dispose of this waste down the drain.
-
-
Final Disposal :
-
All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
